1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
Description
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Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQUJNUAPWZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625850 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-68-7 | |
| Record name | Benzenemethanamine, α-methyl-2-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. The guide covers its fundamental physicochemical properties, established synthesis protocols, analytical characterization methods, and critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this whitepaper synthesizes technical data with practical insights to support its effective and safe application in a laboratory and development setting.
Introduction and Core Concepts
This compound is a substituted phenethylamine derivative. The presence of a trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring is of significant interest in medicinal chemistry. The -CF3 group is a powerful bioisostere for a methyl group but possesses distinct electronic properties; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, this compound serves as a valuable chiral building block for synthesizing a range of more complex molecules, particularly those targeting the central nervous system.[1][2][3]
Physicochemical and Structural Data
A thorough understanding of the compound's basic properties is essential for its application in synthesis and analysis. Key data points have been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 39959-68-7 | [4] |
| Molecular Formula | C₉H₁₁ClF₃N | [4] |
| Molecular Weight | 225.64 g/mol | [4] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | +4°C | |
| InChI Key | RSQQUJNUAPWZKX-UHFFFAOYSA-N | |
| SMILES | CC(N)C1=CC=CC=C1C(F)(F)F.[H]Cl | [4] |
Note: The properties listed are for the hydrochloride salt. The free base (CAS 273384-78-4) is a colorless to yellow liquid with a boiling point of 68.7-71.1°C.[2]
Synthesis and Manufacturing Considerations
The primary synthetic route to 1-[2-(Trifluoromethyl)phenyl]ethylamine is through the reductive amination of 2-(trifluoromethyl)acetophenone. This well-established transformation in organic chemistry offers a reliable pathway for production.
Workflow: Reductive Amination
Sources
physicochemical characteristics of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
An In-depth Technical Guide to the Physicochemical Characteristics of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride. As a critical chiral building block in modern medicinal chemistry, understanding its properties is paramount for researchers, scientists, and drug development professionals. This document delves into the compound's structural attributes, key physical properties, spectroscopic signature, and analytical methodologies. The narrative synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind its behavior and the experimental choices for its characterization. All data and protocols are grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction and Significance
This compound is a chiral amine salt of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure is distinguished by three key features: a chiral center at the alpha-carbon of the ethylamine chain, a phenyl ring, and an electron-withdrawing trifluoromethyl (-CF3) group at the ortho position.
The -CF3 group is a bioisostere for other chemical groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by increasing lipophilicity.[2] The primary amine and the inherent chirality make this compound a versatile intermediate for synthesizing a wide array of more complex, biologically active molecules, particularly those targeting the central nervous system.[1] The hydrochloride salt form is typically employed to improve the compound's stability, handling characteristics, and aqueous solubility compared to its free base form.[3]
This guide serves as a foundational resource, detailing the essential properties that influence its reactivity, formulation, and analytical assessment.
Molecular Structure and Identifiers
The molecular integrity of a compound is its most fundamental attribute. The structure of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl dictates its chemical behavior and interactions.
Caption: Acid-base equilibrium of 1-[2-(Trifluoromethyl)phenyl]ethylamine.
Analytical and Spectroscopic Profile
A robust analytical characterization is crucial for identity confirmation, purity assessment, and structural elucidation.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural confirmation.
-
¹H NMR : The proton spectrum will provide a distinct fingerprint. Key expected signals include: a multiplet in the aromatic region (7.5-8.0 ppm) for the phenyl protons, a quartet for the alpha-proton (~4.5 ppm) coupled to both the methyl and amine protons, a doublet for the alpha-methyl group (~1.6 ppm), and a broad singlet for the ammonium (-NH₃⁺) protons which may exchange with solvent.
-
¹³C NMR : The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the -CF3 group appearing as a quartet due to C-F coupling. Signals for the two aliphatic carbons will also be present.
-
¹⁹F NMR : This technique is highly specific for fluorine-containing compounds. A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF3 group, providing unambiguous confirmation of its presence.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present.
-
Causality : The spectrum is dominated by vibrations of specific bonds. For the HCl salt, a broad absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt. Strong, sharp absorptions between 1100-1350 cm⁻¹ are definitive for the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H and C=C stretches will also be visible. The spectrum for the related alpha-methyl-4-(trifluoromethyl)phenethylamine hydrochloride provides a useful reference. [4]
-
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern.
-
Methodology : Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed in positive ion mode.
-
Expected Result : The primary ion observed will be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₉H₁₀F₃N (189.08). The loss of the methyl group is a common fragmentation pathway.
-
Chromatographic Purity and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this amine salt.
-
Purity Assessment (Reversed-Phase HPLC) : A C18 column is typically used with a mobile phase consisting of an acetonitrile/water gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine. Detection is commonly performed using a UV detector, monitoring at a wavelength where the phenyl ring absorbs (~254 nm).
-
Chiral Separation : As the compound is chiral, separating the R and S enantiomers is often necessary. This requires a specialized chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose. The choice of mobile phase (often a mix of alkanes and alcohols) is critical for achieving baseline separation.
Caption: Standard workflow for HPLC purity analysis.
Stability and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage Conditions : The compound should be stored in a well-sealed container at room temperature, protected from moisture. [1]* Stability : The hydrochloride salt is markedly more stable than the corresponding free base. The free amine is susceptible to oxidation and reaction with atmospheric carbon dioxide. The protonated ammonium form in the salt is far less nucleophilic and reactive, ensuring a longer shelf-life and consistent quality for research and development.
Conclusion
This compound possesses a set of well-defined physicochemical characteristics that make it a valuable and versatile chemical intermediate. Its solid nature, enhanced aqueous solubility, and greater stability are direct consequences of its hydrochloride salt form. The influential ortho-trifluoromethyl group modulates its electronic properties, impacting its pKa and providing a key spectroscopic handle for ¹⁹F NMR. The analytical methods described herein, from spectroscopy to chromatography, provide a robust framework for its unambiguous identification and quality control. A thorough understanding of these properties, as detailed in this guide, is the foundation for its successful application in the synthesis of novel pharmaceuticals and other advanced materials.
References
-
National Institute of Standards and Technology (NIST). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. NIST Chemistry WebBook. [Link]
-
MySkinRecipes. 1-(2-Trifluoromethylphenyl)ethylamine. MySkinRecipes Research. [Link]
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A Senior Application Scientist's In-depth Technical Guide to 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
<Step>
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Catalog Page
In the intricate tapestry of modern drug discovery, the selection of molecular building blocks is a critical determinant of success. It is a process that demands more than a cursory glance at a chemical catalog; it requires a deep, mechanistic understanding of how a fragment's architecture will influence the ultimate pharmacological profile of a lead candidate. This guide is crafted from the perspective of a Senior Application Scientist, intended to provide not just data, but actionable insights into 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride (CAS No. 39959-68-7). We will dissect this molecule, moving beyond its simple structure to explore the strategic rationale for its use, the nuances of its handling, and its proven value in the synthesis of pharmacologically relevant compounds. The methodologies described herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references, to ensure you can proceed with confidence in your own research and development endeavors.
Section 1: Core Molecular Profile and Strategic Value
This compound is a chiral primary amine, typically supplied as a racemic mixture, that presents as a stable, crystalline solid.[1][2] Its significance in medicinal chemistry is derived from the unique interplay of its three key structural features: the primary amine, the chiral center at the alpha-carbon, and the ortho-positioned trifluoromethyl (-CF3) group on the phenyl ring.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The -CF3 group is not merely a bulky substituent; it is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high metabolic stability are well-documented advantages in drug design.[3] The C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, a common pitfall for analogous methyl groups.[3] This enhanced stability can lead to improved pharmacokinetic profiles, including longer half-life and reduced drug load.[3] Furthermore, the lipophilicity imparted by the trifluoromethyl group can significantly enhance a molecule's ability to permeate biological membranes, a crucial factor for bioavailability and reaching intracellular targets.[3]
Table 1: Physicochemical Characteristics
| Property | Value | Reference |
| CAS Number | 39959-68-7 | [1] |
| Molecular Formula | C9H11ClF3N | [1] |
| Molecular Weight | 225.64 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| MDL Number | MFCD12828681 | [1][4] |
Section 2: Synthesis and Purification – A Self-Validating Workflow
The reliable synthesis of this key intermediate is fundamental. The most common and robust approach is the reductive amination of 2-(trifluoromethyl)acetophenone. This method is favored for its operational simplicity and the commercial availability of the starting materials.
Experimental Protocol: Reductive Amination
-
Imine Formation (In Situ): In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)acetophenone in a suitable protic solvent such as methanol. Add an excess of an ammonia source, like ammonium acetate, to the solution. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate. The causality here is the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH4), in portions. The borohydride selectively reduces the C=N double bond of the imine to the corresponding amine. The choice of NaBH4 is strategic; it is a mild and selective reducing agent that does not typically affect the aromatic ring.
-
Work-up and Isolation: After the reduction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. The resulting aqueous residue is then basified (e.g., with NaOH) and the free amine is extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated.
-
Salt Formation and Purification: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) dropwise until precipitation is complete. The hydrochloride salt is generally less soluble and will crystallize out. The solid product is then collected by filtration, washed with cold diethyl ether to remove non-polar impurities, and dried under vacuum to yield this compound.
Caption: Synthetic workflow for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl.
Section 3: Analytical Characterization – The Quality Control Matrix
Confirming the identity and purity of the synthesized material is non-negotiable. A multi-pronged analytical approach is essential for a comprehensive quality assessment.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the cornerstone of structural elucidation.
-
¹H NMR: Will show characteristic signals for the aromatic protons, the quartet for the methine proton (CH), and the doublet for the methyl protons (CH3).
-
¹³C NMR: Confirms the carbon backbone. The carbon of the -CF3 group will appear as a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A definitive technique for fluorinated compounds, which should show a singlet for the -CF3 group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the free amine (189.18 g/mol ).[6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, typically using a reversed-phase C18 column.
Caption: A multi-technique approach to analytical quality control.
Section 4: Applications in Drug Discovery – A Privileged Scaffold
1-[2-(Trifluoromethyl)phenyl]ethylamine serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[6] Its utility is particularly pronounced in the development of drugs targeting the central nervous system, such as antidepressants and anxiolytics.[6] The trifluoromethylphenyl moiety is a recurring motif in neuropharmacology, valued for its ability to enhance receptor binding and improve brain penetration.[7] This building block is also employed in the synthesis of novel agrochemicals, where the -CF3 group contributes to increased efficacy of pesticides and herbicides.[6][8]
Caption: Major application areas for the title compound.
Section 5: Safety and Handling – A Culture of Prevention
As a laboratory chemical, this compound requires careful handling to minimize risk.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][14]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[11]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][13]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13]
-
Always consult the latest Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information.[9][11][12]
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: (S)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine.
- Biosynth. (2024, February 9). Safety Data Sheet.
- Combi-Blocks, Inc. (2023, January 2). SS-8478 - Safety Data Sheet.
- Appchem. (n.d.). 1-[2-(Trifluoromethyl)phenyl]ethylamine, HCl.
- National Institute of Standards and Technology. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. NIST Chemistry WebBook.
- MySkinRecipes. (n.d.). 1-(2-Trifluoromethylphenyl)ethylamine.
- Fisher Scientific. (2024, February 24). SAFETY DATA SHEET.
- Methylamine Supplier. (n.d.). (R)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- EON Biotech. (n.d.). This compound – (39959-68-7).
- Appchem. (n.d.). 1-[2-(Trifluoromethyl)phenyl]ethylamine, HCl | 39959-68-7 | C9H11ClF3N.
- Acmec Biochemical. (n.d.). This compound,97%.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride.
- Chem-Impex. (n.d.). 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride.
- Chem-Impex. (n.d.). 2-[4-(Trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride.
- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride AldrichCPR.
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Fustero, S., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]
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molecular structure of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
An In-depth Technical Guide to the Molecular Structure of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a key building block stems from a unique combination of structural features: a stereogenic center, a phenethylamine backbone, and the strategic placement of a trifluoromethyl (CF₃) group on the phenyl ring. The hydrochloride salt form further enhances its applicability in synthesis and formulation. This guide provides a comprehensive examination of its molecular structure, the rationale behind its design, its synthesis, and the analytical techniques essential for its characterization. We will delve into the causality behind its physicochemical properties and explore the profound impact of its constituent moieties on its function as a precursor to advanced bioactive molecules.
Core Molecular Identity and Physicochemical Profile
The foundational step in understanding any chemical entity is to define its core identity. This compound is a substituted phenethylamine, a class of compounds known for its broad range of biological activities.[1] The subject molecule is distinguished by the presence of a trifluoromethyl group at the ortho-position of the phenyl ring.
| Property | Value | Source |
| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine hydrochloride | [2] |
| CAS Number | 39959-68-7 | [2] |
| Molecular Formula | C₉H₁₁ClF₃N | [2] |
| Molecular Weight | 225.64 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Chirality | Contains one stereocenter | - |
The structure possesses a chiral carbon adjacent to the amine group, meaning it can exist as two non-superimposable mirror images or enantiomers, (R)- and (S)-1-[2-(trifluoromethyl)phenyl]ethylamine. The specific stereochemistry is critical in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.
The Hydrochloride Salt: A Strategic Formulation Choice
Amines are characteristically basic due to the lone pair of electrons on the nitrogen atom. By reacting the free base form of 1-[2-(trifluoromethyl)phenyl]ethylamine with a strong mineral acid like hydrochloric acid (HCl), an acid-base reaction occurs, forming the corresponding ammonium salt.[4][5] This transformation is not merely a trivial chemical modification; it is a deliberate and crucial step in pharmaceutical development.
The primary rationale for converting the amine to its hydrochloride salt is to dramatically improve its physicochemical properties.[5] Large organic molecules, particularly free-base amines, are often oily liquids or low-melting solids with poor water solubility.[6][7] The resulting ionic salt is a crystalline solid that is typically much more soluble in aqueous media and exhibits greater stability, which is highly advantageous for handling, purification, and formulation into bioavailable drug products.[5][6]
The protonation of the amine nitrogen creates a positively charged ammonium ion, which then forms an ionic bond with the chloride anion.[4] This process can be reversed by adding a strong base, such as sodium hydroxide (NaOH), to liberate the free amine, a common requirement during multi-step organic synthesis.[6][8]
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
The inclusion of fluorine, and particularly the trifluoromethyl (CF₃) group, is a powerful strategy in medicinal chemistry.[9][10] The CF₃ group is not merely a placeholder; it fundamentally alters the electronic and physical properties of the parent molecule, which can profoundly enhance its drug-like characteristics.[11]
Key Contributions of the CF₃ Group:
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[11] This is a critical consideration for drugs targeting the central nervous system.[12][13]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[11] This makes the CF₃ group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450, prolonging the drug's half-life in the body.
-
Electronic Effects: As a powerful electron-withdrawing group, the CF₃ moiety can modulate the acidity or basicity of nearby functional groups and alter the electronic nature of the aromatic ring, which can fine-tune binding interactions with biological targets.[10]
-
Bioisosterism: Due to its steric bulk, the CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing chemists to optimize molecular shape and size for improved receptor fit.[11]
Synthesis and Control of Stereochemistry
The synthesis of chiral amines like 1-[2-(trifluoromethyl)phenyl]ethylamine is a well-established field in organic chemistry. A common and effective strategy is the reductive amination of a ketone precursor, in this case, 2'-(trifluoromethyl)acetophenone. However, to produce a single enantiomer, an asymmetric synthesis approach is required.
Modern methods often employ biocatalysis, using enzymes such as transaminases (TAs) that can transfer an amino group to a carbonyl substrate with exceptionally high stereoselectivity.[14] This enzymatic approach is favored for its efficiency and environmentally benign reaction conditions.
Protocols for Spectroscopic and Analytical Characterization
Unambiguous structural confirmation requires a suite of analytical techniques. For a fluorinated compound like this, ¹⁹F NMR is as crucial as standard ¹H NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (multiplet, ~7.2-7.8 ppm), the methine proton (quartet, coupled to the methyl group), the ammonium protons (broad singlet), and the methyl protons (doublet, coupled to the methine proton).
-
¹³C NMR: The carbon spectrum will reveal signals for all nine unique carbon atoms. The carbon atom of the CF₃ group will characteristically appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a highly specific and sensitive technique for identifying and quantifying fluorinated compounds.[15][16] A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, typically appearing in the range of -60 to -65 ppm relative to a standard like CFCl₃.[17]
Protocol: Quantitative ¹⁹F NMR Analysis
This protocol provides a self-validating system for the accurate characterization and quantification of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Accurately weigh and add a known amount of an internal standard containing fluorine, such as hexafluorobenzene (HFB), which has a known chemical shift (-164.9 ppm).[16]
-
Dissolve the sample and standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final volume of ~0.6 mL. Ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.
-
Set the spectrometer to the ¹⁹F nucleus frequency.
-
Ensure proper tuning and matching of the probe for the ¹⁹F channel.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected chemical shift range of both the sample and the internal standard (e.g., from -50 to -180 ppm).
-
Use a pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of the fluorine nuclei for accurate quantification. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) is recommended.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which allows for the detection of minor impurities.[16]
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift axis by setting the internal standard peak to its known value (e.g., -164.9 ppm for HFB).
-
Integrate the area of the singlet corresponding to the CF₃ group of the analyte and the area of the singlet for the internal standard.
-
The purity of the sample can be calculated based on the known masses and the integral ratio, accounting for the number of fluorine atoms in both the analyte (3F) and the standard.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorption bands for the hydrochloride salt include:
-
~2400-3000 cm⁻¹: A broad and strong band characteristic of the N-H stretching vibrations in an ammonium salt (R-NH₃⁺).[5]
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching.
-
~1450-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1100-1350 cm⁻¹: Very strong, characteristic absorption bands corresponding to C-F stretching vibrations.[18]
Mass Spectrometry (MS)
Mass spectrometry is typically performed on the free base. The analysis would reveal the molecular ion peak (M⁺) corresponding to the mass of the free base (189.18 g/mol ).[12] The fragmentation pattern would likely show a prominent peak corresponding to the loss of a methyl group (M-15) and other fragments characteristic of phenethylamine derivatives.[19]
Applications in Research and Development
The primary application of this compound is as a crucial intermediate in the synthesis of more complex molecules.[12] Its structure is frequently incorporated into:
-
Pharmaceuticals: Particularly in the development of drugs targeting neurological disorders, such as antidepressants and anxiolytics.[12][13][20] The phenethylamine scaffold is a well-known pharmacophore for interacting with CNS receptors.
-
Agrochemicals: The trifluoromethyl group enhances the biological activity and stability of compounds, making it a valuable moiety in the design of modern pesticides and herbicides.[20][21]
-
Materials Science: It can be used in the development of advanced polymers and materials where its chemical properties can impart enhanced thermal stability and chemical resistance.[20][21]
Conclusion
The is a masterful example of rational chemical design. Each component—the chiral ethylamine backbone, the strategically positioned trifluoromethyl group, and the hydrochloride salt form—is deliberately chosen to impart specific, advantageous properties. The chirality is fundamental to its biological specificity, the CF₃ group enhances metabolic stability and membrane permeability, and the salt form ensures its utility in synthesis and formulation. A thorough understanding of this structure, verified through rigorous analytical protocols like ¹⁹F NMR, is essential for any scientist leveraging this versatile building block to develop the next generation of pharmaceuticals and advanced materials.
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Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]
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The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (2022). PubMed. Retrieved from [Link]
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Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]
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Hydrochloride salt of amine. (2023). Reddit. Retrieved from [Link]
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Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. (2022). MDPI. Retrieved from [Link]
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1-[2-(Trifluoromethyl)phenyl]ethylamine, HCl. (n.d.). Appchem. Retrieved from [Link]
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Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2020). PubMed Central. Retrieved from [Link]
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Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (n.d.). ChemRxiv. Retrieved from [Link]
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Fluorine in psychedelic phenethylamines. (2012). PubMed. Retrieved from [Link]
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Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (2024). Journal of Engineering and Applied Science. Retrieved from [Link]
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(PDF) Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (2021). ResearchGate. Retrieved from [Link]
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2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2024). PubMed. Retrieved from [Link]
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Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
Introduction
1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride is a compound of significant interest within pharmaceutical and agrochemical research, often serving as a key building block in the synthesis of more complex molecules.[1] The physicochemical properties of such intermediates are paramount, as they dictate the feasibility of reaction conditions, purification strategies, and, in the case of active pharmaceutical ingredients (APIs), the ultimate bioavailability and formulation pathways. Among these properties, solubility is a critical gatekeeper for success.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and interpret the solubility profile of this compound. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind the experimental protocols, empowering the reader to not only generate high-quality data but also to apply it effectively in their development programs. We will explore the theoretical underpinnings of its solubility, detail rigorous protocols for its empirical determination, and discuss the practical application of the resulting data.
Chapter 1: Physicochemical Characterization and Theoretical Considerations
A foundational understanding of a molecule's structure and inherent properties is essential to predicting its solubility behavior.
Molecular Structure and Properties
The structure of this compound combines several features that directly influence its solubility.
-
Chemical Structure:
-
Key Functional Groups and Their Influence:
-
Aromatic Ring: The phenyl group provides a hydrophobic character to the molecule.
-
Trifluoromethyl (CF₃) Group: This is a potent electron-withdrawing group that significantly impacts the molecule's properties.[3] The CF₃ group is highly lipophilic, a characteristic that can enhance membrane permeability but potentially decrease aqueous solubility.[4][5] Its presence often increases metabolic stability, a desirable trait in drug candidates.[4]
-
Ethylamine Hydrochloride Salt: The primary amine is protonated to form a hydrochloride salt. This is the most significant contributor to its aqueous solubility. As a salt, the compound is ionic and will readily dissociate in polar solvents like water.[6] The solubility will be highly dependent on the pH of the medium.
-
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source |
| CAS Number | 39959-68-7 | [2] |
| Molecular Formula | C₉H₁₀F₃N · HCl | [2] |
| Molecular Weight | 225.64 g/mol | [2] |
| Physical Form | White to yellow solid | [2] |
| Key Structural Features | Phenyl ring, Trifluoromethyl group, Primary amine hydrochloride | N/A |
Predicting pH-Dependent Solubility
As an amine hydrochloride, the compound is a salt of a weak base. Its solubility in aqueous media is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This relationship is fundamentally linked to the pKa of the conjugate acid and the pH of the solution.
The protonated form (R-NH₃⁺) is significantly more water-soluble than the neutral free base (R-NH₂). Therefore, the compound is expected to exhibit high solubility at acidic pH values (well below its pKa), where it exists predominantly in its ionized, salt form. As the pH of the solution increases and approaches the pKa, the equilibrium will shift towards the less soluble free base, leading to a sharp decrease in solubility.[7][8] This pH-solubility profile is critical for predicting its behavior in different physiological environments, such as the gastrointestinal tract.[9]
Chapter 2: Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is the gold standard. The two most critical measures of solubility in drug development are thermodynamic (equilibrium) solubility and kinetic solubility.[10]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[11] It represents the true, stable solubility and is crucial for late-stage development and formulation.[12] The most reliable method for its determination is the Shake-Flask method, as described in guidelines like OECD 105.[13][14][15]
Protocol 2.1.1: Equilibrium Solubility Determination via Shake-Flask Method
-
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.[12]
-
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. (Note: "Excess" means enough solid is visible at the end of the experiment).
-
Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent (e.g., purified water, pH 7.4 phosphate-buffered saline) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is typical.[16][17]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Centrifugation can also be used prior to filtration.[16]
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV (see Chapter 3).
-
pH Measurement: For buffered solutions, it is crucial to measure the final pH of the saturated solution to ensure it has not shifted.[12]
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[18][19] It is not a true equilibrium value but is invaluable in early drug discovery for rapid screening of large numbers of compounds.[10][16]
Protocol 2.2.1: Kinetic Solubility Determination
-
Principle: A small volume of a high-concentration DMSO stock solution is added to an aqueous buffer. After a short incubation period, any precipitated compound is removed, and the remaining dissolved concentration is measured.[20]
-
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).[19]
-
Dispensing: In a 96-well microplate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution.
-
Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentration, ensuring the final DMSO percentage is low (typically ≤1-2%) to minimize co-solvent effects.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[16]
-
Phase Separation: Use a filter plate (e.g., with a 0.45 µm filter) and vacuum manifold to separate the soluble fraction from the precipitate.[19]
-
Quantification: Analyze the concentration of the compound in the filtrate, typically by UV-Vis plate reader or LC-MS/MS.[16]
-
Caption: Workflow for High-Throughput Kinetic Solubility.
Chapter 3: Analytical Techniques for Quantification
Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. The choice of analytical method depends on the compound's properties, the required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and reliable method for quantifying dissolved compound in solubility studies.[16]
-
Causality: This technique is chosen for its ability to separate the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the parent compound is measured. A UV detector is suitable as the phenyl ring in the molecule provides a strong chromophore.
Table 2: Example HPLC-UV Method for Quantification
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately polar/nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic modifier to ensure good peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% to 90% B over 10 min | A standard gradient to ensure elution of the compound and clean the column. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |
| Calibration | External standard curve (5-6 points) | Essential for accurate quantification. |
Other Analytical Methods
-
LC-MS/MS: For very low solubility or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry offers superior sensitivity and selectivity.[16]
-
Ion Chromatography: Can be used to determine the concentration of the chloride counter-ion, which can be useful in salt disproportionation studies.[21][22]
Chapter 4: Interpretation and Application of Solubility Data
Generating solubility data is only the first step; interpreting it within the context of drug development is what provides true value.
Building a pH-Solubility Profile
By conducting the thermodynamic shake-flask experiment (Protocol 2.1.1) in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4), a pH-solubility profile can be constructed.
Table 3: Hypothetical pH-Solubility Profile Data
| pH of Medium | Expected Solubility Trend | Rationale |
| 1.2 | Very High | Compound is fully protonated (R-NH₃⁺), common ion effect from HCl may be observed.[8][23] |
| 4.5 | High | Compound remains predominantly protonated. |
| 6.8 | Moderate to Low | pH is approaching the pKa of the amine, causing precipitation of the less soluble free base. |
| 7.4 | Low | pH is likely above the pKa, compound exists mainly as the free base with low intrinsic solubility. |
Linking Solubility to Development Decisions
The solubility data directly informs critical decisions throughout the drug development pipeline.
-
Early Discovery: Kinetic solubility data helps rank and select compounds with favorable properties for further investigation. A common goal is >60 µg/mL.[10]
-
Preformulation: Thermodynamic solubility data is essential for the Biopharmaceutics Classification System (BCS) and informs the selection of an appropriate formulation strategy (e.g., simple solution, salt form, amorphous solid dispersion).
-
Process Chemistry: Solubility in various organic solvents is critical for designing crystallization and purification steps.
Caption: Impact of Solubility Data on Drug Development Pathways.
Conclusion
The solubility of this compound is a multifaceted property fundamentally dictated by its chemical structure—specifically, the interplay between its lipophilic trifluoromethylphenyl group and its ionizable amine hydrochloride salt. A thorough characterization, moving from theoretical prediction to rigorous experimental determination via established protocols like the shake-flask and kinetic assays, is not merely an academic exercise. It is a critical prerequisite for successful process development, formulation design, and ultimately, the translation of a chemical entity into a viable product. By employing the systematic approach detailed in this guide, researchers can generate robust, reliable solubility profiles to guide their scientific and development decisions with confidence.
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AxisPharm. Kinetic Solubility Assays Protocol. [18]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [19]
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Analytice. OECD 105 - Water Solubility Test at 20°C. [15]
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Méndez-Líter, J. A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1018. [4]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [10]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [12]
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Leitao, E., & Sobral, L. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [3]
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WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [17]
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Sigma-Aldrich. This compound. [2]
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Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 230-241. [7]
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MySkinRecipes. 1-(2-Trifluoromethylphenyl)ethylamine. [1]
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MilliporeSigma. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [21]
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Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. [22]
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NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethyl Groups in Specialty Chemicals. [5]
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synthesis pathway of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
An In-depth Technical Guide to the Synthesis of 1-[2-(Trluoromethyl)phenyl]ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[2-(Trifluoromethyl)phenyl]ethylamine and its hydrochloride salt are valuable chiral building blocks in the synthesis of pharmacologically active molecules. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in drug design. This guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-[2-(Trluoromethyl)phenyl]ethylamine hydrochloride, focusing on racemic synthesis, asymmetric strategies, and classical resolution. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the selection of reagents and conditions to empower researchers in their synthetic endeavors.
Introduction: Strategic Importance and Synthetic Overview
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry. 1-[2-(Trifluoromethyl)phenyl]ethylamine, with its stereocenter adjacent to a trifluoromethyl-substituted aromatic ring, presents unique synthetic challenges and opportunities. The core challenge lies in controlling the stereochemistry at the α-carbon. This guide will explore the three principal strategies employed to achieve this, each with distinct advantages and applications:
-
Racemic Synthesis followed by Resolution: A robust and traditional approach where the racemic amine is first synthesized and then separated into its constituent enantiomers.
-
Asymmetric Synthesis: An elegant strategy that creates the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution.
-
Biocatalysis: A rapidly advancing field within asymmetric synthesis that utilizes enzymes to achieve exceptional levels of stereoselectivity under mild conditions.
The final step in all pathways is the formation of the stable, crystalline hydrochloride salt, which is often the preferred form for handling, purification, and formulation.
Pathway I: Racemic Synthesis via Reductive Amination
The most direct route to racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine is the reductive amination of the corresponding ketone, 2'-(trifluoromethyl)acetophenone. This widely used transformation involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the target amine.[1]
Causality Behind the Method:
Reductive amination is a highly efficient one-pot reaction.[1] The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are more selective for the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. The reaction is typically performed under weakly acidic conditions to facilitate imine formation without compromising the hydride reagent.[2]
Experimental Protocol: Racemic Synthesis
Step 1: Imine Formation and In-Situ Reduction
-
To a stirred solution of 2'-(trifluoromethyl)acetophenone (1.0 eq.) in methanol (10 volumes), add ammonium acetate (5.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[3]
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~2 to decompose excess borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and basify the aqueous solution with 2 M sodium hydroxide to pH >12.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[2-(Trifluoromethyl)phenyl]ethylamine as an oil.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude amine from the previous step in ethyl acetate (10 volumes).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (1.2 eq.) dropwise with stirring.
-
A precipitate will form. Continue stirring at 0-5 °C for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to afford 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride as a white to off-white solid.[4]
Workflow Diagram: Racemic Synthesis
Caption: Workflow for Racemic Reductive Amination.
Pathway II: Asymmetric Synthesis & Biocatalysis
For applications requiring a single enantiomer, asymmetric synthesis provides a more atom-economical approach than resolution. Biocatalysis, specifically using ω-transaminase enzymes, has emerged as a powerful method for the synthesis of chiral amines.[5]
Causality Behind the Method (Biocatalysis):
ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor.[5] These enzymes possess a highly structured active site containing a pyridoxal-5'-phosphate (PLP) cofactor, which enables them to deliver the amino group to one face of the ketone exclusively, resulting in very high enantiomeric excess (ee). The reaction is typically run in an aqueous buffer at or near physiological pH and mild temperatures, making it a green and sustainable alternative to many traditional chemical methods. The primary byproduct is a simple ketone (e.g., acetone from isopropylamine), and the reaction equilibrium can be driven towards the product by using a high concentration of the amine donor or by removing the acetone byproduct.[5]
Experimental Protocol: Asymmetric Synthesis via ω-Transaminase
-
In a temperature-controlled vessel, prepare a phosphate buffer solution (100 mM, pH 8.0).
-
Add the ω-transaminase enzyme (commercially available or prepared as a cell-free extract/whole-cell lysate) to the buffer.
-
Add pyridoxal-5'-phosphate (PLP) cofactor (1 mM).
-
Add the amine donor, isopropylamine (e.g., 0.5 M to 1.0 M).
-
Initiate the reaction by adding 2'-(trifluoromethyl)acetophenone (e.g., 50 mM), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction for conversion and enantiomeric excess using chiral HPLC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) and adjusting the pH to >12 with NaOH.
-
Separate the organic layer containing the chiral amine product. Extract the aqueous layer again with MTBE.
-
Combine the organic layers, dry, and concentrate.
-
Proceed with hydrochloride salt formation as described in Pathway I, Step 2.
Workflow Diagram: Asymmetric Biocatalysis
Caption: Biocatalytic Asymmetric Amination Workflow.
Pathway III: Chiral Resolution of Racemic Amine
Classical resolution remains a viable and important technique for obtaining enantiomerically pure amines. This method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[6][7]
Causality Behind the Method:
Diastereomers, unlike enantiomers, have different physical properties, including solubility.[7] This difference allows for their separation by fractional crystallization. Once one diastereomeric salt is isolated in pure form, the chiral resolving agent can be removed by treatment with a base, liberating the desired enantiomerically pure amine. The choice of resolving agent and solvent system is crucial and often requires empirical screening to find conditions that provide good discrimination in solubility and high crystalline yields.[6] Commonly used resolving agents for amines include (+)-tartaric acid, (-)-dibenzoyltartaric acid, and (+)-mandelic acid.[7]
Experimental Protocol: Chiral Resolution
-
Dissolve the racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine (1.0 eq.) in a suitable solvent, such as ethanol or methanol (5-10 volumes).
-
In a separate flask, dissolve the chiral resolving agent, for example, L-(-)-dibenzoyltartaric acid (0.5 eq.), in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the stirred amine solution at room temperature or slightly elevated temperature.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
The enantiomeric purity of the amine in the salt can be checked at this stage. The salt can be recrystallized to improve diastereomeric purity if necessary.
-
To recover the free amine, suspend the diastereomeric salt in water and add an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., 2 M NaOH) until the pH is >12 to deprotonate the amine and dissolve the resolving agent in the aqueous layer.
-
Separate the organic layer, extract the aqueous layer, combine the organic phases, dry, and concentrate to yield the enantiomerically enriched free amine.
-
The other enantiomer can often be recovered from the mother liquor from the initial crystallization.
-
Proceed with hydrochloride salt formation as described in Pathway I, Step 2.
Workflow Diagram: Chiral Resolution
Caption: Workflow for Chiral Resolution.
Data Summary and Characterization
The final product, whether racemic or enantiopuric, should be characterized by standard analytical techniques to confirm its identity and purity.
| Parameter | Pathway I: Reductive Amination | Pathway II: Biocatalysis | Pathway III: Resolution |
| Stereochemical Outcome | Racemic | High Enantiomeric Excess (>99%) | High Enantiomeric Excess (>98%) |
| Typical Overall Yield | 60-80% | 50-90% (conversion dependent) | <50% (per enantiomer) |
| Key Advantages | Cost-effective, straightforward | High selectivity, mild conditions | Well-established, reliable |
| Key Considerations | Produces a racemic mixture | Requires enzyme sourcing/development | Theoretical max yield is 50% |
| Molecular Weight (HCl) | 225.64 g/mol | 225.64 g/mol | 225.64 g/mol |
| Typical Analysis | ¹H NMR, ¹³C NMR, MS, m.p. | Chiral HPLC, ¹H NMR, MS | Chiral HPLC, ¹H NMR, MS, m.p. |
Conclusion
The synthesis of this compound can be accomplished through several effective strategies. The choice of pathway—reductive amination for racemic material, biocatalysis for a green and highly selective asymmetric route, or classical resolution for a traditional approach to enantiopure compounds—will depend on the specific requirements of the research or development program, including scale, cost, and desired stereochemical purity. By understanding the principles and protocols outlined in this guide, scientists can make informed decisions to efficiently access this valuable synthetic building block.
References
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-
PubMed. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. J Am Chem Soc. 2012 Sep 5;134(35):14334-7. [Link]
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Wikipedia. Reductive amination. [Link]
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Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]
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Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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An In-depth Technical Guide to the Enantiomers of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, chiral separation, and potential significance of the enantiomers of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride. As a crucial building block in medicinal chemistry and agrochemical synthesis, understanding the stereochemical properties of this compound is paramount for the development of safe, effective, and specific end-products. This document moves beyond a simple recitation of facts to explain the scientific rationale behind methodological choices, ensuring a self-validating and authoritative resource for professionals in the field.
Introduction: The Significance of Chirality in Trifluoromethylated Phenylethylamines
1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral primary amine, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine and (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine. These enantiomers possess identical physical and chemical properties in an achiral environment but can exhibit profoundly different pharmacological, toxicological, and metabolic profiles when interacting with the chiral environment of a biological system.[1][2]
The trifluoromethyl (CF3) group is a common feature in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] Phenethylamine derivatives, on the other hand, are well-known pharmacophores that interact with a variety of receptors and transporters in the central nervous system, including serotonin and dopamine receptors.[2][5] The combination of these structural features in 1-[2-(Trifluoromethyl)phenyl]ethylamine makes its enantiomers highly valuable as intermediates for a range of potential therapeutic agents.[6]
Given that the biological activity of a chiral drug often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects, the ability to synthesize and analyze these enantiomers in their pure forms is a critical requirement in drug discovery and development.[1][7] This guide will delve into the practical aspects of achieving and verifying the enantiopurity of this important synthetic intermediate.
Enantioselective Synthesis and Resolution Strategies
Achieving enantiomeric purity can be approached in two primary ways: asymmetric synthesis to directly produce a single enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis: Modern synthetic methods increasingly focus on the direct production of single enantiomers to avoid the waste and additional steps associated with classical resolution. For chiral amines like 1-[2-(Trifluoromethyl)phenyl]ethylamine, several strategies are employed:
-
Asymmetric Transfer Hydrogenation: This method involves the reduction of a corresponding ketimine precursor using a chiral catalyst, often based on ruthenium or rhodium, with a hydrogen donor like formic acid or isopropanol. This approach can yield high enantiomeric excess (ee) and is amenable to scale-up.
-
Enzymatic Transamination: Biocatalysis offers a green and highly selective alternative. Transaminase enzymes can convert a ketone precursor into the desired chiral amine with high enantiopurity by transferring an amino group from a donor molecule like isopropylamine.
Resolution of Racemic Mixtures: Resolution remains a widely used and practical approach, particularly when a robust asymmetric synthesis has not been established.
-
Classical Resolution via Diastereomeric Salts: This technique involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.
-
Enzymatic Kinetic Resolution: In this method, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic amine at a much faster rate than the other.[8] This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
Analytical Chiral Separation: Methodologies and Protocols
The accurate determination of enantiomeric excess is crucial. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary techniques for this purpose. SFC, in particular, has emerged as a powerful tool for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[9]
Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
SFC is highly effective for the separation of chiral amines. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with carbamates of cellulose or amylose, are often the first choice for screening.[7]
Proposed Experimental Protocol for Chiral SFC Separation:
This protocol is a robust starting point for the method development for the enantiomeric separation of this compound.
-
Instrumentation: An analytical SFC system equipped with a photodiode array (PDA) detector and a back-pressure regulator.
-
Column: Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based CSP, 150 x 4.6 mm, 3 µm. The choice of a CSP with aromatic selectors is logical for an analyte containing a phenyl group, as it promotes beneficial π-π stacking interactions.
-
Mobile Phase:
-
CO₂ (supercritical fluid)
-
Modifier: Methanol with a basic additive. A common starting point is 0.1-0.2% isobutylamine or another suitable amine. The basic additive is crucial to prevent peak tailing and improve the chromatography of the basic analyte.
-
-
Gradient: A screening gradient of 5% to 40% modifier over 5-10 minutes is recommended to find the optimal elution conditions.
-
Flow Rate: 2.5 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase composition (e.g., Methanol with 0.2% isobutylamine) at a concentration of approximately 0.5-1.0 mg/mL.
Causality Behind Experimental Choices:
-
Polysaccharide CSP: These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them highly successful for a broad array of chiral compounds.
-
Basic Additive: The primary amine is basic and can interact strongly with residual acidic sites on the silica support of the CSP, leading to poor peak shape. A basic additive in the mobile phase competes for these sites, resulting in symmetrical peaks and improved resolution.
-
Methanol as Modifier: Methanol is a polar organic solvent that is highly miscible with supercritical CO₂ and is effective at modulating the retention of polar analytes.
-
Elevated Temperature and Back Pressure: These conditions ensure the mobile phase remains in a supercritical or near-supercritical state, providing low viscosity and high diffusivity for efficient chromatography.
Data Presentation: Chromatographic Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Technique | Supercritical Fluid Chromatography (SFC) | Fast, efficient, and "greener" than HPLC. |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IC) | Broad applicability for aromatic amines. |
| Mobile Phase | CO₂ / Methanol with 0.2% Isobutylamine | Basic additive for improved peak shape. |
| Flow Rate | 2.5 mL/min | Provides a good balance of speed and efficiency. |
| Column Temperature | 40 °C | Ensures mobile phase is in the correct state. |
| Back Pressure | 150 bar | Maintains supercritical conditions. |
| Detection | UV at 220 nm | Aromatic compounds typically absorb at this wavelength. |
Gas Chromatography (GC) with Chiral Derivatization
An alternative approach, particularly for volatile amines, is chiral GC. This often involves an indirect method where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
Experimental Workflow for Chiral GC:
Chiral GC Derivatization and Analysis Workflow
Protocol Steps:
-
Derivatization: React the racemic amine with a chiral derivatizing agent such as S-(-)-N-(trifluoroacetyl)-prolyl chloride in an inert solvent like dichloromethane.[10] This reaction converts the (R)- and (S)-enantiomers into two distinct diastereomeric amides.
-
GC-MS Analysis: Inject the resulting diastereomeric mixture onto a standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The diastereomers will have different physical properties and will therefore separate, allowing for their quantification.
Conclusion and Future Perspectives
The enantiomers of this compound are pivotal intermediates in the synthesis of advanced materials for the pharmaceutical and agrochemical industries. The stereochemistry of these molecules is of utmost importance, as it directly influences the biological activity of the final products. This guide has outlined the key considerations for the synthesis and, critically, the analytical separation of these enantiomers.
While a specific, universally optimized analytical method is often substrate-dependent, the SFC protocol detailed herein provides a scientifically sound and experience-driven starting point for researchers. The principles of using a polysaccharide-based chiral stationary phase with a basic mobile phase modifier are well-established for this class of compounds.
Future work in this area will likely focus on the development of more efficient and scalable asymmetric syntheses to obviate the need for resolution. Furthermore, as new chiral stationary phases are developed, even more rapid and efficient analytical separations will become possible. For professionals in drug discovery, a continued focus on the distinct biological profiles of each enantiomer will be essential for designing safer and more effective therapeutic agents.
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ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and... Retrieved January 12, 2026, from [Link]
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ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Retrieved January 12, 2026, from [Link]
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PubMed. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved January 12, 2026, from [Link]
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LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved January 12, 2026, from [Link]
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PubMed Central. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 12, 2026, from [Link]
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PubMed. (n.d.). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved January 12, 2026, from [Link]
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PubMed. (2012). Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography with fluorescence and mass spectrometric detection: application to the analysis of illicit drugs distributed in the Japanese market and biological samples. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved January 12, 2026, from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 12, 2026, from [Link]
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Methylamine Supplier. (n.d.). (R)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine. Retrieved January 12, 2026, from [Link]
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FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved January 12, 2026, from [Link]
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PubMed Central. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)phenethylamine. Retrieved January 12, 2026, from [Link]
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Methylamine Supplier. (n.d.). (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. Retrieved January 12, 2026, from [Link]
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Globe Thesis. (2022). One-pot Synthesis Of Chiral Phenethylamine Based On Asymmetric Transfer Hydrogenation And Dynamic Kinetic Resolution To Construct Chiral Phenethylamine. Retrieved January 12, 2026, from [Link]
-
PubMed. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Phenethylamine, m-trifluoromethyl-. Retrieved January 12, 2026, from [Link]
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chiral purity of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
An In-Depth Technical Guide to the Chiral Purity Analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
Foreword: The Imperative of Stereochemical Control
In modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile. The existence of enantiomers—non-superimposable mirror-image molecules—requires that we treat them as distinct chemical entities. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have established clear guidelines preferring the development of single-enantiomer drugs over racemic mixtures, a stance supported by decades of clinical evidence.[1][2][3][4] The subject of this guide, this compound, is a chiral primary amine of significant interest as a building block in medicinal chemistry. The presence of the trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design.[5][6] Consequently, the rigorous control and accurate quantification of its enantiomeric purity are paramount for any research or development program.
This guide provides a comprehensive exploration of the analytical methodologies for determining the chiral purity of this key intermediate. We will move beyond mere procedural descriptions to delve into the causal chemistry behind method selection and optimization, empowering researchers, scientists, and drug development professionals to build robust, reliable, and scientifically sound analytical systems.
The Origin of the Chiral Impurity: A Synthetic Perspective
Understanding the potential sources of chiral impurities begins with the synthesis. A common and direct route to 1-[2-(Trifluoromethyl)phenyl]ethylamine is the reductive amination of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. This process, often utilizing reagents like ammonium formate (Leuckart-Wallach reaction) or catalytic hydrogenation in the presence of ammonia, typically generates the amine as a racemic (1:1) mixture of its (R)- and (S)-enantiomers.[7]
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The Unseen Potential: A Technical Guide to the Biological Activity of the 1-[2-(Trifluoromethyl)phenyl]ethylamine Moiety
Foreword: Decoding a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this group is positioned on a phenyl ring attached to an ethylamine backbone, as in the 1-[2-(trifluoromethyl)phenyl]ethylamine moiety, a scaffold of significant, yet not fully explored, biological potential emerges.
This technical guide offers an in-depth exploration of the latent biological activities associated with the 1-[2-(trifluoromethyl)phenyl]ethylamine core. We will dissect its potential across three key therapeutic areas: antimicrobial, anticancer, and neurological applications. This document is designed for researchers, scientists, and drug development professionals, providing not just a summary of findings, but a causal understanding of experimental choices, self-validating protocols, and a robust foundation of authoritative references.
Section 1: The Antimicrobial Frontier: Disrupting Bacterial Defenses
The phenethylamine scaffold has been investigated for its antimicrobial properties, and the addition of a trifluoromethylphenyl group appears to significantly enhance this activity.[2] Derivatives incorporating this moiety have shown particular promise against challenging Gram-positive pathogens.
Mechanism of Action: A Multi-Pronged Attack
While the precise mechanism for all derivatives is still under investigation, evidence points towards a multi-faceted disruption of essential bacterial processes. Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives suggest a broad-spectrum inhibitory effect on macromolecular synthesis, impacting cell wall, protein, and nucleic acid production.[3] This "global effect" suggests that these compounds may have multiple intracellular targets, a desirable trait that could slow the development of bacterial resistance.[4] Some pyrazole derivatives have been shown to disrupt the bacterial cell wall, a mechanism that offers a clear therapeutic window.[3]
Caption: Proposed antimicrobial mechanism of action.
Quantitative Analysis of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-(trifluoromethyl)phenyl substituted pyrazole derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 25 | S. aureus (MRSA) | 0.78 | [5] |
| S. epidermidis | 1.56 | [5] | |
| E. faecium (VRE) | 0.78 | [5] | |
| Compound 28 | S. aureus (MRSA) | 0.78 | [3] |
| Compound 29 | S. aureus | 0.25 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (600 nm)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound.
-
Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the growth control.
-
Section 2: Anticancer Potential: Inducing Programmed Cell Death
The trifluoromethylphenyl moiety is a recurring feature in a number of potent anticancer agents.[6] Its ability to enhance interactions with biological targets makes it a valuable component in the design of novel cytotoxic compounds. Derivatives of the 1-[2-(trifluoromethyl)phenyl]ethylamine scaffold have shown promising activity against a range of cancer cell lines.
Mechanism of Action: Triggering the Apoptotic Cascade
The primary anticancer mechanism of action for many trifluoromethylphenyl-containing compounds is the induction of apoptosis, or programmed cell death.[7] This is often achieved through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax and p53, the downregulation of anti-apoptotic proteins such as Bcl-2, and the activation of a cascade of cysteine-aspartic proteases known as caspases (e.g., caspase-3, -8, and -9).[8][9]
Caption: Apoptotic pathways induced by trifluoromethylphenyl derivatives.
Quantitative Analysis of Cytotoxic Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for various trifluoromethylphenyl derivatives against different human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea Derivative | Colon (SW480) | 1.5 - 8.9 | [3] |
| Prostate (PC3) | ≤ 10 | [3] | |
| Thiazolo[4,5-d]pyrimidine | Prostate (DU145) | Low µM range | [4] |
| Melanoma (A375) | Low µM range | [4] | |
| 1,3,4-Thiadiazole | Prostate (PC3) | Varies | [7] |
| Breast (MCF7) | Varies | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Section 3: Neurological Activity: Modulating Key Neurotransmitter Systems
Phenethylamines are a well-established class of compounds with significant activity in the central nervous system (CNS).[8] The 1-[2-(trifluoromethyl)phenyl]ethylamine moiety is a key intermediate in the synthesis of drugs targeting CNS disorders, such as antidepressants and anxiolytics.[1]
Mechanism of Action: Interaction with Serotonin and Dopamine Receptors
The neurological effects of phenethylamine derivatives are often mediated through their interaction with monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors.[10][11] The introduction of a trifluoromethyl group can influence the binding affinity and selectivity for different receptor subtypes.[6] For instance, many psychoactive phenethylamines exhibit high affinity for the 5-HT2A receptor.[12] The specific interactions with these receptors can lead to a range of downstream signaling events that modulate mood, cognition, and behavior.
Caption: Proposed mechanism of neurological activity.
Structure-Activity Relationship (SAR) Insights
While specific binding affinity data for the 1-[2-(trifluoromethyl)phenyl]ethylamine moiety is not extensively published, general SAR principles for phenethylamines at serotonin receptors can be extrapolated:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical for affinity and selectivity. The electron-withdrawing trifluoromethyl group at the ortho position likely influences the conformation of the ethylamine side chain and its interaction with the receptor binding pocket.
-
Amine Substitution: Alkylation of the terminal amine can significantly alter receptor affinity and functional activity.[6]
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A or D2 receptors)
-
Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)
-
Test compound
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a series of tubes, add the assay buffer, cell membranes, and either the vehicle, varying concentrations of the test compound, or the non-specific binding control.
-
-
Radioligand Addition:
-
Add the radioligand at a concentration near its Kd value to all tubes.
-
-
Incubation:
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The 1-[2-(trifluoromethyl)phenyl]ethylamine moiety represents a privileged scaffold with significant potential for the development of novel therapeutic agents. The evidence presented in this guide highlights its promising activity in the antimicrobial, anticancer, and neurological domains. The trifluoromethyl group imparts favorable physicochemical properties that can be leveraged to design potent and selective molecules.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish more detailed structure-activity relationships. Elucidating the precise molecular targets and downstream signaling pathways for each biological activity will be crucial for optimizing lead compounds. The experimental protocols provided herein offer a robust framework for conducting these investigations. As our understanding of the biological landscape of this moiety expands, so too will its potential to address unmet medical needs.
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role of the trifluoromethyl group in phenethylamine derivatives
An In-Depth Technical Guide to the Role of the Trifluoromethyl Group in Phenethylamine Derivatives
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry.[1][2] Its profound influence on physicochemical and pharmacological properties has led to the development of numerous successful therapeutic agents. Within the well-established phenethylamine class of neuroactive compounds, the CF3 group serves as a powerful modulator of metabolic stability, receptor affinity, and overall pharmacokinetic profile. This guide provides a detailed examination of the multifaceted role of the trifluoromethyl group in the design and function of phenethylamine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical effects of trifluoromethylation, analyze its impact on pharmacological activity with a focus on the serotonergic system, and present a detailed case study of fenfluramine. Furthermore, this guide includes a practical, step-by-step protocol for assessing metabolic stability, a key parameter enhanced by this unique functional group.
The Physicochemical Impact of Trifluoromethylation
The introduction of a CF3 group into a phenethylamine scaffold instigates a cascade of changes in the molecule's fundamental properties. These alterations are the primary drivers of the observed shifts in biological activity.
Enhanced Metabolic Stability
Perhaps the most significant advantage of trifluoromethylation is the dramatic increase in metabolic stability.[3][4] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes responsible for the majority of phase I drug metabolism.[3][4]
By strategically placing a CF3 group at a known or suspected site of oxidative metabolism (e.g., replacing a metabolically labile methyl or methoxy group on the aromatic ring), that metabolic pathway can be effectively blocked.[4] This concept, often termed "metabolic switching," redirects metabolism to other parts of the molecule or slows it down altogether, leading to several advantageous pharmacokinetic outcomes:
-
Longer Drug Half-Life (t½): Reduced metabolic clearance prolongs the drug's presence in systemic circulation.
-
Improved Bioavailability: Decreased first-pass metabolism allows a greater fraction of the administered dose to reach its target.
-
More Predictable Pharmacokinetic Profile: Minimizing the formation of multiple, potentially active or toxic metabolites leads to more consistent drug exposure among patients.
Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-fluorinated Analogs
| Parameter | Typical Non-Fluorinated Analog (e.g., with -CH₃ group) | Typical Trifluoromethylated Analog (with -CF₃ group) | Rationale for Change |
| Primary Metabolic Pathway | Oxidation of the alkyl/alkoxy group | Blocked at the CF₃ position | The high bond energy of the C-F bond prevents enzymatic oxidation by CYP enzymes.[4] |
| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[4] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking a major metabolic pathway reduces this value.[4] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a primary metabolic site limits the formation of various downstream metabolites.[4] |
Modulation of Lipophilicity
The CF3 group is highly lipophilic, a property that significantly influences a drug's ability to cross biological membranes.[3] This enhanced lipophilicity can improve absorption from the gastrointestinal tract and, critically for neuroactive phenethylamines, facilitate penetration of the blood-brain barrier (BBB).[2][5] The increased brain penetration afforded by the CF3 group can lead to greater target engagement and enhanced central nervous system (CNS) activity. For example, the incorporation of a trifluoromethyl group into fluoxetine significantly enhanced its lipophilicity, thereby improving membrane permeability and facilitating efficient brain penetration.[5]
Potent Electronic Effects
The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[1][3] When attached to the aromatic ring of a phenethylamine, it can:
-
Lower the pKa of the Amine: By withdrawing electron density from the ring, the CF3 group can influence the basicity of the distal ethylamine side chain. A lower pKa can alter the ionization state of the drug at physiological pH, which in turn affects receptor binding and membrane transport.
-
Alter Receptor Binding Interactions: The electronic modulation of the aromatic ring can change how the molecule interacts with its biological target. It can influence hydrogen bonding, electrostatic interactions, and cation-π interactions within the receptor's binding pocket, potentially increasing binding affinity and selectivity.[2][6]
Pharmacological Consequences in Phenethylamine Derivatives: The Serotonergic System
The phenethylamine scaffold is the basis for many compounds that interact with monoamine neurotransmitter systems. The introduction of a CF3 group can profoundly alter their pharmacological profile, particularly their interaction with serotonin (5-HT) receptors and transporters.
The Case of Fenfluramine and Norfenfluramine
Fenfluramine, or 3-trifluoromethylamphetamine, is a quintessential example of a trifluoromethylated phenethylamine.[7] Initially developed as an appetite suppressant, it has been repurposed for treating seizures in rare forms of epilepsy.[8][9] The pharmacology of fenfluramine is complex and is largely mediated by both the parent drug and its major active metabolite, norfenfluramine, which is formed by N-deethylation.[7][10]
-
Fenfluramine: Primarily acts as a potent serotonin-releasing agent (SRA).[8] It disrupts the vesicular storage of serotonin and reverses the function of the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels.[8][11]
-
Norfenfluramine: This metabolite is also a serotonin releaser but is substantially more potent as a norepinephrine and dopamine releaser compared to fenfluramine.[7][8] Critically, norfenfluramine is also a potent agonist at several serotonin receptors, a property not strongly shared by the parent drug.[7]
This metabolic transformation highlights a key principle: trifluoromethylation of a parent drug can lead to a trifluoromethylated metabolite with a distinct and potent pharmacological profile that must be considered.
Altered Receptor Binding Affinity and Selectivity
The trifluoromethyl group on norfenfluramine is crucial to its receptor binding profile. Norfenfluramine binds with high affinity to 5-HT2B and 5-HT2C receptors and with moderate affinity to the 5-HT2A receptor.[8] This potent agonism, particularly at the 5-HT2B receptor, was mechanistically linked to the serious adverse effect of cardiac valvular fibrosis, which led to the withdrawal of fenfluramine as an anorectic.[7][8] This serves as an authoritative example of how the electronic and steric properties conferred by the CF3 group can drive high-affinity interactions with specific receptor subtypes, leading to both therapeutic effects and potential toxicity.
Table 2: Receptor Binding Profile of Norfenfluramine
| Receptor | Activity | Implication |
| 5-HT₂ₐ | Moderate Affinity Agonist[8] | May contribute to therapeutic effects in epilepsy; generally considered non-hallucinogenic at therapeutic doses.[7] |
| 5-HT₂ₑ | High Affinity Agonist[8] | Activation of these receptors on heart valves leads to fibroblast proliferation and cardiac fibrosis.[7][8] |
| 5-HT₂ₒ | High Affinity Agonist[8] | Potent activation is linked to appetite suppression (anorectic effects).[8] |
| SERT, NET, DAT | Releasing Agent[7][8] | Contributes to increased synaptic levels of serotonin, norepinephrine, and dopamine. |
Mechanism of Action Pathway
The dual mechanism of fenfluramine, encompassing both serotonin release and direct receptor modulation via its metabolite, contributes to its complex pharmacology. More recent research also identifies it as a positive modulator of the sigma-1 (σ₁) receptor, which may be involved in its anticonvulsant effects.[8][12][13]
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion and Future Perspectives
The trifluoromethyl group is a proven and powerful tool in the medicinal chemist's arsenal for optimizing phenethylamine derivatives. Its ability to block metabolic hotspots, enhance lipophilicity for BBB penetration, and modulate electronic properties for tailored receptor interactions makes it an indispensable substituent in neuropharmacology. The case of fenfluramine serves as both a lesson in its therapeutic potential and a caution regarding the need for comprehensive pharmacological profiling of both parent drugs and their active metabolites. Future research will undoubtedly continue to leverage the unique properties of the CF3 group to design novel phenethylamine-based therapeutics with improved efficacy, selectivity, and safety profiles, aiming to harness desired CNS activities while minimizing off-target effects.
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Chiral Amines in Medicinal Chemistry: A Guide to Synthesis, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are foundational structural motifs in a significant portion of pharmaceuticals, with estimates suggesting that over 40% of commercial drugs contain a chiral amine component.[1][2] Their stereochemistry is paramount, as different enantiomers of the same molecule can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3] This guide provides an in-depth exploration of the critical role of chiral amines in medicinal chemistry. It delves into the stereoselective synthesis of these vital building blocks, examines the analytical techniques required to ensure enantiomeric purity, and discusses their application through illustrative case studies of successful drugs. The narrative emphasizes the causality behind experimental choices and adheres to principles of scientific integrity, providing a trusted resource for professionals in drug discovery and development.
The Primacy of Chirality in Drug Action
Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[4] While they possess identical physical properties in an achiral environment, their interactions with the inherently chiral biological systems of the human body—such as enzymes, receptors, and proteins—can be dramatically different.[5] This is often described using the "hand-in-glove" analogy: a right-handed glove will not fit a left hand.
The tragic case of thalidomide in the mid-20th century serves as a stark reminder of the importance of stereochemistry. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for causing severe birth defects. This disaster underscored the necessity of understanding and controlling the stereochemical composition of drugs.
The U.S. Food and Drug Administration (FDA) now has a well-defined policy on the development of stereoisomeric drugs, encouraging the development of single enantiomers over racemic mixtures (a 1:1 mixture of enantiomers).[6][7] The policy requires that the stereoisomeric composition of a new drug be known and characterized.[6][8] This regulatory stance has propelled research into methods for producing enantiomerically pure compounds.
Diagram: Enantiomer-Receptor Interaction
This diagram illustrates why two enantiomers of a chiral drug can have different biological effects. The (S)-enantiomer has a three-point interaction with the chiral receptor surface, leading to a biological response. The (R)-enantiomer, being a mirror image, can only achieve a two-point interaction, rendering it inactive or causing it to interact with a different target, potentially leading to side effects.
Caption: Differential binding of enantiomers to a chiral receptor.
Strategic Synthesis of Enantiomerically Pure Amines
The demand for enantiopure chiral amines has driven significant innovation in synthetic organic chemistry.[9] The goal is to produce the desired enantiomer with high efficiency and enantiomeric excess (% ee), a measure of its purity.[10] Broadly, the strategies can be categorized into asymmetric synthesis and resolution of racemates.
Asymmetric Synthesis
Asymmetric synthesis creates the desired chiral center selectively. This is the preferred industrial approach as it is more atom-economical.
-
Catalytic Asymmetric Hydrogenation: This is a powerful method for preparing α-chiral amines from prochiral imines.[11] It involves the use of a transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity.
-
Asymmetric Reductive Amination: This is one of the most widely used methods, involving the reaction of a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst.[9][12] Biocatalytic approaches using enzymes like imine reductases (IREDs) and reductive aminases (RedAms) have become increasingly popular due to their high selectivity and mild reaction conditions.[12]
-
Biocatalysis with Transaminases (TAs): Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine.[13] Through protein engineering and directed evolution, a wide range of transaminases have been developed to accept various substrates, making this a highly versatile and sustainable method.[1][2]
Resolution of Racemates
Resolution involves separating a pre-existing racemic mixture into its constituent enantiomers. While theoretically limited to a 50% yield for the desired enantiomer, methods like dynamic kinetic resolution (DKR) can overcome this.
-
Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent (an enantiopure acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by crystallization.
-
Enzymatic Kinetic Resolution: This method uses an enzyme that selectively reacts with one enantiomer of the racemic amine, leaving the other unreacted. For example, a lipase can be used to acylate one enantiomer, allowing for its separation from the unreacted enantiomer.[14]
-
Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[15][16] This allows for the theoretical conversion of 100% of the starting racemate into a single, desired enantiomer. Chemoenzymatic DKR, which pairs an enzyme with a metal racemization catalyst, is a particularly powerful approach.[17]
Diagram: Synthetic Routes to Chiral Amines
This workflow outlines the primary strategies employed in modern medicinal chemistry to access enantiomerically pure chiral amines.
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Introduction: A Tale of a Misplaced Moiety and a Repurposed Molecule
An In-depth Technical Guide to the Discovery and History of Trifluoromethylphenyl Ethylamines: The Fenfluramine Saga
The class of ortho-trifluoromethylphenyl ethylamines represents a fascinating case study in medicinal chemistry, where a subtle change in chemical structure can dramatically alter pharmacological effects. While the initial query specified the ortho position, the most historically significant and well-documented member of this family is, in fact, a meta-substituted compound: fenfluramine. This guide will delve into the rich history of fenfluramine, a molecule that has undergone a remarkable journey from a widely used appetite suppressant to a withdrawn drug due to safety concerns, and its eventual resurrection as a valuable therapeutic for rare forms of epilepsy. This narrative serves as a compelling example of drug discovery, development, withdrawal, and repurposing, offering valuable insights for researchers, scientists, and drug development professionals.
The Pre-Fenfluramine Era: A Quest for Safe Anorectics
The mid-20th century saw a growing demand for pharmacological treatments for obesity. The earliest weight-loss drugs were stimulants, such as amphetamines, which effectively curbed appetite but came with a high potential for addiction and other adverse effects[1][2]. The so-called "rainbow pills" of the 1940s, which were cocktails of amphetamines, diuretics, and other potent drugs, led to numerous deaths and were eventually banned by the U.S. Food and Drug Administration (FDA) in the 1960s[3]. This created a pressing need for safer and more effective appetite suppressants, setting the stage for the development of fenfluramine.
The Discovery and Rise of Fenfluramine
Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) was first developed in the early 1960s and introduced in France in 1963 by Servier[4][5]. It was later launched in the United States in 1973 by Wyeth-Ayerst (now part of Pfizer) for the treatment of obesity[5][6]. Unlike its amphetamine predecessors, fenfluramine was found to have a different mechanism of action. Instead of being a potent stimulant, it primarily acted as a serotonin-releasing agent[4][7]. This discovery was a significant step forward in understanding the role of serotonin in appetite regulation. The trifluoromethyl group at the meta-position was found to be crucial for this unique pharmacological profile, distinguishing it from other phenethylamines that primarily act on dopamine and norepinephrine pathways[8].
The popularity of fenfluramine surged in the 1990s with the off-label use of "fen-phen," a combination of fenfluramine and phentermine[3][9][10]. Phentermine, a norepinephrine-releasing agent, was thought to complement fenfluramine's serotonergic effects, leading to more significant weight loss[5][9]. By 1996, prescriptions for fenfluramine and phentermine in the United States had exceeded 18 million[9].
Synthesis of Fenfluramine: A Reductive Amination Approach
The synthesis of fenfluramine is a classic example of reductive amination. A common and industrially viable method involves the reaction of 1-(3-trifluoromethyl)phenyl-propan-2-one with ethylamine, followed by reduction of the resulting imine.
Experimental Protocol: Reductive Amination Synthesis of Fenfluramine
Materials:
-
1-(3-trifluoromethyl)phenyl-propan-2-one
-
Ethylamine hydrochloride
-
Sodium hydroxide
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (for salt formation)
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Imine Formation:
-
In a reaction vessel, dissolve ethylamine hydrochloride in methanol.
-
Slowly add a solution of sodium hydroxide in methanol to neutralize the hydrochloride and liberate the free ethylamine.
-
To this solution, add 1-(3-trifluoromethyl)phenyl-propan-2-one dropwise while stirring.
-
Continue stirring at room temperature for several hours to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium borohydride in a small amount of 1M aqueous sodium hydroxide. The temperature should be kept below 10°C during the addition[5].
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several more hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over a suitable drying agent, and filter.
-
Evaporate the solvent to yield crude fenfluramine free base.
-
-
Salt Formation (Optional but recommended for stability and handling):
-
Dissolve the crude free base in a suitable solvent (e.g., diethyl ether).
-
Bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in an organic solvent to precipitate fenfluramine hydrochloride.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Caption: Reductive amination synthesis of fenfluramine.
Pharmacological Profile: A Focus on Serotonin
Fenfluramine's primary mechanism of action is the release of serotonin (5-HT) from presynaptic neurons and the inhibition of its reuptake[7][11]. It achieves this by interacting with the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2)[11]. The resulting increase in synaptic serotonin levels is believed to be responsible for the feeling of satiety and reduced appetite[12].
Fenfluramine is a racemic mixture of two enantiomers, dexfenfluramine and levofenfluramine[5]. Dexfenfluramine is the more active enantiomer in terms of serotonergic activity[13]. Both enantiomers are metabolized in the liver to their active N-de-ethylated metabolites, norfenfluramine (dexnorfenfluramine and levonorfenfluramine)[13][14]. Norfenfluramine is also a potent serotonin-releasing agent and has a longer half-life than the parent compound[5][15].
| Compound | Primary Mechanism of Action | Key Receptor Interactions |
| Fenfluramine | Serotonin Releasing Agent (SRA) | SERT, VMAT2 |
| Norfenfluramine | SRA, 5-HT Receptor Agonist | SERT, 5-HT2A, 5-HT2B, 5-HT2C |
The Downfall: Cardiac Valvulopathy and Pulmonary Hypertension
In the mid-1990s, reports began to emerge linking fenfluramine, particularly in the "fen-phen" combination, to serious cardiovascular side effects, including primary pulmonary hypertension and cardiac valvular disease[6][10][16]. In 1997, a study from the Mayo Clinic highlighted a significant number of cases of unusual valvular morphology in patients who had taken fen-phen[16]. Subsequent investigations revealed that approximately 30% of patients taking fenfluramine or dexfenfluramine had abnormal echocardiograms[16][17].
The mechanism behind this cardiotoxicity was traced to the active metabolite, norfenfluramine. Norfenfluramine is a potent agonist of the serotonin 5-HT2B receptor, which is highly expressed on cardiac valve fibroblasts[4][18]. Activation of this receptor leads to fibroblast proliferation and extracellular matrix deposition, resulting in thickening and regurgitation of the heart valves, a condition known as cardiac fibrosis[4][14][18].
Faced with mounting evidence of these unacceptable risks, the FDA requested the voluntary withdrawal of fenfluramine (Pondimin) and dexfenfluramine (Redux) from the market in September 1997[6][16][17].
A New Beginning: Repurposing for Rare Epilepsies
Despite its withdrawal as a weight-loss drug, the story of fenfluramine was not over. Interestingly, the antiseizure properties of fenfluramine had been observed as early as the 1980s in patients with photosensitive epilepsy[19]. Decades later, this observation was revisited, leading to a focused research and development program to investigate fenfluramine's potential as an antiepileptic drug[20].
Clinical trials demonstrated that low doses of fenfluramine were effective in reducing the frequency of seizures in patients with Dravet syndrome and Lennox-Gastaut syndrome, two rare and severe forms of childhood epilepsy[4][20]. In June 2020, the FDA approved fenfluramine, under the brand name Fintepla, for the treatment of seizures associated with Dravet syndrome[4][12]. This was later expanded to include Lennox-Gastaut syndrome.
The mechanism of action for its antiseizure effects is thought to be multimodal, involving not only its serotonergic activity but also positive modulation of the sigma-1 receptor[13][21]. This dual action is believed to restore the balance between inhibitory (GABAergic) and excitatory (glutamatergic) signaling in the brain[13]. Importantly, the lower doses used for epilepsy treatment have not been associated with the same cardiovascular risks seen with its use as an anorectic[21].
Caption: Multimodal mechanism of action of fenfluramine in epilepsy.
Conclusion: Lessons from a Complex Molecule
The history of fenfluramine is a powerful illustration of the complexities of drug development. It highlights the critical importance of understanding a drug's full pharmacological profile, including the activity of its metabolites and its effects on a wide range of biological targets. The story of fenfluramine also underscores the potential for drug repurposing, demonstrating that a compound that fails in one therapeutic area may find new life in another. For researchers and scientists, the journey of this particular trifluoromethylphenyl ethylamine serves as a valuable reminder of the intricate interplay between chemistry, pharmacology, and clinical medicine.
References
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Fenfluramine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Fenfluramine Hydrochloride - New Drug Approvals. (2021, February 21). Retrieved January 12, 2026, from [Link]
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Sourbron, J., et al. (2022). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology. Retrieved January 12, 2026, from [Link]
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Elliott, W. T., & Chan, J. (1997). Fenfluramine and Dexfenfluramine Withdrawn from Market. Clinician Reviews. Retrieved January 12, 2026, from [Link]
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FDA Announces Withdrawal of Fenfluramine and Dexfenfluramine. (1997, September 15). U.S. Department of Health and Human Services. Retrieved January 12, 2026, from [Link]
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What is the mechanism of Fenfluramine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
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Fenfluramine. (2023, October 17). Epilepsy Foundation. Retrieved January 12, 2026, from [Link]
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Garattini, S., & Samanin, R. (1978). Neurochemical mechanism of action of drugs which modify feeding via the serotoninergic system. PubMed. Retrieved January 12, 2026, from [Link]
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Fenfluramine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Schedules of Controlled Substances: Removal of Fenfluramine From Control. (2022, July 19). Federal Register. Retrieved January 12, 2026, from [Link]
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Schedules of Controlled Substances: Proposed Removal of Fenfluramine From the Controlled Substances Act; Withdrawal of Proposed Rule. (2003, May 15). Federal Register. Retrieved January 12, 2026, from [Link]
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Weight Loss Pills, Past and Present: How They Work, Safety, and More. (n.d.). Everyday Health. Retrieved January 12, 2026, from [Link]
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Fenfluramine and dexfenfluramine - withdrawn. (1997, September 16). World Health Organization (WHO). Retrieved January 12, 2026, from [Link]
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Fenfluramine (antiepileptic) synthesis II. (2025, October 3). YouTube. Retrieved January 12, 2026, from [Link]
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The Evolution of Weight Loss Drugs Through Time. (2024, October 26). The Bariatric & Metabolic Center of Colorado. Retrieved January 12, 2026, from [Link]
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Weight-Loss Drugs: A Historical Review, Part 2. (2024, April 17). ACHI. Retrieved January 12, 2026, from [Link]
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Fenfluramine: What It Is, What It Does, and What You Should Know. (2023, September 12). YouTube. Retrieved January 12, 2026, from [Link]
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A Complete History of Weight Loss Drugs Through 2024. (2024, May 3). Take Care by Hers. Retrieved January 12, 2026, from [Link]
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Norfenfluramine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
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The Checkered History of Weight Loss Medication in the United States. (n.d.). Obesity Medicine. Retrieved January 12, 2026, from [Link]
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Norfenfluramine. (2026, January 3). Grokipedia. Retrieved January 12, 2026, from [Link]
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Reintroducing fenfluramine as a treatment for seizures. (2023, September 26). Dove Medical Press. Retrieved January 12, 2026, from [Link]
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Norfenfluramine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Patrick, K. S., & Gentry, W. B. (1984). Structure-activity relationships between meta-substituted N-ethylamphetamines and locomotor activity in mice. PubMed. Retrieved January 12, 2026, from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
Introduction: Understanding the Compound and its Significance
1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride is a key building block in modern medicinal chemistry and drug development. Its unique structural motif, featuring a trifluoromethyl group on the phenyl ring, imparts desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable precursor in the synthesis of a wide range of pharmacologically active molecules. However, as with any potent chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth examination of the safety and handling precautions for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl, grounded in established safety data and best practices for the research and development environment.
Hazard Identification and Risk Assessment: A Proactive Approach
The foundation of safe laboratory practice lies in a comprehensive understanding of the potential hazards associated with a substance. While specific toxicological data for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl may be limited, the available safety data sheets (SDS) for the compound and its structural analogs indicate several key hazards that demand careful consideration.[1][2][3][4]
Primary Hazards:
-
Skin Corrosion/Irritation: The hydrochloride salt of this amine is expected to be corrosive or irritating to the skin. Direct contact can lead to redness, inflammation, and in severe cases, chemical burns.[2][4]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[2][4]
-
Respiratory Irritation: Inhalation of the dust can cause irritation to the respiratory tract.
Hazard Classification Summary:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/2 | Corrosion | Danger/Warning | Causes severe skin burns and eye damage / Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 1/2A | Corrosion | Danger/Warning | Causes serious eye damage / Causes serious eye irritation.[2][4] |
| Acute Toxicity (Oral) | Category 3/4 | Skull and Crossbones / Exclamation Mark | Danger/Warning | Toxic if swallowed / Harmful if swallowed.[5] |
| Specific Target Organ Toxicity | Category 3 | Exclamation Mark | Warning | May cause respiratory irritation. |
Note: The exact GHS classification may vary between suppliers. Always consult the specific SDS for the material in use.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy employs a hierarchy of controls, with engineering controls serving as the first line of defense, supplemented by appropriate personal protective equipment.
Engineering Controls: Isolating the Hazard
The primary engineering control for handling 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl is a certified chemical fume hood. All weighing, transferring, and dissolution of the solid compound should be performed within the fume hood to minimize the risk of inhalation and to contain any potential spills. The fume hood should have a demonstrated and documented face velocity appropriate for handling powdered chemical reagents.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl.[6][7][8]
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Provides protection against splashes and airborne particles. A face shield should always be worn in conjunction with goggles when handling corrosive materials.[8] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. Change gloves immediately if contamination is suspected.[9] |
| Body | Flame-resistant laboratory coat | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (if required) | A respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[10] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[7] |
Standard Operating Procedure: Weighing and Dissolving 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
Adherence to a well-defined Standard Operating Procedure (SOP) is critical for ensuring consistent and safe handling of this compound.
Objective: To accurately weigh and dissolve a specified amount of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl for use in a chemical reaction.
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
-
Appropriate solvent (e.g., methanol, dichloromethane)
-
Spatula
-
Weighing paper or boat
-
Glassware (e.g., round-bottom flask, beaker)
-
Magnetic stir bar and stir plate
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in Section 2.2.
-
Place all necessary equipment and materials inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl from the stock container to the weighing paper using a clean spatula.
-
Avoid generating dust. If any material is spilled, follow the spill cleanup procedure in Section 5.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Place the weighed compound into the designated glassware.
-
Add the appropriate solvent to the glassware, followed by a magnetic stir bar.
-
Gently stir the mixture on a stir plate until the solid is fully dissolved.
-
Visually inspect the solution to ensure complete dissolution.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated equipment.
-
Dispose of the weighing paper and any other disposable materials in the designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Storage and Incompatibility: Maintaining Chemical Integrity
Proper storage is crucial for maintaining the stability of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] Reactions with these materials can be exothermic and may produce hazardous byproducts.
Emergency Procedures: A Plan for the Unexpected
Despite the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.
First Aid Measures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]
-
In case of eye contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2][3]
Spill Response Workflow
A minor spill of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl should be handled promptly and safely by trained personnel.
Caption: Workflow for responding to a minor chemical spill.
Waste Disposal: Responsible Stewardship
All waste generated from the handling of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as weighing paper, gloves, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.[11]
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.[12]
-
Empty Containers: The "triple rinse" method should be employed for empty containers. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.[11]
Consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols.[13]
Conclusion: A Culture of Safety
The responsible use of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and emergency preparedness into daily laboratory practice, researchers can mitigate risks and foster a culture of safety. This guide serves as a technical resource to empower scientists and drug development professionals to handle this valuable chemical intermediate with the care and respect it demands, ensuring both personal safety and the advancement of scientific discovery.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Power, L. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
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J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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University of New Mexico. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety. Retrieved from [Link]
-
3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. Retrieved from [Link]
- Combi-Blocks. (n.d.). Safety Data Sheet: this compound. Retrieved from a specific product page on the Combi-Blocks website.
- TCI Chemicals. (2018, October 3). Safety Data Sheet: 2-(3-Trifluoromethylphenyl)ethylamine. Retrieved from a specific product page on the TCI Chemicals website.
- Fisher Scientific. (2024, February 24). Safety Data Sheet: 2-[2-(Trifluoromethyl)phenyl]ethylamine. Retrieved from a specific product page on the Fisher Scientific website.
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzylamine Hydrochloride. Retrieved from a specific product page on the TCI Chemicals website.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 2-phenylethylamine. Retrieved from a specific product page on the Sigma-Aldrich website.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a specific product page on the Sigma-Aldrich website.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from a specific document on the Weill Cornell Medicine website.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride in Asymmetric Synthesis
Introduction: A Privileged Chiral Amine for Stereoselective Control
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity.[1][2] Chiral amines are fundamental tools in this pursuit, serving as resolving agents, chiral auxiliaries, and building blocks.[3] 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride stands out as a highly effective reagent in this class. Its utility is derived from a combination of a robust stereogenic center adjacent to the amine and the presence of an ortho-trifluoromethyl (CF₃) group. This electron-withdrawing group can significantly influence the physicochemical properties of derivatives, such as the crystal lattice energy of diastereomeric salts, thereby enhancing the efficiency of separations.[4]
This guide provides an in-depth exploration of the applications of this compound, presenting detailed protocols and the underlying scientific principles to empower researchers in its effective use.
Application as a Chiral Resolving Agent for Racemic Acids
The classical resolution of racemates via diastereomeric salt formation remains one of the most practical and scalable methods for obtaining enantiopure compounds.[2] 1-[2-(Trifluoromethyl)phenyl]ethylamine is an exemplary resolving agent for racemic carboxylic acids due to its ability to form well-defined, crystalline diastereomeric salts with differential solubilities.
Causality of the Resolution Process
The core principle involves the reaction of a racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of the chiral amine, for instance, the (S)-amine. This acid-base reaction yields a pair of diastereomeric salts: [(S)-amine·(R)-acid] and [(S)-amine·(S)-acid]. Since these diastereomers are not mirror images, they possess distinct physical properties, most critically, different solubilities in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions (temperature, cooling rate), one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. The enantiomerically enriched acid is then liberated from the isolated salt by treatment with a strong acid.
Figure 1: General workflow for the chiral resolution of a racemic carboxylic acid.
Protocol: Resolution of Racemic Ibuprofen
This protocol details a representative procedure. Optimization of solvent choice, stoichiometry, and temperature is crucial for maximizing yield and enantiomeric excess for different substrates.
Materials:
-
Racemic Ibuprofen
-
(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
-
2 M Sodium Hydroxide (NaOH)
-
Toluene
-
Methanol (MeOH)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator, filtration apparatus, pH paper
-
Chiral HPLC system for enantiomeric excess (e.e.) determination
Procedure:
-
Liberation of the Free Chiral Amine:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Transfer the solution to a separatory funnel and add an equal volume of toluene.
-
Slowly add 2 M NaOH while stirring until the aqueous layer reaches a pH > 12. This deprotonates the amine hydrochloride, partitioning the free amine into the organic layer.
-
Separate the layers and extract the aqueous phase twice more with toluene.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: The resulting free amine is a volatile oil and should be used promptly.
-
-
Formation and Crystallization of the Diastereomeric Salt:
-
Dissolve racemic Ibuprofen (2.0 eq relative to the amine) in a suitable solvent mixture, such as methanol. A common starting point is a 10:1 v/v mixture of a nonpolar solvent (like hexanes or toluene) and a polar solvent (like methanol or ethanol).
-
Warm the solution to approximately 50-60 °C to ensure complete dissolution.
-
Add the free (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine (1.0 eq) dropwise to the warm solution. The use of 0.5 equivalents of the resolving agent relative to the racemate is a common strategy to maximize the yield and purity of the less soluble salt.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth, avoid rapid cooling.
-
Once at room temperature, cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of the cold solvent mixture. This solid is the diastereomerically enriched salt.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the collected diastereomeric salt in a mixture of water and Ethyl Acetate.
-
Acidify the mixture by adding 2 M HCl dropwise until the aqueous layer has a pH < 2.
-
Transfer to a separatory funnel, shake, and separate the layers. The enantiomerically enriched Ibuprofen will be in the organic layer, while the protonated chiral amine remains in the aqueous layer.
-
Extract the aqueous layer twice more with Ethyl Acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched (R)- or (S)-Ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using a suitable chiral HPLC method.
-
Application as a Chiral Auxiliary in Diastereoselective Synthesis
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to the other.[5] 1-[2-(Trifluoromethyl)phenyl]ethylamine is an effective auxiliary because its bulky, rigid structure can effectively shield one face of a reactive intermediate.
Protocol: Diastereoselective Alkylation of a Chiral Amide
This protocol outlines the synthesis of a chiral amide and its subsequent diastereoselective alkylation, a key C-C bond-forming reaction.
Materials:
-
Propanoic acid (or other suitable carboxylic acid)
-
(R)-1-[2-(Trifluoromethyl)phenyl]ethylamine
-
Coupling agent (e.g., EDC·HCl, DCC)
-
Base for coupling (e.g., DMAP, HOBt)
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Alkylating agent (e.g., Benzyl bromide - BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (solvents, drying agents, silica gel)
Procedure:
-
Synthesis of the Chiral Amide Auxiliary:
-
To a solution of propanoic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and HOBt (1.1 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine (1.1 eq) followed by a tertiary amine base like triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform a standard aqueous workup and purify by column chromatography to yield the chiral amide.
-
-
Diastereoselective Enolate Alkylation:
-
Dissolve the purified chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour at -78 °C to form the lithium enolate. The bulky phenyl group of the auxiliary directs the deprotonation and subsequent complexation.
-
Add the alkylating agent, benzyl bromide (1.2 eq), dropwise and maintain the reaction at -78 °C for 2-4 hours. The auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard extractive workup.
-
Purify the product by silica gel chromatography. The product will be a diastereomerically enriched alkylated amide.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the chiral carboxylic acid, which can then be converted to other functional groups. For example, refluxing the amide in 6 M HCl will hydrolyze the amide bond, yielding the chiral α-substituted carboxylic acid and recovering the chiral amine as its hydrochloride salt.
-
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl as a Chiral Resolving Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride as a potent chiral resolving agent, with a particular focus on the separation of racemic carboxylic acids, a critical step in the development of enantiomerically pure pharmaceuticals.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical sciences, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer). Consequently, the production of single-enantiomer drugs is a critical aspect of modern drug development, ensuring greater specificity, improved therapeutic indices, and enhanced patient safety.
Classical resolution via the formation of diastereomeric salts remains a robust and widely employed method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation through conventional methods like fractional crystallization.
1-[2-(Trifluoromethyl)phenyl]ethylamine HCl: A Privileged Resolving Agent
This compound is a chiral amine that has emerged as a highly effective resolving agent for racemic carboxylic acids, particularly the 2-arylpropionic acid class, commonly known as "profens" (e.g., ibuprofen, naproxen, ketoprofen).
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₁ClF₃N |
| Molecular Weight | 225.64 g/mol |
| Appearance | White to off-white solid |
| Chirality | Exists as (R) and (S) enantiomers |
The strategic placement of the trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring is a key feature of this resolving agent. The -CF₃ group is a potent electron-withdrawing group and is known to significantly influence a molecule's lipophilicity, metabolic stability, and intermolecular interactions.[1] In the context of chiral resolution, these properties can enhance the differences in crystal lattice energies between the two diastereomeric salts, leading to more efficient separation.
Mechanism of Chiral Resolution: The Science of Separation
The fundamental principle behind this chiral resolution process is the conversion of a pair of enantiomers into a pair of diastereomers with different physical properties.
The process can be broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic carboxylic acid (e.g., (R/S)-Profens) is reacted with a single enantiomer of 1-[2-(Trifluoromethyl)phenyl]ethylamine (e.g., (R)-amine). This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-Acid-(R)-Amine) and ((S)-Acid-(R)-Amine).
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will selectively crystallize out of the solution.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically enriched carboxylic acid and the resolving agent. The resolving agent can often be recovered and recycled, making the process more economical.
The Role of the Ortho-Trifluoromethyl Group in Chiral Recognition
The efficacy of a chiral resolving agent is intrinsically linked to its ability to form diastereomeric salts with significantly different crystal packing energies, leading to a substantial difference in solubility. The ortho-trifluoromethyl group in 1-[2-(Trifluoromethyl)phenyl]ethylamine plays a crucial role in this process through several mechanisms:
-
Steric Hindrance: The bulky -CF₃ group at the ortho position can create a more rigid and defined three-dimensional structure in the resulting diastereomeric salt. This steric influence can lead to distinct packing arrangements in the crystal lattice for the two diastereomers, amplifying the differences in their stability and solubility.
-
Intermolecular Interactions: The highly electronegative fluorine atoms of the -CF₃ group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the crystal lattice. The specific geometry of these interactions will differ between the two diastereomers, contributing to the overall difference in lattice energy.
-
Modulation of Physicochemical Properties: The -CF₃ group increases the lipophilicity of the resolving agent, which can influence its solubility and the solubility of the resulting diastereomeric salts in various organic solvents. This provides a broader range of solvent systems that can be screened to optimize the resolution.
Application Protocols: Resolution of Racemic Profens
The following protocols provide a general framework for the chiral resolution of racemic 2-arylpropionic acids (profens) using (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine HCl. It is important to note that optimal conditions, including solvent choice, stoichiometry, and temperature, may vary for different substrates and should be determined empirically.
Protocol 1: Chiral Resolution of Racemic Ketoprofen
This protocol is a representative example for the resolution of a profen-class carboxylic acid.
Materials:
-
Racemic Ketoprofen
-
(R)-1-[2-(Trifluoromethyl)phenyl]ethylamine
-
Methanol
-
Ethyl Acetate
-
Hydrochloric Acid (2M)
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve racemic ketoprofen (1 equivalent) in a minimal amount of a heated mixture of ethyl acetate and methanol (e.g., 10:1 v/v). A typical starting ratio of salt to solvent is in the range of 1:5 to 1:15 (w/v).[2]
-
In a separate flask, dissolve (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine (0.5-1.0 equivalent) in the same solvent mixture.
-
Slowly add the amine solution to the heated ketoprofen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be beneficial.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.
-
The filtrate, containing the more soluble diastereomeric salt, can be collected for the recovery of the other enantiomer.
-
-
Recrystallization for Enantiomeric Enrichment (Optional but Recommended):
-
To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same or a different solvent system. Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to effect crystallization.
-
-
Liberation of the Enriched (S)-Ketoprofen:
-
Suspend the diastereomerically pure salt in water and add 2M hydrochloric acid until the solution is acidic (pH 1-2).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-Ketoprofen.
-
-
Recovery of the (R)-Ketoprofen (from the filtrate):
-
Treat the filtrate from step 2 with 2M HCl.
-
Follow the same extraction and drying procedure as in step 4 to isolate the enantiomerically enriched (R)-Ketoprofen.
-
-
Analysis of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved ketoprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.
-
Troubleshooting and Optimization
The success of a chiral resolution by diastereomeric salt formation is highly dependent on the crystallization process. Here are some key parameters to consider for optimization:
-
Solvent System: The choice of solvent is critical. A good solvent system will exhibit a large difference in solubility between the two diastereomeric salts. Screening a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water) is often necessary.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt.[3]
-
Temperature Profile: The cooling rate can significantly impact crystal growth and purity. Slow, controlled cooling generally favors the formation of larger, more ordered crystals with higher purity.
-
Seeding: Introducing a small amount of the desired diastereomerically pure salt (a seed crystal) to the supersaturated solution can induce crystallization and improve the enantiomeric excess of the product.
Conclusion
1-[2-(Trifluoromethyl)phenyl]ethylamine HCl is a valuable and effective chiral resolving agent for the separation of racemic carboxylic acids. Its unique structural features, particularly the ortho-trifluoromethyl group, contribute to its high resolving power by enhancing the physicochemical differences between the resulting diastereomeric salts. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this resolving agent in their synthetic workflows, ultimately contributing to the development of safer and more effective single-enantiomer pharmaceuticals.
References
-
DergiPark. (n.d.). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. [Link]
-
The Retort. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. [Link]
- Google Patents. (n.d.). US5162576A - Resolution of ketoprofen.
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
- Google Patents. (n.d.). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
-
ResearchGate. (n.d.). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. [Link]
-
ResearchGate. (n.d.). Resolution of enantiomers of ketoprofen by HPLC: A review. [Link]
-
MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... [Link]
-
National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
MDPI. (n.d.). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. [Link]
-
PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. (2004). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. [Link]
-
Semantic Scholar. (n.d.). Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. [Link]
- Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
-
Semantic Scholar. (n.d.). Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer. [Link]
Sources
protocol for enantiomeric resolution using 1-[2-(Trifluoromethyl)phenyl]ethylamine
An Application Note and Protocol for the Enantiomeric Resolution of Racemic Carboxylic Acids Using (R)- or (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Authored by: Senior Application Scientist, Gemini Laboratories
Publication Date: January 12, 2026
Abstract
This document provides a comprehensive guide for the enantiomeric resolution of racemic carboxylic acids utilizing the chiral resolving agent 1-[2-(trifluoromethyl)phenyl]ethylamine. This protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. The application note details the underlying principles of diastereomeric salt formation, provides a step-by-step experimental protocol, and offers insights into optimizing resolution efficiency. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.
Introduction: The Imperative of Chirality
Chirality is a fundamental property of molecules in drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.
1-[2-(Trifluoromethyl)phenyl]ethylamine is a highly effective chiral resolving agent for acidic compounds due to several key features. The presence of the trifluoromethyl group at the ortho position of the phenyl ring often enhances the crystallinity of the resulting diastereomeric salts, which is a critical factor for efficient separation through fractional crystallization. The basic amine functionality readily reacts with acidic compounds to form these salts. This application note will focus on a general protocol for the resolution of a generic racemic carboxylic acid.
Principle of Enantiomeric Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties, including solubility.
A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of the chiral amine, for instance, (R)-Amine. This acid-base reaction results in the formation of two diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. This disparity in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomeric salt in the mother liquor.
The following diagram illustrates the logical workflow of this resolution process:
Application Note: The Strategic Role of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride, a critical chiral building block in pharmaceutical development. We explore its physicochemical properties, strategic importance in medicinal chemistry, and provide a detailed, validated protocol for its application in the synthesis of a key pharmaceutical intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this precursor's unique structural attributes for the creation of novel therapeutic agents.
Introduction: The Significance of Fluorinated Chiral Amines
In modern drug design, the incorporation of specific structural motifs is a key strategy for optimizing a molecule's pharmacological profile. The trifluoromethyl (-CF3) group is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] When combined with a chiral amine, these building blocks become powerful tools for creating enantiomerically pure pharmaceuticals, where a single stereoisomer is responsible for the desired therapeutic effect while minimizing potential side effects associated with its counterpart.[2][3]
1-[2-(Trifluoromethyl)phenyl]ethylamine is a prime example of such a strategic precursor.[4] Its structure, featuring a trifluoromethyl group on the phenyl ring and a chiral ethylamine side chain, makes it an invaluable intermediate for synthesizing a range of bioactive molecules, particularly those targeting the central nervous system and inflammatory pathways.[4][5] This application note will focus on its properties and a key synthetic application.
Physicochemical Properties
A thorough understanding of a precursor's physical and chemical properties is fundamental for process development, safety, and optimization.
| Property | Value | Source |
| CAS Number | 39959-68-7 | |
| Molecular Formula | C₉H₁₀F₃N · HCl | |
| Molecular Weight | 225.64 g/mol | |
| Appearance | White to yellow solid | |
| Storage | Store at +4°C, dry |
Strategic Application in the Synthesis of Celecoxib Analogues
This compound is a precursor related to key structural components found in various active pharmaceutical ingredients (APIs). A prominent example of a drug containing a related trifluoromethylphenyl moiety is Celecoxib. Celecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is crucial for the synthesis of prostaglandins involved in pain and inflammation.[6][7][8]
The synthesis of diaryl-substituted pyrazoles, the core structure of Celecoxib, often involves the condensation of a β-diketone with a substituted hydrazine.[9][10] The trifluoromethylphenyl moiety is a critical pharmacophore in this class of molecules, binding to a hydrophilic side pocket near the active site of the COX-2 enzyme.[11] This note provides a representative protocol for the synthesis of a diarylpyrazole intermediate, illustrating the type of transformation where trifluoromethyl-substituted precursors are essential.
Protocol: Synthesis of a 1,5-Diarylpyrazole Intermediate
This protocol describes the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) from key intermediates. This reaction, a cyclocondensation, is central to the formation of the drug's core structure.
Reaction Scheme:
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione + 4-hydrazinobenzenesulfonamide hydrochloride → 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
4-hydrazinobenzenesulfonamide hydrochloride
-
Ethanol, anhydrous
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to dissolve the diketone.
-
Reagent Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 eq) to the solution.
-
Reaction Initiation: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate product precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield the final diarylpyrazole compound.
Rationale and Causality:
-
Solvent: Ethanol is chosen as it effectively dissolves the reactants and has an appropriate boiling point for the reaction temperature.
-
Catalyst: The acidic medium (HCl) catalyzes the condensation reaction between the carbonyl group of the diketone and the hydrazine.
-
Purification: The product is significantly less soluble in cold ethanol than the starting materials, allowing for effective purification by precipitation and washing.[10]
Workflow and Mechanistic Overview
The synthesis of the pyrazole ring system is a classic example of a condensation reaction. The process can be visualized as a multi-step sequence involving nucleophilic attack, dehydration, and cyclization.
Caption: Synthetic workflow for the formation of the Celecoxib diarylpyrazole core.
Conclusion
This compound and related fluorinated precursors are indispensable tools in contemporary pharmaceutical synthesis. Their unique electronic and steric properties allow for the construction of complex, highly functionalized molecules with enhanced pharmacological profiles. The protocol detailed herein for the synthesis of a key diarylpyrazole intermediate exemplifies the strategic utility of these building blocks. As drug discovery continues to advance, the demand for such sophisticated and precisely engineered chiral intermediates will undoubtedly continue to grow, underscoring their central role in the development of next-generation therapeutics.
References
-
: Provides a comprehensive overview of Celecoxib, including its mechanism of action as a selective COX-2 inhibitor.[6]
-
: Details the pharmacological action of Celecoxib, focusing on its selective inhibition of the COX-2 enzyme to prevent prostaglandin synthesis.[7]
-
: Discusses the mechanism of action, including how the sulfonamide side chain binds to a hydrophilic region of the COX-2 enzyme.[11]
-
: Describes the pharmacodynamics of Celecoxib, highlighting its role in reducing prostaglandin synthesis via COX-2 inhibition.[12]
-
: Explains the fundamental importance of chiral amines as building blocks for creating enantiomerically pure drugs to enhance efficacy and safety.[2]
-
: Elaborates on the selective inhibition of COX-2 by Celecoxib, which spares the protective functions of COX-1.[8]
-
: Highlights the widespread application of chiral amines in asymmetric synthesis and as essential components of many drug candidates.
-
: Describes the use of this compound as a key intermediate in the synthesis of pharmaceuticals, particularly for CNS disorders.[4]
-
: Establishes the significance of chiral α-tertiary amines as attractive structural motifs in medicinal chemistry and drug development.[13]
-
: Notes that chiral amines are foundational building blocks in over 40% of commercial pharmaceuticals.[3]
-
: A review covering significant advances in the synthesis of chiral amines.
-
: Describes the synthesis of Celecoxib derivatives using the core molecule as a starting compound.
-
: A patent detailing a synthesis method for Celecoxib involving a Claisen condensation followed by reaction with a hydrazine salt.[9]
-
: Provides key physicochemical data for the title compound.[14]
-
: Research on the design and synthesis of Celecoxib analogues with dual inhibitory activities.
-
: Highlights the utility of related trifluoromethylphenyl compounds as valuable intermediates in producing drugs for neurological disorders.[5]
-
: Patent describing a process for preparing Celecoxib by reacting a β-diketone with a hydrazine salt.
-
: Details a synthetic route for Celecoxib involving the condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[10]
-
: Provides physicochemical data for a related trifluoromethyl-containing compound.
-
: A review on the synthesis and uses of FDA-approved drugs containing the trifluoromethyl group.
-
: Discusses how incorporating the trifluoromethyl group is a crucial strategy in modern drug design to improve biological activity.[1]
-
: Provides properties and preparation information for a related amine hydrochloride.
-
: Contains chemical and physical property data for the free base form of the title compound.
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. 1-(2-Trifluoromethylphenyl)ethylamine [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
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- 10. zenodo.org [zenodo.org]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. This compound | 39959-68-7 [sigmaaldrich.com]
Application Notes & Protocols: Synthesis of Novel Derivatives from 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
Abstract
This comprehensive guide details robust and versatile synthetic methodologies for the derivatization of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl, a valuable chiral building block in modern medicinal chemistry. The presence of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of derivative compounds, making this scaffold highly attractive for drug discovery programs.[1][2] This document provides detailed, step-by-step protocols for key transformations including N-acylation, N-alkylation (via reductive amination), and the Pictet-Spengler reaction, enabling the synthesis of a diverse array of novel molecular architectures. Each protocol is accompanied by mechanistic insights, data tables, and visual workflows to ensure reproducibility and facilitate adaptation by researchers in the field.
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)phenylethylamine Scaffold
The 1-[2-(Trifluoromethyl)phenyl]ethylamine moiety is a cornerstone in the design of contemporary therapeutics. The trifluoromethyl (-CF3) group, a bioisostere for chlorine, imparts unique physicochemical properties to parent molecules.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3] Consequently, derivatives of this amine are actively explored in the development of pharmaceuticals targeting a range of conditions, including neurological and metabolic disorders.[4][5][6]
This guide moves beyond a simple recitation of procedures. It aims to provide a deep understanding of the underlying chemical principles, empowering researchers to not only replicate these methods but also to innovate and adapt them for their specific research objectives.
Core Synthetic Strategies and Protocols
The primary amine of 1-[2-(Trifluoromethyl)phenyl]ethylamine serves as a versatile handle for a multitude of chemical transformations. The following sections detail key protocols for its derivatization.
N-Acylation: Formation of Amide Derivatives
N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage, a common functional group in many active pharmaceutical ingredients. This reaction can be readily achieved using various acylating agents such as acid chlorides or carboxylic acids activated with coupling reagents.
Protocol 2.1.1: N-Acylation using an Acid Chloride
This protocol describes the reaction of 1-[2-(Trifluoromethyl)phenyl]ethylamine with benzoyl chloride as a representative acid chloride.
Rationale: The use of an acid chloride in the presence of a non-nucleophilic base like triethylamine (TEA) provides a rapid and high-yielding route to the corresponding amide. The base neutralizes the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and the product.
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine HCl (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine to the suspension and stir for 15 minutes to liberate the free amine.
-
Add benzoyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Data Summary Table:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzoyl Chloride | TEA | DCM | 2-4 | >90 |
| Acetyl Chloride | TEA | DCM | 1-2 | >95 |
| Isobutyryl Chloride | TEA | DCM | 3-5 | >85 |
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[7][8] The reaction proceeds through the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound, which is then reduced by a mild reducing agent.[9]
Protocol 2.2.1: Synthesis of a Secondary Amine using Sodium Triacetoxyborohydride (STAB)
This protocol details the reaction of 1-[2-(Trifluoromethyl)phenyl]ethylamine with a representative aldehyde, 4-methoxybenzaldehyde, using sodium triacetoxyborohydride (STAB) as the reducing agent.
Rationale: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less basic than other common borohydrides, which minimizes side reactions, and it is tolerant of a wide range of functional groups. Dichloroethane (DCE) is a common solvent for this reaction.
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine HCl (1.0 equiv)
-
Triethylamine (1.1 equiv, to neutralize HCl salt)
-
4-Methoxybenzaldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl and anhydrous DCE.
-
Add triethylamine and stir for 15 minutes at room temperature.
-
Add 4-methoxybenzaldehyde and stir for an additional 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired secondary amine.
Data Summary Table:
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| 4-Methoxybenzaldehyde | STAB | DCE | 12-24 | 85-95 |
| Cyclohexanone | STAB | DCE | 16-24 | 80-90 |
| Acetone | STAB | DCE | 24-36 | 75-85 |
Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carboline and Tetrahydroisoquinoline Analogs
The Pictet-Spengler reaction is a classic acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[10][11][12] This reaction is of significant importance in the synthesis of numerous alkaloids and pharmaceutically active compounds.[10][13]
Protocol 2.3.1: Acid-Catalyzed Cyclization with an Aldehyde
This protocol describes the Pictet-Spengler reaction of 1-[2-(Trifluoromethyl)phenyl]ethylamine with formaldehyde (as paraformaldehyde) to form a tetrahydroisoquinoline derivative.
Rationale: The reaction proceeds via the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[10] The electron-withdrawing trifluoromethyl group can deactivate the aromatic ring, potentially requiring stronger acidic conditions or longer reaction times. Trifluoroacetic acid (TFA) is a strong acid that also serves as a solvent in this case.
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine HCl (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl and paraformaldehyde.
-
Carefully add trifluoroacetic acid at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH > 9 with a saturated aqueous Na₂CO₃ solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tetrahydroisoquinoline derivative.
Data Summary Table:
| Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Paraformaldehyde | TFA | TFA | 60-80 | 60-75 |
| Acetaldehyde | TFA | TFA | 60-80 | 55-70 |
| Acetone | Eaton's Reagent | - | 80-100 | 40-55 |
Advanced Synthetic Strategies: Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination offers a powerful and general method.[14][15] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[14][16]
While direct N-arylation of 1-[2-(trifluoromethyl)phenyl]ethylamine is feasible, a more common strategy involves the coupling of a protected amine or an imine, followed by deprotection. This approach can be particularly useful when working with complex substrates. Recent advancements have also demonstrated chemo-enzymatic cascades combining biocatalytic amination with Buchwald-Hartwig N-arylation in a one-pot synthesis of chiral N-arylamines.[17][18]
Safety and Handling
Working with trifluoromethylated compounds requires adherence to standard laboratory safety procedures.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[20][22]
-
Handling of Reagents:
-
Acid Chlorides: Are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive. Store in a desiccator and handle quickly.
-
Trifluoroacetic Acid (TFA): Is highly corrosive. Handle with extreme care, avoiding inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Visualized Workflows
Diagram 1: General Synthetic Pathways from 1-[2-(Trifluoromethyl)phenyl]ethylamine
Caption: N-Acylation experimental workflow.
References
- Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction.
- Exploring Enantioselective Pictet-Spengler Reactions. (2024).
- Buchwald–Hartwig amin
- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020).
- Pictet–Spengler reaction. In Grokipedia.
- 2-(4-Trifluoromethyl-phenyl)ethylamine. Chem-Impex.
- 2-[4-(Trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride. Chem-Impex.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2021). Molecules.
- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020).
- The Pictet-Spengler Reaction.
- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety D
- Safety D
- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. (2007). Arkivoc.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal. Benchchem.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science.
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2019). Molecules.
- Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. (1996). Tetrahedron: Asymmetry.
- Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amin
- Phenylethylamine derivatives. (1978).
- Optically active 1-(fluoro-, trifluoromethyl-or trifluoromethoxy-substituted phenyl) alkylamine n-monoalkyl derivatives and process for producing same.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules.
- N-Alkylation of phenethylamine and tryptamine. (2005). Bioorganic & Medicinal Chemistry Letters.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (2023).
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2019).
- Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamid
- Triflic acid-mediated phenylation of N-acylaminoalkyl diethylacetals and N-acyl-2-phenyl cyclic amides. (2011). Organic & Biomolecular Chemistry.
- A Mild, Pyridine-Borane-Based Reductive Amin
- Mild defluorinative N-acrylation of amines with (trifluoromethyl)alkenes: synthesis of α-arylacrylamides.
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society.
- 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride | 52997-74-7. Sigma-Aldrich.
- N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide.
- 2-(TRIFLUOROMETHYL)PHENETHYLAMINE. gsrs.
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Application and Protocol Guide for the Quantitative Analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides detailed analytical methodologies for the accurate quantification of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. Recognizing the compound's specific physicochemical properties—chirality, the presence of a basic amine, and a trifluoromethyl group—this document outlines two robust, validated analytical approaches: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization. Each protocol is presented with an in-depth explanation of the experimental choices, ensuring both methodological clarity and scientific integrity. This guide is designed to empower researchers to implement these methods with confidence, ensuring data of the highest quality and reliability in accordance with international regulatory standards.
Introduction: The Analytical Imperative
1-[2-(Trifluoromethyl)phenyl]ethylamine is a key chiral building block in the synthesis of various pharmaceutical agents. The trifluoromethyl (-CF₃) group is a prevalent feature in modern pharmaceuticals, often incorporated to enhance metabolic stability, binding affinity, and lipophilicity.[1] The presence of a stereogenic center necessitates enantioselective analytical methods, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
Accurate and precise quantification of this compound is therefore critical for quality control of bulk drug substances, formulation development, stability studies, and pharmacokinetic analysis. The methods presented herein are designed to be specific, sensitive, and robust, aligning with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Chiral HPLC is the cornerstone for the enantioselective analysis of chiral compounds. This method provides direct separation of the (R)- and (S)-enantiomers of 1-[2-(Trifluoromethyl)phenyl]ethylamine, allowing for the determination of enantiomeric purity and the quantification of each enantiomer.
Rationale for Method Selection
-
Direct Enantioseparation: The use of a Chiral Stationary Phase (CSP) allows for the differential interaction with each enantiomer, leading to their separation without the need for derivatization.[3] Polysaccharide-based and crown ether-based CSPs have shown great success in resolving phenylethylamine enantiomers.[2][4]
-
UV Detection: The phenyl ring conjugated with the trifluoromethyl group provides a chromophore that allows for sensitive detection using a standard UV detector. Aromatic compounds exhibit strong absorbance in the UV region, typically between 200-280 nm.[5] Studies on trifluoromethyl-substituted phenols and benzotrifluorides confirm significant absorbance in this range, making UV detection a suitable and cost-effective choice.[6][7]
-
Robustness and Versatility: HPLC is a highly robust and versatile technique, widely available in analytical laboratories.
Experimental Protocol: Chiral HPLC-UV
Caption: Workflow for Chiral HPLC-UV Analysis.
Step 1: Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and an aqueous perchloric acid solution (pH adjusted to 1.0).[4] All solvents should be of HPLC grade. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of the analyte and prepare a 1000 µg/mL solution in the mobile phase. Dilute this solution to a concentration that falls within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.
Step 2: Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV/Vis detector. |
| Column | A crown ether derivative-coated chiral column (e.g., CROWNPAK® CR(+)) or a polysaccharide-based column (e.g., Chiralpak® AD-H).[2] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile / Perchloric Acid Solution (pH 1.0) (50:50, v/v).[4] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25 °C. |
| Detection | UV at 210 nm.[4] |
| Injection Volume | 10 µL. |
Step 3: Data Analysis and System Suitability
-
System Suitability: Inject a solution containing both enantiomers (racemic mixture) to verify the system's ability to separate them. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of each enantiomer against its concentration for the prepared calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the sample solution and determine the concentration of each enantiomer using the corresponding calibration curve. The enantiomeric excess (% ee) can be calculated if required.
Validation Parameters (as per ICH Q2(R2))
| Parameter | Acceptance Criteria |
| Specificity | Baseline resolution (Rs ≥ 1.5) between enantiomers and from any impurities/degradants. |
| Linearity | r² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL). |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10. To be experimentally determined. |
| Robustness | Method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory method for the quantification of 1-[2-(Trifluoromethyl)phenyl]ethylamine. Due to the polar nature of the primary amine, derivatization is essential for good chromatographic performance.
Rationale for Method Selection
-
Necessity of Derivatization: Primary amines are polar and can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and low response.[8] Derivatization with an agent like Trifluoroacetic Anhydride (TFAA) replaces the active hydrogens on the amine group, creating a less polar, more volatile, and more thermally stable derivative.[8] This significantly improves chromatographic performance.
-
Enhanced Sensitivity and Specificity: The use of a fluorinated derivatizing agent like TFAA introduces additional fluorine atoms, which can enhance sensitivity, particularly if an Electron Capture Detector (ECD) were used.[8] More importantly for this protocol, Mass Spectrometry (MS) provides high specificity through the analysis of the mass-to-charge ratio of the analyte and its fragments, allowing for unambiguous identification and quantification.
-
Chiral Analysis via Derivatization: To separate the enantiomers on a standard achiral GC column, a chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)-prolyl chloride, can be used.[9][10] This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a non-chiral column.
Experimental Protocol: GC-MS with Trifluoroacetyl Derivatization
Caption: Workflow for GC-MS Analysis with Derivatization.
Step 1: Derivatization Procedure
-
Solution Preparation: Prepare stock solutions of the standard and sample in an anhydrous solvent such as ethyl acetate or acetonitrile at a concentration of approximately 1 mg/mL.
-
Reaction Setup: In a 2 mL autosampler vial, place 100 µL of the standard or sample solution.
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA).[8]
-
Reaction: Tightly cap the vial and heat at 60 °C for 20 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature before analysis.
For enantiomeric separation, replace TFAA with a chiral derivatizing agent like S-(-)-N-(trifluoroacetyl)-prolyl chloride and adjust reaction conditions as necessary.[10]
Step 2: GC-MS Conditions
| Parameter | Recommended Condition |
| GC-MS System | A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). |
| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injection Mode | Splitless (or split, depending on concentration). |
| Injector Temperature | 250 °C. |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. |
| MS Transfer Line Temp | 280 °C. |
| Ion Source Temperature | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Scan mode for identification; Selected Ion Monitoring (SIM) for quantification (select characteristic ions). |
Step 3: Data Analysis
-
Identification: In scan mode, identify the derivatized analyte peak by its retention time and mass spectrum. The fragmentation pattern will be characteristic of the trifluoroacetyl derivative.
-
Quantification (SIM Mode): For quantitative analysis, select 2-3 characteristic, abundant, and interference-free ions for the analyte.
-
Calibration: Prepare and derivatize a series of calibration standards. Construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.
-
Analysis: Analyze the derivatized sample and quantify the analyte using the calibration curve.
Conclusion
The choice between Chiral HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis. Chiral HPLC-UV is a direct, robust method ideal for determining enantiomeric purity and quantifying each enantiomer in quality control settings. GC-MS provides superior sensitivity and structural confirmation, making it a powerful tool for trace analysis and as a confirmatory technique, especially when derivatization is employed to resolve enantiomers on an achiral column. Both methods, when properly validated according to ICH guidelines, will yield accurate, reliable, and reproducible data, ensuring the quality and safety of pharmaceutical products containing this important intermediate.
References
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ACS Publications. (n.d.). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. Journal of Chemical Education. Retrieved from [Link]
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Al-Saeed, F. A., & El-Enany, N. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]
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Adams, J. D., Jr, Woolf, T. F., Trevor, A. J., Williams, L. R., & Castagnoli, N., Jr. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658–661. Retrieved from [Link]
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Chromatography Forum. (2012). chiral method of (R)-(+)-1-Phenylethylamine. Retrieved from [Link]
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Tao, S., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. Retrieved from [Link]
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IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
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McNeff, C. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]
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NIH. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
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ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV/Vis absorption spectrum at room temperature, as well as the Fl.... Retrieved from [Link]
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RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]
-
Salter, T. L., & Wetz, B. M. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]
-
SpringerLink. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
SciTech Connect. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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ACS Publications. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. Retrieved from [Link]
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ResearchGate. (n.d.). UV/vis absorption spectra of N‐(trifluoromethylthio)phthalimide (2,.... Retrieved from [Link]
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Application Note: A Systematic Approach to Chiral HPLC Method Development for 1-(3-Trifluoromethylphenyl)ethylamine
Abstract
The successful separation of enantiomers is a critical aspect of drug development and quality control, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1][2] This application note presents a detailed and systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(3-trifluoromethylphenyl)ethylamine. This compound serves as a valuable model for phenylalkylamine-based chiral molecules frequently encountered in the pharmaceutical industry.[3] The methodology encompasses a strategic screening of chiral stationary phases (CSPs) and mobile phases, followed by a logical optimization process to achieve baseline resolution. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient chiral separation methods.
Introduction
Chirality plays a pivotal role in the therapeutic efficacy and safety of many pharmaceutical compounds.[4] Regulatory bodies worldwide now often mandate the marketing of single-enantiomer drugs, necessitating the development of precise analytical methods to determine enantiomeric purity.[2] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) has emerged as the predominant technique for the direct separation of enantiomers due to its versatility, efficiency, and broad applicability.[1][5]
The development of a chiral HPLC method can be a complex undertaking, as the interactions governing enantiomeric recognition are highly specific and often difficult to predict.[6][7] A trial-and-error approach can be time-consuming and inefficient.[5] Therefore, a systematic and scientifically-driven strategy is essential for successful and timely method development.
This application note details a comprehensive workflow for developing a chiral separation method for 1-(3-trifluoromethylphenyl)ethylamine, a compound featuring a primary amine and a trifluoromethylphenyl group, both of which can participate in chiral recognition mechanisms.[8][9][10][11][12] The described protocol is designed to be adaptable for other chiral amines and small molecules.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Columns: A selection of polysaccharide-based and macrocyclic glycopeptide-based columns are recommended for initial screening. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad enantioselectivity.[13][14][15] Macrocyclic glycopeptide phases offer unique separation mechanisms, particularly for ionizable molecules.
-
Immobilized Amylose-based CSP: e.g., Chiralpak® IA-3 (3 µm)
-
Immobilized Cellulose-based CSP: e.g., Chiralpak® IB-3 (3 µm)
-
Macrocyclic Glycopeptide CSP: e.g., CHIROBIOTIC® V2 (5 µm)
-
-
Reagents: HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)), and additives (Trifluoroacetic acid (TFA), Diethylamine (DEA)).
-
Sample: Racemic 1-(3-trifluoromethylphenyl)ethylamine standard.
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic 1-(3-trifluoromethylphenyl)ethylamine at a concentration of 1 mg/mL in methanol.
-
Working Standard: Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
Method Development Strategy
The development of a chiral HPLC method is approached in two main phases: Screening and Optimization . The goal of the screening phase is to identify a promising combination of a chiral stationary phase and a mobile phase that shows at least partial separation of the enantiomers. The optimization phase then focuses on refining the chromatographic conditions to achieve baseline resolution (Rs ≥ 1.5), good peak shape, and a reasonable analysis time.
Phase 1: Chiral Stationary Phase and Mobile Phase Screening
A systematic screening approach is crucial to efficiently identify suitable starting conditions.[5] This involves testing a diverse set of CSPs with a range of mobile phase compositions.
3.1.1. Experimental Protocol for Screening
-
Equilibrate each chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 5 µL of the working standard solution.
-
Run the analysis for a sufficient time to ensure elution of both enantiomers.
-
Record the chromatograms and calculate the separation factor (α) and resolution (Rs) for any observed separation.
-
Repeat this process for each column with the different mobile phase systems outlined in the table below.
Table 1: Screening Conditions for Chiral Separation
| Chiral Stationary Phase | Mobile Phase System | Composition (v/v) | Additives |
| Immobilized Amylose-based | Normal Phase | n-Hexane/IPA | 0.1% DEA |
| n-Hexane/EtOH | 0.1% DEA | ||
| Polar Organic | ACN | 0.1% TFA, 0.1% DEA | |
| Immobilized Cellulose-based | Normal Phase | n-Hexane/IPA | 0.1% DEA |
| n-Hexane/EtOH | 0.1% DEA | ||
| Polar Organic | ACN | 0.1% TFA, 0.1% DEA | |
| Macrocyclic Glycopeptide | Polar Ionic Mode | MeOH | 0.1% Acetic Acid, 0.1% Ammonia |
| Reversed Phase | ACN/Water | 0.1% Formic Acid |
Diagram 1: HPLC Method Development Workflow
Caption: A workflow for systematic HPLC method development.
Phase 2: Method Optimization
Once a promising CSP and mobile phase system have been identified from the screening phase (indicated by a separation factor α > 1.05), the next step is to optimize the conditions to achieve baseline resolution.
3.2.1. Optimization of Mobile Phase Composition
The ratio of the strong solvent (modifier) to the weak solvent in the mobile phase has a significant impact on retention and selectivity.
-
For Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., IPA or EtOH) in n-hexane. For example, test compositions of 95:5, 90:10, and 85:15 (n-hexane:modifier).
-
For Polar Organic/Reversed Phase: Adjust the ratio of the organic solvent (e.g., ACN or MeOH) to the aqueous component or other polar solvent.
3.2.2. Influence of Additives
For ionizable compounds like 1-(3-trifluoromethylphenyl)ethylamine, acidic and basic additives can significantly improve peak shape and selectivity.
-
Vary the concentration of the acidic (e.g., TFA) and basic (e.g., DEA) additives. Typical starting concentrations are 0.1%, and can be adjusted in the range of 0.05% to 0.2%.
3.2.3. Effect of Column Temperature and Flow Rate
-
Temperature: Investigate the effect of column temperature on the separation. Test temperatures in the range of 20 °C to 40 °C. Lower temperatures often lead to better resolution, but may increase analysis time and backpressure.
-
Flow Rate: The flow rate can be adjusted to shorten the analysis time. However, excessively high flow rates can lead to a decrease in resolution due to reduced mass transfer.[16] Test flow rates between 0.8 mL/min and 1.2 mL/min.
Diagram 2: Optimization Strategy Flow
Caption: An iterative process for optimizing chromatographic conditions.
Method Validation
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[1] Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[17][18][19]
Validation Parameters
The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: To ensure the chromatographic system is adequate for the intended analysis. Key parameters include resolution, tailing factor, and theoretical plates. A minimum resolution of 1.7 is often targeted to ensure baseline separation.[20]
Experimental Protocol for Validation
A detailed, step-by-step protocol for each validation parameter should be established and followed. For example, for linearity, a series of at least five concentrations of the analyte should be prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Conclusion
The development of a robust and reliable chiral HPLC method is a systematic process that requires a logical approach to screening and optimization. By following the detailed protocols outlined in this application note, researchers and scientists can efficiently develop a suitable method for the chiral separation of 1-(3-trifluoromethylphenyl)ethylamine and other similar chiral compounds. The subsequent validation of the developed method in accordance with ICH guidelines will ensure its suitability for use in a regulated environment.
References
-
I.B.S. Chiral HPLC Method Development. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Biomedical Chromatography. Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. [Link]
-
PubChem. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. [Link]
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
-
LCGC North America. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Regis Technologies, Inc. CHIRAL STATIONARY PHASES. [Link]
-
MDPI. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
LCGC International. 3 μm Particle-Based Chiral Stationary Phases for the Fast and Efficient Resolution of Enantiomers. [Link]
-
National Institutes of Health. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
Sources
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- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 8. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | C9H10F3N | CID 2779048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 127852-21-5: (S)-1-[3-(Trifluoromethyl)phenyl]ethylami… [cymitquimica.com]
- 10. (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine | 127852-30-6 [chemicalbook.com]
- 11. 127852-30-6 CAS MSDS ((R)-1-[3-(Trifluoromethyl)phenyl]ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 127852-21-5 CAS MSDS ((S)-1-[3-(Trifluoromethyl)phenyl]ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Application and Protocol for the Enantioselective Analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine and its Derivatives by Gas Chromatography
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity in Trifluoromethylated Phenylethylamines
1-[2-(Trifluoromethyl)phenyl]ethylamine and its derivatives are a class of compounds with significant interest in pharmaceutical and agrochemical research. The presence of a chiral center means these molecules exist as enantiomers—non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological profiles. The trifluoromethyl group often enhances metabolic stability and binding affinity, making these compounds potent biological agents. Consequently, the accurate determination of enantiomeric purity is a critical aspect of research, development, and quality control.
Gas chromatography (GC) offers a high-resolution analytical platform for the separation and quantification of these chiral amines. Due to the inherent polarity and potential for peak tailing associated with amines, a robust analytical method often necessitates derivatization to improve volatility and chromatographic performance. This guide provides a comprehensive framework for the development and validation of a GC method for the enantioselective analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine, leveraging both direct analysis on a chiral stationary phase and indirect analysis following chiral derivatization.
Methodology Overview: A Two-Pronged Approach to Enantioseparation
Two primary strategies are presented for the enantioselective analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine by GC:
-
Indirect Method: This approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral GC column. This method is often robust and utilizes readily available columns.
-
Direct Method: This technique employs a chiral stationary phase (CSP) that selectively interacts with the underivatized enantiomers, leading to their separation. This method simplifies sample preparation but requires a specialized chiral column.
The choice between these methods will depend on available resources, sample matrix complexity, and the specific analytical goals.
PART 1: Indirect Enantioselective Analysis via Chiral Derivatization
This approach is often favored for its robustness and the use of conventional achiral GC columns. The key is the selection of an appropriate chiral derivatizing agent. For primary amines like 1-[2-(Trifluoromethyl)phenyl]ethylamine, N-acylating reagents are highly effective.
Causality Behind Experimental Choices: Why Derivatize?
Primary amines can exhibit poor chromatographic behavior due to their polarity, which leads to interactions with active sites in the GC system (e.g., inlet liner, column stationary phase), resulting in tailing peaks and reduced sensitivity. Derivatization with an acylating agent, such as N-(trifluoroacetyl)-L-prolyl chloride (TPC), addresses this by:
-
Replacing active hydrogens: The active hydrogen on the amine group is replaced with a less polar acyl group, reducing intermolecular hydrogen bonding and interaction with the GC system.
-
Increasing volatility: The resulting amide derivative is typically more volatile than the parent amine, allowing for analysis at lower temperatures and minimizing the risk of thermal degradation.
-
Introducing a chiral center: The use of an enantiomerically pure derivatizing agent converts the enantiomers into diastereomers, which can be separated on a standard achiral column.
-
Enhancing detectability: Fluorinated derivatizing agents can significantly increase the response of an electron capture detector (ECD) or provide characteristic fragmentation patterns in mass spectrometry (MS).
Experimental Protocol: Derivatization with N-(trifluoroacetyl)-L-prolyl chloride (TPC)
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine sample
-
S-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) solution (1 mg/mL in a suitable aprotic solvent like dichloromethane or toluene)
-
Anhydrous pyridine or triethylamine (TEA) as an acid scavenger
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene, or ethyl acetate)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the 1-[2-(Trifluoromethyl)phenyl]ethylamine sample into a reaction vial. Dissolve the sample in 1 mL of the chosen anhydrous aprotic solvent.
-
Reagent Addition: Add 1.1 molar equivalents of the TPC solution to the sample vial.
-
Acid Scavenging: Add 1.2 molar equivalents of anhydrous pyridine or triethylamine to the reaction mixture. This will neutralize the HCl byproduct of the reaction.
-
Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 30 minutes in a heating block or water bath.
-
Work-up:
-
Cool the reaction vial to room temperature.
-
Add 1 mL of 5% sodium bicarbonate solution to quench any unreacted TPC and neutralize excess acid.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
-
Analysis: The resulting solution containing the diastereomeric amide derivatives is now ready for GC analysis.
Caption: Workflow for the derivatization of 1-[2-(Trifluoromethyl)phenyl]ethylamine with TPC.
Gas Chromatography Parameters (Indirect Method)
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A standard, non-polar column suitable for separating the diastereomeric derivatives. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and safe; Hydrogen can provide faster analysis times and higher efficiency. |
| Flow Rate | Constant flow at 1.0-1.5 mL/min | Optimizes separation efficiency and peak shape. |
| Inlet | Split/Splitless | Splitless mode is recommended for trace analysis to maximize sensitivity. |
| Inlet Temp. | 250°C | Ensures complete vaporization of the derivatives without thermal degradation. |
| Oven Program | Start at 150°C, hold for 1 min, ramp at 5°C/min to 280°C, hold for 5 min | A starting point; this should be optimized to achieve baseline separation of the diastereomers. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, universal detector for organic compounds. MS provides structural information and higher selectivity. |
| FID Temp. | 300°C | Prevents condensation of the analytes in the detector. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
PART 2: Direct Enantioselective Analysis on a Chiral Stationary Phase
This method offers the advantage of a simplified sample preparation procedure, as derivatization is not required. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase.
Causality Behind Experimental Choices: The Role of the Chiral Stationary Phase
Cyclodextrin-based chiral stationary phases are widely used for the direct GC separation of enantiomers.[1] These cyclic oligosaccharides have a chiral cavity, and when derivatized, they create a chiral environment that can selectively interact with enantiomers through various mechanisms, including:
-
Inclusion complexation: One enantiomer may fit better into the cyclodextrin cavity.
-
Hydrogen bonding: Interactions between the analyte's functional groups and the hydroxyl or other groups on the cyclodextrin.
-
Dipole-dipole interactions: Electrostatic interactions between polar groups.
For the analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine, a derivatized β-cyclodextrin column is a good starting point.
Experimental Protocol: Direct GC Analysis
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine sample
-
High-purity solvent (e.g., methanol or isopropanol)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the 1-[2-(Trifluoromethyl)phenyl]ethylamine sample (e.g., 100 µg/mL) in a suitable high-purity solvent.
-
Analysis: Inject the prepared sample directly into the GC system equipped with a chiral column.
Caption: Workflow for the direct GC analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine.
Gas Chromatography Parameters (Direct Method)
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | Cyclodextrin-based chiral column (e.g., Rt-βDEXcst, Chirasil-DEX CB) | Specifically designed for the separation of enantiomers. |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | Constant flow at 1.0-1.5 mL/min | |
| Inlet | Split/Splitless | |
| Inlet Temp. | 230°C | Lower temperature to prevent on-column degradation of the underivatized amine. |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 2°C/min to 200°C, hold for 10 min | A slow temperature ramp is often necessary to achieve good resolution on chiral columns. |
| Detector | FID or MS | |
| FID Temp. | 280°C | |
| MS Source Temp. | 230°C | |
| MS Quad Temp. | 150°C |
Data Analysis and Interpretation
For both methods, the enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers (or diastereomers):
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
When using GC-MS, the mass spectrum can be used to confirm the identity of the analyte. For 1-[2-(Trifluoromethyl)phenyl]ethylamine derivatives, characteristic fragments would include those corresponding to the trifluoromethylphenyl moiety and the derivatizing agent.
Method Validation: Ensuring a Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH guidelines:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peaks of interest should be well-resolved from any impurities or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.995 over a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for the major enantiomer and 95-105% for the minor enantiomer. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should consistently meet the acceptance criteria when parameters like oven temperature, flow rate, etc., are slightly varied. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the GC system; column degradation. | Use a deactivated inlet liner; condition the column; trim the first few cm of the column. For direct analysis, ensure the system is well-maintained for amine analysis. |
| Poor Resolution | Inappropriate oven temperature program or flow rate; column overload. | Optimize the temperature ramp and flow rate; inject a more dilute sample. |
| Ghost Peaks | Contamination in the inlet, syringe, or carrier gas. | Bake out the inlet and column; use a clean syringe; ensure high-purity carrier gas. |
| Irreproducible Results | Incomplete derivatization reaction; sample degradation; leaks in the system. | Ensure derivatization goes to completion; check sample stability; perform a leak check of the GC system. |
References
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- U.S. Food and Drug Administration. (1994). Guidance for Industry: Validation of Chromatographic Methods.
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
- Blagbrough, I. S., & Leach, A. G. (2002). Derivatization in gas chromatography. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Academic Press.
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
Sources
Application Notes & Protocols for 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust assays using 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride. Structurally, this compound belongs to the phenethylamine class, which is known to interact with monoamine neurotransmitter systems.[1] The presence of a trifluoromethyl group can enhance metabolic stability and potency, making it a compound of interest for neurological and psychiatric drug discovery.[2][3] These application notes offer detailed protocols for the essential preliminary characterization of the compound's chiral purity and subsequent functional screening against key biological targets, including monoamine oxidases and neurotransmitter transporters. The methodologies are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction and Compound Overview
1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral primary amine and a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[4] Its phenethylamine scaffold suggests potential activity as a modulator of monoamine signaling, a pathway implicated in depression, anxiety, and neurodegenerative diseases.[5][6] Before initiating any biological screening, it is imperative to conduct thorough physicochemical characterization and confirm the enantiomeric purity of the specific batch being tested, as different enantiomers of a chiral compound can exhibit vastly different pharmacological activities.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀F₃N · HCl |
| Molecular Weight | 225.64 g/mol (for hydrochloride salt) |
| Appearance | Varies; typically a solid |
| Key Structural Features | Chiral primary amine, phenethylamine backbone, ortho-trifluoromethylphenyl group |
Note: The molecular weight of the free base is 189.18 g/mol .[4][7]
Critical Safety & Handling Precautions
This compound must be handled with care in a controlled laboratory environment. Safety Data Sheets (SDS) indicate that related compounds can be corrosive, causing severe skin burns and eye damage, and may be toxic if swallowed, inhaled, or in contact with skin.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible.[10]
-
First Aid: In case of contact with eyes or skin, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[8][11] If swallowed, rinse mouth but do NOT induce vomiting; call a poison center or physician immediately.[10]
Experimental Workflows: From Characterization to Biological Activity
The logical progression for evaluating a novel compound like this compound involves a multi-stage process. The initial step is to confirm the identity and purity of the material, followed by a systematic screening against plausible biological targets based on its chemical structure.
Protocol 1: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Rationale: As a chiral amine, the biological activity of this compound is likely stereospecific. Verifying the enantiomeric excess (ee) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, as it physically separates the two enantiomers, allowing for accurate quantification.[12]
Materials & Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Daicel Chiralpak series)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, trifluoroacetic acid)
-
Test compound: this compound
-
Racemic standard of 1-[2-(Trifluoromethyl)phenyl]ethylamine
Step-by-Step Protocol
-
Method Development (Racemic Standard):
-
Prepare a 1 mg/mL stock solution of the racemic standard in the mobile phase.
-
Inject the racemic standard onto the chiral column to determine the retention times for both enantiomers and to optimize separation (resolution > 1.5 is ideal).
-
Systematically vary the mobile phase composition (ratio of non-polar to polar solvent) and the type/concentration of the amine modifier to achieve baseline separation. A common starting point is a mixture of hexane and isopropanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in the optimized mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Set the HPLC system with the optimized method parameters (flow rate, mobile phase, column temperature, UV detection wavelength).
-
Inject the prepared sample.
-
Integrate the peak areas for each enantiomer observed in the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
Use the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant enantiomer.
-
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Phenethylamine and its analogs are known substrates and/or inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for neurotransmitter degradation.[6][13] This fluorometric assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[5][14]
Materials & Equipment
-
Recombinant human MAO-A and MAO-B enzymes
-
Fluorometric plate reader (e.g., with excitation ~530 nm, emission ~585 nm)[14]
-
Black, clear-bottom 96-well microplates
-
MAO substrate: p-Tyramine (a non-selective substrate for both MAO-A and B)[14]
-
Horseradish peroxidase (HRP) and a suitable fluorogenic HRP substrate (e.g., Amplex Red)
-
Selective control inhibitors: Clorgyline (MAO-A specific) and Pargyline (MAO-B specific)[14]
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in Assay Buffer. A typical starting range is from 100 µM to 1 nM.
-
Prepare working solutions of MAO-A and MAO-B enzymes in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within a 30-60 minute assay window.
-
Prepare a "Detection Mix" containing the substrate (p-tyramine), HRP, and the fluorogenic dye in Assay Buffer.
-
-
Assay Procedure (run MAO-A and MAO-B in separate plates/wells):
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 5 µL of the test compound serial dilutions or control inhibitors (e.g., Clorgyline for MAO-A plate, Pargyline for MAO-B plate). For "100% activity" wells, add 5 µL of Assay Buffer.
-
Add 20 µL of the appropriate MAO enzyme working solution to all wells except the "no enzyme" blank.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the reaction by adding 25 µL of the Detection Mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorometric reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "100% activity" control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Neurotransmitter Transporter Uptake Inhibition Assay
Rationale: Many CNS-active drugs function by blocking the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[15][16] This assay uses cultured cells stably expressing one of these human transporters to measure the compound's ability to inhibit the uptake of a fluorescent substrate that mimics the natural neurotransmitter.[15][17] This method is a safe and high-throughput alternative to traditional radiolabeled uptake assays.[18]
Materials & Equipment
-
Cell lines: HEK-293 cells stably expressing human DAT, NET, or SERT.
-
Cell culture reagents (DMEM, FBS, antibiotics, etc.)
-
Fluorescent microplate reader with bottom-read capability.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and an extracellular quencher dye.[15][17]
-
Positive control inhibitors: GBR 12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).
-
Poly-D-lysine coated, black, clear-bottom 96-well cell culture plates.
Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed the transporter-expressing cells into the 96-well plates at an optimized density (e.g., 40,000-60,000 cells/well) to ensure a confluent monolayer on the day of the experiment.[17]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
On the day of the assay, gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 10-20 minutes at 37°C.
-
Prepare the fluorescent substrate/quencher dye solution according to the kit manufacturer's protocol.[15]
-
Add the dye solution to all wells to initiate substrate uptake.
-
-
Data Acquisition:
-
Immediately place the plate into the fluorescent reader (pre-warmed to 37°C).
-
Measure the increase in intracellular fluorescence in real-time (kinetic mode) over 30-90 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate uptake from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value for the compound against each transporter (DAT, NET, and SERT).
-
Data Summary and Interpretation
The results from these assays will provide a comprehensive initial pharmacological profile of this compound. The data should be compiled into a clear summary table to facilitate comparison of potency and selectivity.
Table 1: Hypothetical Pharmacological Profile
| Assay Target | Result (IC₅₀, nM) | Selectivity Ratio |
| MAO-A Inhibition | 1,250 | |
| MAO-B Inhibition | > 10,000 | > 8x for MAO-A vs MAO-B |
| Dopamine Transporter (DAT) | 85 | |
| Norepinephrine Transporter (NET) | 25 | 3.4x for NET vs DAT |
| Serotonin Transporter (SERT) | 450 | 18x for NET vs SERT |
Interpretation: In this hypothetical example, the compound is a potent inhibitor of the norepinephrine and dopamine transporters, with a preference for NET. It is a much weaker inhibitor of SERT and shows weak activity against MAO-A, with negligible activity at MAO-B. This profile suggests the compound may have stimulant or antidepressant-like properties, warranting further investigation.
References
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Monoamine Oxidase Assay Kit (CAT#: Z01MM2-JL181). (n.d.). Creative Biolabs. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. Retrieved from [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Retrieved from [Link]
-
Monoamine oxidase assays. (2001). PubMed. Retrieved from [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (2018). PubMed. Retrieved from [Link]
-
Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. (2007). Technology Networks. Retrieved from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2013). ACS Publications. Retrieved from [Link]
-
1-(2-Trifluoromethylphenyl)ethylamine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-(TRIFLUOROMETHYL)PHENETHYLAMINE. (n.d.). gsrs. Retrieved from [Link]
-
Phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). PubMed Central. Retrieved from [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2010). PubMed Central. Retrieved from [Link]
-
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. (2008). National Institutes of Health (NIH). Retrieved from [Link]
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- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Trifluoromethylphenyl)ethylamine [myskinrecipes.com]
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- 7. GSRS [gsrs.ncats.nih.gov]
- 8. fishersci.fi [fishersci.fi]
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Application Note & Protocol: A Scalable Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride, a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2] The presented methodology is grounded in the principles of reductive amination, a widely utilized and efficient transformation in organic synthesis.[3][4] This document provides a step-by-step protocol, explains the scientific rationale behind key experimental choices, and addresses critical safety and handling considerations for a successful scale-up.
Introduction and Scientific Rationale
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, with estimates suggesting their presence in 40-45% of small molecule pharmaceuticals.[1][5] The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The combination of a chiral amine and a trifluoromethylphenyl group in this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.[2][6]
The chosen synthetic strategy is a direct reductive amination of 2'-(trifluoromethyl)acetophenone. This one-pot approach is advantageous for large-scale production as it circumvents the isolation of the intermediate imine, thereby improving process efficiency and atom economy.[3][4] The selection of sodium borohydride as the reducing agent is based on its favorable reactivity profile, cost-effectiveness, and well-documented handling procedures, although specific safety precautions are paramount.
Synthetic Workflow Overview
The overall synthetic transformation is depicted below. The process involves the in-situ formation of an imine from 2'-(trifluoromethyl)acetophenone and an ammonia source, followed by its immediate reduction to the corresponding primary amine. The final step involves the formation of the hydrochloride salt to facilitate isolation and improve the stability of the product.
Caption: Synthetic workflow for this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |
| 2'-(Trifluoromethyl)acetophenone | 188.15 | 100 g | >98% |
| Ammonium Acetate | 77.08 | 205 g | >98% |
| Methanol (anhydrous) | 32.04 | 1 L | >99.8% |
| Sodium Borohydride | 37.83 | 30 g | >98% |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | |
| Dichloromethane (DCM) | 84.93 | 2 L | ACS Grade |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | |
| 4M HCl in 1,4-Dioxane | - | ~200 mL | |
| Diethyl Ether | 74.12 | 1 L | ACS Grade |
Equipment: 5 L, 3-necked round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice-water bath, rotary evaporator, and standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L, 3-necked flask with a mechanical stirrer, thermometer, and an addition funnel. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen).
-
Imine Formation: Charge the flask with 2'-(trifluoromethyl)acetophenone (100 g, 0.53 mol), ammonium acetate (205 g, 2.66 mol), and anhydrous methanol (1 L). Begin stirring to dissolve the solids.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath. In a separate beaker, carefully prepare a solution of sodium borohydride (30 g, 0.79 mol) in 200 mL of methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare this solution immediately before use and add it slowly to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding water (500 mL) while cooling the flask in an ice bath.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous slurry, add dichloromethane (500 mL) and adjust the pH to >12 with a 50% aqueous sodium hydroxide solution. Caution: This is an exothermic process.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic extracts, wash with brine (2 x 250 mL), and dry over anhydrous magnesium sulfate.
-
-
Isolation of the Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1-[2-(trifluoromethyl)phenyl]ethylamine as an oil.
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude amine in diethyl ether (500 mL).
-
Slowly add 4M HCl in 1,4-dioxane with vigorous stirring. The hydrochloride salt will precipitate.
-
Continue adding the HCl solution until the mixture is acidic to litmus paper.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 100 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Scientific Integrity & Logic
Expertise & Experience
The choice of ammonium acetate as the ammonia source is deliberate; it serves as both an ammonia equivalent and a mild acidic catalyst to promote imine formation. The use of a significant excess of ammonium acetate helps to drive the equilibrium towards the imine.
The reduction is performed at a low temperature to control the exothermicity of the reaction and to minimize potential side reactions. Sodium borohydride is a sufficiently powerful reducing agent for the imine but is less likely to reduce the starting ketone under these conditions, thus improving selectivity.
Trustworthiness
This protocol is designed as a self-validating system. The reaction monitoring step (TLC or LC-MS) ensures that the reaction proceeds to completion before the work-up is initiated, preventing the carryover of unreacted starting material. The purification by precipitation of the hydrochloride salt is a robust method for isolating the desired product in high purity, as many organic impurities will remain soluble in the diethyl ether.[7][8]
Safety and Handling
-
Sodium Borohydride: A water-reactive and flammable solid. It reacts violently with water and acids to produce flammable hydrogen gas. Handle in a dry, inert atmosphere and store away from moisture.[9] In case of fire, use a dry chemical extinguisher; do not use water.[10]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
4M HCl in 1,4-Dioxane: Corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Melting Point | ~180-185 °C |
Troubleshooting
Caption: Troubleshooting guide for the synthesis.
References
- Novel Reductive Aminases for the Preparation of Chiral Amines - Research Explorer.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.
- Reductive amination - Wikipedia.
- Sodium borohydride - Safety Data Sheet.
- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society.
- Sodium borohydride - Standard Operating Procedure.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry - Who we serve.
- SODIUM BOROHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov.
- Sodium Borohydride SOP.docx - OSU Chemistry.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.
- New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban - ResearchGate.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications.
- Large-Scale Synthesis - ResearchGate.
- New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban | Organic Process Research & Development - ACS Publications.
- 1-(2-Trifluoromethylphenyl)ethylamine - MySkinRecipes.
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed.
- Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF - ResearchGate.
- Technical Support Center: Advanced Purification of Chiral Tetrahydroquinoline Amines - Benchchem.
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed.
- Purification of Hydrochloride - ECHEMI.
- Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin - Benchchem.
- Purification of organic hydrochloride salt? - ResearchGate.
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. nj.gov [nj.gov]
Application Notes and Protocols for Materials Science Research
Harnessing the Potential of Advanced Materials: A Guide for Researchers
The field of materials science is at the forefront of technological innovation, with advanced materials driving progress in diverse areas ranging from medicine to sustainable energy. For researchers, scientists, and drug development professionals, understanding the application and characterization of these materials is paramount. This guide provides an in-depth exploration of the application of advanced materials in key research areas, complete with detailed experimental protocols and the rationale behind methodological choices. Our focus is on empowering researchers to not only replicate these methods but also to innovate upon them.
Section 1: Nanomaterials for Targeted Drug Delivery
The advent of nanotechnology has revolutionized the field of medicine, particularly in the realm of drug delivery.[1][2] Nanoparticles, with their high surface-area-to-volume ratio and tunable properties, offer a unique platform for the targeted delivery of therapeutic agents, potentially minimizing side effects and enhancing treatment efficacy.[1]
The Rationale for Nanoparticle-Based Drug Delivery
Conventional drug delivery systems often suffer from poor specificity, leading to systemic toxicity and reduced therapeutic indices. Nanoparticles can be engineered to encapsulate or conjugate drug molecules, protecting them from premature degradation and controlling their release kinetics.[3][4][5] Furthermore, their surfaces can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery to diseased cells or tissues, a cornerstone of precision medicine.
Protocol: Synthesis of Silver Nanoparticles for Drug Delivery Applications
This protocol details the synthesis of silver nanoparticles (AgNPs) using a chemical reduction method, a widely adopted and reliable technique.[6]
Materials:
-
Silver nitrate (AgNO₃)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Glassware (beakers, Erlenmeyer flask)
-
Magnetic stir plate and stir bar
-
Pipettes
Step-by-Step Procedure: [7]
-
Prepare a 0.01M Silver Nitrate Solution:
-
Weigh 0.085 g of silver nitrate.
-
Dissolve it in 50 ml of deionized water in a glass beaker.
-
Stir the solution for 15 minutes at 150-200 rpm to ensure complete dissolution.
-
-
Prepare a 0.01M Trisodium Citrate Solution:
-
Weigh 0.1290 g of trisodium citrate.
-
Dissolve it in 50 ml of deionized water in a separate glass beaker.
-
Stir for 15 minutes at 150-200 rpm. This solution will act as a stabilizing agent.
-
-
Prepare a 0.01M Sodium Borohydride Solution:
-
Safety Note: Sodium borohydride is a strong reducing agent and should be handled with care in a well-ventilated area. Solutions should be kept in an ice-cold environment.
-
Prepare this solution immediately before use.
-
-
Nanoparticle Synthesis:
-
In an Erlenmeyer flask, add 18.5 ml of deionized water.
-
Add a magnetic stir bar to the flask.
-
Pipette 0.5 ml of the 0.01M sodium citrate solution into the flask.
-
Pipette 0.5 ml of the 0.01M silver nitrate solution into the flask.
-
Gently stir the resulting mixture for 3 minutes at a low speed (approximately 50 rpm) at 10°C.
-
Critical Step: Immediately suspend stirring and slowly add 0.5 ml of the 0.01M sodium borohydride solution dropwise. A color change to pale yellow should be observed, indicating the formation of silver nanoparticles.
-
Caption: Workflow for the synthesis of silver nanoparticles.
Characterization of Silver Nanoparticles
Proper characterization is crucial to ensure the synthesized nanoparticles meet the required specifications for drug delivery applications. A combination of techniques is often employed to obtain a comprehensive understanding of their properties.[8][9][10][11][12]
| Characterization Technique | Parameter Measured | Typical Results for AgNPs |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Peak absorbance around 400-450 nm |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter and Size Distribution | 10-100 nm with a narrow polydispersity index (<0.3) |
| Transmission Electron Microscopy (TEM) | Morphology, Size, and Crystallinity | Spherical shape, uniform size distribution, crystalline nature |
| Zeta Potential Analysis | Surface Charge | Negative zeta potential (e.g., -30 mV) indicating good colloidal stability |
Section 2: Biomaterials in Tissue Engineering
Tissue engineering aims to regenerate or replace damaged or diseased tissues by combining cells, scaffolds, and growth factors.[13] Biomaterial scaffolds play a pivotal role by providing a temporary, three-dimensional framework that mimics the native extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation.[3][4][5]
The Role of Electrospun Nanofibers in Scaffolding
Electrospinning is a versatile technique used to produce nanofibers from a wide range of polymers.[14][15][16][17] The resulting nanofibrous scaffolds possess a high surface-area-to-volume ratio and a porous structure, which are highly conducive to cell infiltration and nutrient transport. The ability to control fiber diameter and orientation allows for the creation of scaffolds that can mimic the specific architecture of different tissues.
Protocol: Fabrication of Electrospun Polycaprolactone (PCL) Nanofiber Scaffolds
This protocol outlines the fabrication of PCL nanofiber scaffolds, a biocompatible and biodegradable polymer commonly used in tissue engineering.[18]
Materials:
-
Polycaprolactone (PCL)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Syringe and needle
Step-by-Step Procedure:
-
Prepare the PCL Solution:
-
Prepare a 10% (w/v) PCL solution by dissolving PCL in a 4:1 mixture of DCM and DMF.
-
Stir the solution overnight to ensure the polymer is completely dissolved.
-
-
Set up the Electrospinning Apparatus:
-
Load the PCL solution into a syringe fitted with a needle (e.g., 22-gauge).
-
Mount the syringe on the syringe pump.
-
Position the grounded collector (e.g., a rotating mandrel or a flat plate) at a specific distance from the needle tip (typically 10-20 cm).
-
-
Electrospinning Process:
-
Set the flow rate of the syringe pump (e.g., 1-3 mL/h).
-
Apply a high voltage (e.g., 10-20 kV) to the needle.
-
As the polymer solution is ejected from the needle, a Taylor cone will form, and a charged jet will be drawn towards the collector. The solvent evaporates during this process, resulting in the deposition of solid nanofibers on the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
Caption: Schematic of the electrospinning process.
Characterization of Nanofiber Scaffolds
The physical and mechanical properties of the nanofiber scaffold are critical for its performance in tissue engineering applications.
| Characterization Technique | Parameter Measured | Desirable Properties for Tissue Engineering |
| Scanning Electron Microscopy (SEM) | Fiber morphology, diameter, and porosity | Uniform, bead-free fibers with interconnected pores |
| Tensile Testing | Mechanical properties (e.g., Young's modulus, ultimate tensile strength) | Mechanical properties that match the target tissue |
| Contact Angle Measurement | Hydrophilicity/Hydrophobicity | A hydrophilic surface to promote cell attachment |
| In Vitro Cell Culture | Biocompatibility and cell-scaffold interactions | High cell viability, proliferation, and desired differentiation |
Section 3: Advanced Materials for Energy Storage
The increasing demand for portable electronics and electric vehicles has spurred research into advanced energy storage devices with higher energy density, power density, and longer cycle life.[19][20][21][22] The development of novel electrode and electrolyte materials is central to achieving these goals.[19]
The Imperative for Advanced Battery Materials
Traditional lithium-ion batteries are approaching their theoretical energy density limits.[23] Next-generation battery technologies, such as solid-state batteries and lithium-sulfur batteries, rely on the development of advanced materials that can overcome the challenges associated with current systems, including safety concerns and limited performance.[19]
Protocol: Preparation and Electrochemical Testing of a Battery Electrode
This protocol describes the preparation of a typical composite electrode for a lithium-ion battery and its electrochemical characterization.
Materials:
-
Active material (e.g., LiFePO₄)
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., polyvinylidene fluoride, PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
Current collector (e.g., aluminum foil)
-
Lithium metal (for counter and reference electrodes in a half-cell)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)
-
Separator (e.g., Celgard)
-
Coin cell components (casings, spacers, springs)
-
Glovebox with an argon atmosphere
-
Battery cycler
Step-by-Step Procedure:
-
Electrode Slurry Preparation:
-
In a vial, mix the active material, conductive additive, and binder in a specific weight ratio (e.g., 8:1:1).
-
Add NMP dropwise and mix thoroughly to form a homogeneous slurry with the desired viscosity.
-
-
Electrode Casting:
-
Cast the slurry onto the current collector using a doctor blade to achieve a uniform thickness.
-
Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
-
Cell Assembly:
-
Note: Cell assembly must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
Punch out circular electrodes from the coated foil.
-
Assemble a coin cell in the following order: negative casing, spacer, lithium metal, separator, working electrode (coated side facing the separator), spacer, spring, and positive casing.
-
Add a few drops of electrolyte to the separator before closing the cell.
-
Crimp the coin cell to ensure it is properly sealed.
-
-
Electrochemical Testing:
Caption: Workflow for battery electrode preparation and testing.
Key Performance Metrics for Battery Electrodes
The performance of a battery electrode is evaluated based on several key metrics obtained from electrochemical testing.[27]
| Performance Metric | Description | Significance |
| Specific Capacity (mAh/g) | The amount of charge stored per unit mass of the active material. | A higher specific capacity leads to a higher energy density. |
| Coulombic Efficiency (%) | The ratio of the discharge capacity to the charge capacity in a given cycle. | A high and stable coulombic efficiency indicates good reversibility. |
| Rate Capability | The ability of the electrode to maintain its capacity at high charge/discharge rates. | Crucial for applications requiring fast charging and high power output. |
| Cycle Life | The number of charge-discharge cycles an electrode can endure before its capacity fades to a certain level (e.g., 80% of the initial capacity). | A long cycle life is essential for the longevity of the battery. |
References
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Langer, R., & Cima, L. G. (2000). Biomaterials in drug delivery and tissue engineering: one laboratory's experience. Accounts of Chemical Research, 33(2), 94-101. [Link]
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Langer, R. (2000). Biomaterials in Drug Delivery and Tissue Engineering: One Laboratory's Experience. Accounts of Chemical Research, 33(2), 94-101. [Link]
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Langer, R. (2000). Biomaterials in drug delivery and tissue engineering: one laboratory's experience. PubMed. [Link]
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ESZONEO. (n.d.). Advanced Materials for Energy Storage: Innovations for Higher Energy Density, Safety, and Longevity. eszoneo.com. [Link]
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Atlantic International University. (n.d.). Advanced Materials Characterization Techniques. [Link]
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Carbone, L., & Cozzoli, P. D. (2010). Selected Standard Protocols for the Synthesis, Phase Transfer, and Characterization of Inorganic Colloidal Nanoparticles. Chemistry of Materials, 22(10), 3290-3317. [Link]
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Grzelczak, M., & Liz-Marzán, L. M. (2020). Procedures for the Synthesis and Capping of Metal Nanoparticles. Springer Nature Experiments. [Link]
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Universal Lab. (2024, May 5). The main methods and contents of battery material testing. Universal Lab Blog. [Link]
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Ahmad, I., et al. (2023). Mastering Material Insights: Advanced Characterization Techniques. Industrial & Engineering Chemistry Research, 62(43), 17745-17763. [Link]
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protocols.io. (2022, November 29). Synthesis of Silver Nanoparticles V.1. [Link]
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MDPI. (n.d.). Advanced Biomaterials for Drug Delivery and Tissue Engineering Applications. [Link]
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E3S Web of Conferences. (2023). Advanced Materials for Next-Generation Energy Storage Devices: A Focus on Efficiency and Cost Reduction. E3S Web of Conferences, 430, 01026. [Link]
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Cao, Y., et al. (2010). Advanced materials for energy storage. Advanced Materials, 22(8), 831-857. [Link]
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GlobalSpec. (2023, January 23). Advanced materials for energy storage. [Link]
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ResearchGate. (n.d.). Protocols used for the synthesis of nanoparticles. [Link]
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AZoM. (2023, November 15). Next-Generation Battery Materials for Energy Storage. [Link]
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Singh, R. A., & Dutta, S. (Eds.). (2018). Advanced Techniques for Materials Characterization. Springer. [Link]
-
University of California, Riverside. (n.d.). Advanced Materials and Nanotechnology. Chemical and Environmental Engineering. [Link]
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Palacin, M. R., & de Guibert, A. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(21), 8636-8651. [Link]
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Nanoscience Instruments. (n.d.). 5 Different Methods Used to Fabricate Nanofibers. [Link]
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American Laboratory. (2025, October 21). Advanced Materials Characterization: Driving Scientific and Industrial Advancement. [Link]
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Udemy. (n.d.). Advanced Materials Characterization Techniques (Analytical). [Link]
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The Accreditation Federation. (n.d.). Nanotechnology and Advanced Materials. [Link]
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JoVE. (2022, August 20). Electrospun Nanofiber Scaffolds with Gradations in Fiber Organization | Protocol Preview. YouTube. [Link]
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ACS Publications. (n.d.). Biomaterials in Drug Delivery and Tissue Engineering: One Laboratory's Experience. Accounts of Chemical Research. [Link]
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Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials, 31(21), 8636-8651. [Link]
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MDPI. (n.d.). Materials | Section Advanced Nanomaterials and Nanotechnology. [Link]
-
Preprints.org. (2024). Electrospun Nanofibers: Advancements in Fabrication Techniques and Applications. [Link]
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ResearchGate. (n.d.). Applications of Advanced Nanomaterials in Biomedicine, Pharmaceuticals, Agriculture, and Food Industry. [Link]
-
MDPI. (2022). Overview of Nano-Fiber Mats Fabrication via Electrospinning and Morphology Analysis. Polymers, 14(15), 3020. [Link]
-
ResearchGate. (n.d.). Fabrication of Nanofibers: Electrospinning and Non-electrospinning Techniques. [Link]
-
AlfatestLab. (n.d.). Battery material testing. [Link]
-
IIP Series. (n.d.). Advancements and Applications of Nanotechnology in Material Science. [Link]
-
TA Instruments. (n.d.). Lithium-Ion Battery Material Testing. [Link]
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Application Note: Protocol for Derivatization of 1-[2-(Trifluoromethyl)phenyl]ethylamine for Analysis
Introduction
1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its stereochemistry often plays a pivotal role in the biological activity of the final product. Consequently, accurate qualitative and quantitative analysis, including the determination of enantiomeric purity, is paramount in drug development and quality control.
Direct analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be challenging. The primary amino group imparts high polarity and the potential for hydrogen bonding, which can lead to poor peak shapes, low volatility, and strong retention on chromatographic columns[1][2]. Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these analytical hurdles[1][2]. This application note provides detailed protocols for the derivatization of 1-[2-(Trifluoromethyl)phenyl]ethylamine for both achiral and chiral analysis.
The primary objectives of derivatizing this amine are:
-
For GC Analysis: To increase volatility and thermal stability, and to improve peak shape by reducing interactions with the stationary phase[1][3].
-
For Chiral Analysis (GC or HPLC): To convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral column[4][5][6].
This guide will detail two primary derivatization techniques: trifluoroacetylation for achiral GC-MS analysis and derivatization with Marfey's reagent for chiral HPLC analysis.
General Workflow for Derivatization
The overall process of derivatization followed by chromatographic analysis is a systematic workflow. The following diagram illustrates the key stages involved, from sample preparation to data analysis.
Caption: A generalized workflow for the derivatization and subsequent analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine.
Protocol 1: Trifluoroacetylation for Achiral GC-MS Analysis
Trifluoroacetylation is a common acylation technique used to derivatize primary and secondary amines for GC analysis[1][3][7]. The reaction with trifluoroacetic anhydride (TFAA) replaces the active hydrogens of the amino group with trifluoroacetyl groups. This modification significantly increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved chromatographic performance[1][8]. The resulting trifluoroacetamide derivative is also highly responsive to electron capture detection (ECD) and provides characteristic mass spectra for GC-MS analysis.
Reaction Scheme
The following diagram illustrates the reaction between 1-[2-(Trifluoromethyl)phenyl]ethylamine and trifluoroacetic anhydride.
Caption: Chemical reaction for the derivatization of the target amine with TFAA.
Experimental Protocol
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps (2 mL)
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the amine sample (typically 10-100 µg) into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the residue. Then, add 100 µL of TFAA to the vial[1].
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes in a heating block or oven[1][9]. The reaction is typically rapid.
-
Cooling: Allow the vial to cool to room temperature.
-
Evaporation: Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is crucial to prevent column damage from unreacted TFAA.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100-1000 µL) of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Protocol 2: Derivatization with Marfey's Reagent for Chiral HPLC Analysis
For the enantioselective analysis of chiral amines, derivatization with a chiral reagent is a well-established method[4][10]. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used chiral derivatizing agent for primary and secondary amines[11][12][13][14]. It reacts with the amine to form diastereomeric derivatives that can be separated on a standard achiral reversed-phase HPLC column[5][15]. The dinitrophenyl group acts as a strong chromophore, allowing for sensitive UV detection around 340 nm[13][14].
Reaction Scheme
The reaction of (R)- and (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine with L-FDAA (Marfey's Reagent) is depicted below.
Caption: Formation of diastereomers from the reaction of enantiomeric amines with Marfey's reagent.
Experimental Protocol
Materials:
-
1-[2-(Trifluoromethyl)phenyl]ethylamine sample (racemic or enantiomerically enriched)
-
Marfey's reagent (L-FDAA)
-
Acetone
-
1 M Sodium bicarbonate solution (NaHCO₃)
-
2 M Hydrochloric acid (HCl)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a solution of the amine sample in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Derivatization: In a reaction vial, combine the following in order:
-
Reaction: Tightly cap the vial and heat at 40-50°C for 1 hour in a water bath or heating block[13][15].
-
Cooling and Quenching: Allow the vial to cool to room temperature. Add 40 µL of 2 M HCl to stop the reaction and neutralize the excess bicarbonate[13].
-
Dilution and Analysis: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis. Inject an appropriate volume (e.g., 20 µL) into the HPLC system. Detection is typically performed at 340 nm.
Data Summary and Comparison
The choice of derivatization method depends on the analytical goal. The following table summarizes the key parameters and applications of the two detailed protocols.
| Parameter | Trifluoroacetylation (GC-MS) | Derivatization with Marfey's Reagent (HPLC) |
| Primary Application | Achiral quantification, identification | Chiral separation, enantiomeric purity determination |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) |
| Reaction Temperature | 60-70°C[1][9] | 40-50°C[13][15] |
| Reaction Time | 15-30 minutes[1] | 60 minutes[13][15] |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Key Advantage | Increases volatility for GC analysis | Creates diastereomers for chiral separation on achiral columns |
| Detection Wavelength | N/A (MS detection) | ~340 nm[13][14] |
Expert Insights and Considerations
-
Anhydrous Conditions: For acylation and silylation reactions (like trifluoroacetylation), it is critical to maintain anhydrous conditions. Water can hydrolyze the derivatizing reagent, reducing the reaction yield and potentially interfering with the analysis[9].
-
Reagent Excess and Removal: A molar excess of the derivatizing reagent is typically used to drive the reaction to completion. However, excess reagent can be detrimental to the chromatographic column and interfere with the analysis. Therefore, a post-derivatization cleanup or evaporation step is often necessary, especially for GC methods.
-
Complete Reaction for Chiral Analysis: When performing chiral analysis, it is crucial that the derivatization reaction goes to completion. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the enantiomeric ratio[1].
-
Alternative Chiral Reagents: While Marfey's reagent is widely used, other chiral derivatizing agents can also be employed for the analysis of primary amines. These include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), which forms diastereomeric amides that can be analyzed by NMR or HPLC[16][17], and various chiral chloroformates. The choice of reagent may depend on the specific analytical requirements and available instrumentation.
Conclusion
Derivatization is an indispensable tool for the robust and reliable analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine. Trifluoroacetylation provides a straightforward method for preparing the analyte for achiral GC-MS analysis by enhancing its volatility and chromatographic behavior. For the critical task of determining enantiomeric purity, derivatization with chiral reagents like Marfey's reagent allows for the effective separation of enantiomers as diastereomers using standard HPLC-UV instrumentation. The protocols and insights provided in this application note offer a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries to achieve accurate and reproducible analytical results for this important chiral amine.
References
-
Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. Journal of Separation Science, 2006. [Link]
-
Mosher's acid. Wikipedia. [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 2011. [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate, 2011. [Link]
-
GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV, 1993. [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate, 2000. [Link]
-
Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. PubMed, 2022. [Link]
-
Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. Chromatography Online. [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications, 2018. [Link]
-
Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. PubMed Central, 2020. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health, 2011. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ScienceOpen, 2019. [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg, 2006. [Link]
-
Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu Corporation, 2021. [Link]
-
GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen ®... ResearchGate. [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PubMed Central, 2017. [Link]
-
Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. ResearchGate, 1980. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 2000. [Link]
-
Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. [Link]
-
Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry. [Link]
-
A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999. [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed, 2002. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate, 2002. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central, 2021. [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed, 2022. [Link]
-
Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv, 2023. [Link]
-
2-(TRIFLUOROMETHYL)PHENETHYLAMINE. gsrs. [Link]
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Application Note & Protocol: Enzymatic Synthesis of Chiral 1-[2-(Trifluoromethyl)phenyl]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the enzymatic synthesis of chiral 1-[2-(trifluoromethyl)phenyl]ethylamine, a critical building block in the pharmaceutical industry. Chiral amines are integral to the efficacy of numerous active pharmaceutical ingredients (APIs), with an estimated 40% of pharmaceuticals containing a chiral amine component.[1] The stereochemistry of these amines is paramount, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[2] This document provides an in-depth exploration of two robust enzymatic strategies—Kinetic Resolution using lipases and Asymmetric Synthesis via transaminases—offering scientifically grounded protocols and the rationale behind experimental choices.
Introduction: The Significance of Chiral Amines in Drug Development
The demand for enantiomerically pure chiral amines is driven by the stringent requirements of modern drug development. Traditional chemical synthesis routes often result in racemic mixtures, necessitating challenging and costly separation processes that can lead to the wastage of 50% of the product.[2][3] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative.[4] Enzymes offer high stereo- and regioselectivity under mild reaction conditions, reducing energy consumption and the use of hazardous organic solvents.[2][4] This guide focuses on the enzymatic production of chiral 1-[2-(trifluoromethyl)phenyl]ethylamine, a key intermediate whose structural motif is found in various pharmacologically active molecules.
PART 1: Enzymatic Kinetic Resolution using Lipases
Kinetic resolution is a widely adopted technique for separating enantiomers from a racemic mixture. This method leverages the differential reaction rates of two enantiomers with a chiral catalyst, in this case, a lipase.[5] The enzyme selectively acylates one enantiomer at a faster rate, resulting in an enantioenriched unreacted amine and an enantioenriched acylated product.[5]
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that, in non-aqueous environments, can catalyze the formation of ester and amide bonds. In the kinetic resolution of a racemic amine, the lipase will preferentially acylate one enantiomer, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched amine. The success of this method hinges on the enantioselectivity of the chosen lipase.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the unique electronic properties conferred by the trifluoromethyl group.[1] The most common and scalable synthetic route is the reductive amination of 2'-(trifluoromethyl)acetophenone. While straightforward in principle, achieving high yields consistently requires careful control over reaction parameters and a systematic approach to troubleshooting.
This guide is designed for researchers and chemists to move beyond simple procedural repetition. We will explore the causality behind common synthetic pitfalls and provide actionable solutions to maximize yield and purity. The core of this process is a one-pot reaction that transforms a ketone into a primary amine, which is then isolated as its hydrochloride salt.
Core Synthesis Pathway: Reductive Amination
The synthesis proceeds via two key transformations occurring in a single pot: the formation of an imine intermediate from the starting ketone and an ammonia source, followed by the immediate reduction of this imine to the target primary amine.[2]
Figure 2: A decision-making workflow for troubleshooting low yields in the synthesis.
References
-
ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]
-
Morressier. (2019). New practical method for direct asymmetric reductive amination of p-trifluoromethoxy acetophenone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]
-
PubMed. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of acetophenone derivatives employing AmDHs. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.
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Technical Support Center: Troubleshooting Poor Enantioselectivity in Reactions with 1-[2-(Trifluoromethyl)phenyl]ethylamine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1-[2-(Trifluoromethyl)phenyl]ethylamine in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding challenges with enantioselectivity. Our goal is to empower you with the scientific rationale behind experimental choices to overcome suboptimal stereochemical outcomes.
Introduction: The Unique Profile of 1-[2-(Trifluoromethyl)phenyl]ethylamine
1-[2-(Trifluoromethyl)phenyl]ethylamine is a valuable chiral building block and organocatalyst in asymmetric synthesis. The presence of the trifluoromethyl (CF₃) group at the ortho position of the phenyl ring introduces unique steric and electronic properties. The strong electron-withdrawing nature of the CF₃ group can significantly influence the pKa of the amine and the electronic environment of the catalyst's active site.[1] This, in turn, can impact catalyst-substrate interactions and the stability of the transition state, which are critical for achieving high enantioselectivity. Poor enantioselectivity in reactions involving this amine can often be traced back to a mismatch between the substrate, catalyst, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low enantiomeric excess (ee) when using 1-[2-(Trifluoromethyl)phenyl]ethylamine as a catalyst or chiral auxiliary?
A1: Low enantioselectivity can arise from a combination of factors:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Higher temperatures can lead to a decrease in enantioselectivity by providing enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer.
-
Inappropriate Solvent Choice: The solvent can influence the conformation and solvation of the catalyst-substrate complex, directly impacting the stereochemical outcome. A solvent that does not adequately stabilize the desired transition state can lead to poor enantioselectivity.
-
Incorrect Catalyst Loading: Both too high and too low catalyst loadings can be detrimental. High loadings may lead to the formation of catalyst aggregates with lower selectivity, while low loadings might result in a significant background (non-catalyzed) reaction.
-
Presence of Impurities: Water, acid, or base impurities in the reactants or solvent can interfere with the catalyst's activity and selectivity.
-
Substrate-Catalyst Mismatch: The steric and electronic properties of the substrate may not be compatible with the chiral environment created by 1-[2-(Trifluoromethyl)phenyl]ethylamine.
-
Racemization of the Product: The desired chiral product might be susceptible to racemization under the reaction conditions or during workup and purification. The electron-withdrawing CF₃ group can sometimes facilitate this process.[1]
Q2: How does the trifluoromethyl group specifically influence the catalytic activity and selectivity of the amine?
A2: The ortho-trifluoromethyl group has several key effects:
-
Electronic Effect: As a potent electron-withdrawing group, the CF₃ moiety reduces the basicity of the amine. This can affect the mechanism of reactions where the amine acts as a Brønsted base or a nucleophile.
-
Steric Hindrance: The bulky CF₃ group can create a well-defined chiral pocket, which is essential for stereodiscrimination. However, it can also hinder the approach of certain substrates.
-
Non-covalent Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can help to rigidify the transition state and enhance enantioselectivity.
Q3: Can I use the racemic form of 1-[2-(Trifluoromethyl)phenyl]ethylamine and a chiral additive to induce enantioselectivity?
A3: While technically possible in some systems through dynamic kinetic resolution, it is generally not the recommended approach. For optimal and predictable results, it is best to use the enantiomerically pure form of the amine as the chiral source.
In-depth Troubleshooting Guides
Guide 1: Systematic Optimization of Reaction Parameters
When faced with poor enantioselectivity, a systematic approach to optimizing reaction parameters is crucial. The following workflow is recommended:
Caption: Systematic workflow for optimizing reaction parameters.
Experimental Protocol: Temperature Screening
-
Set up four identical reactions in parallel.
-
Run the reactions at four different temperatures: room temperature (approx. 25°C), 0°C (ice bath), -20°C (ice/salt bath or cryocooler), and -78°C (dry ice/acetone bath).
-
Ensure all other parameters (solvent, catalyst loading, concentrations) are kept constant.
-
Monitor the reactions for completion by TLC or another appropriate method.
-
Upon completion, quench the reactions and perform a standard workup.
-
Analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.
Data Presentation: Example of Temperature Screening Results
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 95 | 35 |
| 2 | 0 | 92 | 68 |
| 3 | -20 | 85 | 85 |
| 4 | -78 | 70 | 92 |
Interpretation of Results:
In this example, decreasing the temperature significantly improves the enantioselectivity, albeit with a slight decrease in yield. This suggests that the transition states leading to the two enantiomers are close in energy, and lower temperatures favor the formation of the major enantiomer.
Guide 2: Solvent Effects and Mechanistic Implications
The choice of solvent can have a profound impact on the enantioselectivity of a reaction. The following decision tree can guide your solvent screening process.
Caption: Decision tree for solvent screening.
Rationale for Solvent Choices:
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less likely to interfere with hydrogen bonding or other weak interactions between the catalyst and substrate, which can be crucial for stereocontrol.
-
Polar Aprotic Solvents (e.g., Dichloromethane, THF): These solvents can help to dissolve polar reactants and stabilize charged intermediates without interfering with proton transfer steps.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These should be used with caution as they can compete with the substrate for hydrogen bonding with the catalyst or even react with certain reagents.
Guide 3: Addressing Substrate-Related Issues
If optimizing reaction conditions does not yield satisfactory results, the issue may lie with the substrate itself.
Troubleshooting Steps:
-
Analyze Substrate Structure: Look for steric bulk or electronic features that might hinder the optimal approach to the catalyst's chiral pocket.
-
Modify the Substrate: If possible, consider modifying the substrate to improve its compatibility with the catalyst. For example, changing a protecting group to be less sterically demanding.
-
Consider an Alternative Catalyst: If substrate modification is not feasible, 1-[2-(Trifluoromethyl)phenyl]ethylamine may not be the ideal catalyst for that particular transformation. Exploring other chiral amines with different steric and electronic profiles may be necessary.
Concluding Remarks
Troubleshooting poor enantioselectivity is an iterative process that requires a systematic and logical approach. By carefully considering the interplay between the catalyst, substrate, and reaction conditions, researchers can effectively diagnose and resolve issues of low stereocontrol. The unique electronic and steric properties of 1-[2-(Trifluoromethyl)phenyl]ethylamine make it a powerful tool in asymmetric synthesis, and a thorough understanding of these properties is key to unlocking its full potential.
References
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
Welcome to the Technical Support Center for the synthesis and optimization of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying principles that govern the reaction, enabling you to overcome common challenges and optimize your experimental outcomes.
I. Introduction to the Synthesis
The synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl is a critical process in the development of various pharmaceutical compounds. The primary and most efficient route to this amine is through the reductive amination of 2'-(trifluoromethyl)acetophenone. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the desired primary amine.[1] The final step involves the formation of the hydrochloride salt to improve stability and handling.[2]
This guide will focus on optimizing the key steps of this transformation, addressing potential pitfalls, and providing clear, actionable protocols.
II. Reaction Workflow and Key Parameters
The overall synthetic strategy can be visualized as a two-step, one-pot process. Understanding the interplay of the components is crucial for optimization.
Caption: One-pot synthesis workflow for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Ketone | 1. Inefficient Imine Formation: The equilibrium may not favor the imine.[3][4] 2. Deactivated Ketone: The electron-withdrawing trifluoromethyl group at the ortho position can decrease the electrophilicity of the carbonyl carbon.[5] 3. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | 1. Optimize Imine Formation: - Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the equilibrium.[4] - Use a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl oxygen, making it more electrophilic.[4] 2. Enhance Ketone Reactivity: - Increase the reaction temperature to provide more energy for the reaction to proceed. - Consider using a Lewis acid catalyst, such as Ti(OiPr)₄, to activate the ketone.[6] 3. Verify Reagent Quality: - Use a fresh batch of the reducing agent. |
| Formation of Side Products | 1. Reduction of the Ketone to an Alcohol: The reducing agent may be too strong or added prematurely, reducing the starting ketone to 1-(2-(trifluoromethyl)phenyl)ethan-1-ol.[4] 2. Over-alkylation (Formation of Secondary Amine): The primary amine product can react with another molecule of the ketone, leading to the formation of a secondary amine. | 1. Selective Reduction: - Use a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[6][7][8] - If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure sufficient time for imine formation before its addition.[6] 2. Minimize Over-alkylation: - Use a stoichiometric amount of the ketone or a slight excess of the ammonium salt. - Perform the reaction at a lower temperature to reduce the rate of the secondary reaction. |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Work-up: The presence of both acidic and basic functionalities can lead to the formation of stable emulsions during aqueous work-up. 2. Incomplete Salt Formation: The pH may not be sufficiently acidic to fully protonate the amine. 3. Co-precipitation of Impurities: Side products may co-precipitate with the desired HCl salt. | 1. Improve Phase Separation: - Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. 2. Ensure Complete Salt Formation: - Carefully adjust the pH of the solution to strongly acidic (pH 1-2) with concentrated HCl. - Use a solvent system where the HCl salt is insoluble, such as diethyl ether or a mixture of isopropanol and hexane, to promote precipitation.[9] 3. Enhance Purity: - Perform a recrystallization of the crude HCl salt from a suitable solvent system (e.g., ethanol/diethyl ether) to remove impurities. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal reducing agent for this reaction?
For the reductive amination of 2'-(trifluoromethyl)acetophenone, a mild and selective reducing agent is crucial to avoid the reduction of the starting ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is a highly effective choice as it is stable in weakly acidic conditions and selectively reduces the iminium ion intermediate.[7][8] Sodium triacetoxyborohydride (STAB) is another excellent, and less toxic, alternative with similar selectivity.[6]
Q2: Why is pH control important in this reaction?
The formation of the imine intermediate is favored under weakly acidic conditions (pH 5-6).[3] This is because the acid catalyzes the dehydration of the carbinolamine intermediate. However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive. Conversely, if the pH is too high, the carbonyl group will not be sufficiently activated.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the disappearance of the starting ketone and the appearance of the amine product. A suitable eluent system would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The amine product should have a lower Rf value than the starting ketone.
Q4: What are the key safety precautions for this synthesis?
-
Sodium cyanoborohydride is highly toxic. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Quenching the reaction with acid can generate toxic hydrogen cyanide (HCN) gas.[8]
-
The reaction can be exothermic, especially during the addition of the reducing agent. It is advisable to add the reducing agent portion-wise and with cooling if necessary.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
V. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl via reductive amination.
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated and ethereal solution)
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 1-[2-(trifluoromethyl)phenyl]ethylamine.
-
-
HCl Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude HCl salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl.
-
VI. Analytical Characterization
To confirm the identity and purity of your product, the following analytical data can be used for comparison.
1-[2-(Trifluoromethyl)phenyl]ethylamine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 7.8 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.7 Hz, 1H), 7.25 (d, J = 7.6 Hz, 1H), 4.55 (q, J = 6.6 Hz, 1H), 1.70 (s, 2H, NH₂), 1.45 (d, J = 6.6 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 144.5, 131.8, 127.8 (q, J = 30.3 Hz, C-CF₃), 127.5, 126.0 (q, J = 5.1 Hz), 125.8, 124.5 (q, J = 274.7 Hz, CF₃), 48.0, 24.5.
(Note: Predicted NMR data; actual shifts may vary slightly depending on the solvent and instrument.)
VII. Conclusion
The synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl via reductive amination is a robust and efficient method. By carefully controlling the reaction conditions, particularly the choice of reducing agent and pH, high yields of the desired product can be achieved. This guide provides a comprehensive resource for troubleshooting common issues and optimizing your synthetic protocol. For further assistance, please do not hesitate to contact our technical support team.
VIII. References
-
Smolecule. 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine.
-
Benchchem. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3.
-
Benchchem. Technical Support Center: Troubleshooting Amination Reactions.
-
Benchchem. Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
-
ResearchGate. Reductive amination of acetophenone derivatives employing AmDHs.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions.
-
EON Biotech. 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride – (39959-68-7).
-
ChemicalBook. 1-[2-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE HYDROCHLORIDE | 39959-65-4.
-
Reddit. What's wrong with my reductive amination? I barely got any product. : r/Chempros.
-
Organic Chemistry Portal. Sodium cyanoborohydride.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
NIH. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.
-
ChemicalBook. One of the reductants for reductive amination: sodium cyanoborohydride.
-
ResearchGate. Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions.
-
Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Google Patents. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines.
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289).
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
-
Santa Cruz Biotechnology. (1S)-1-[2-(Trifluoromethyl)phenyl]ethylamine | CAS 127733-39-5.
-
Scribd. Reductive Amination: C–N Bond Formation | PDF | Unit Processes | Molecules.
-
Common Organic Chemistry. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3).
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275).
-
PubMed. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
-
PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
-
Indian Academy of Sciences. A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives.
-
ResearchGate. How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?.
-
ResearchGate. ChemInform Abstract: Reductive Amination/Cyclization of ω-Trifluoromethyl Keto Esters to Trifluoromethylated δ-Amino Alcohols and Lactams.
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
-
Benchchem. Application Notes & Protocols: Synthesis of Fluorinated Polyimides Incorporating Trifluoromethylphenyl Moieties.
-
Gsrs. 2-(TRIFLUOROMETHYL)PHENETHYLAMINE.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
Organic Syntheses Procedure. After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h (Notes.
-
ChemRxiv. Chiral Trifluoromethylated Enamides: Synthesis and Applicability.
-
SpectraBase. N-[2-(Trifluoromethyl)phenyl]thiourea - Optional[13C NMR] - Chemical Shifts.
-
ChemicalBook. L-1-Phenylethylamine(2627-86-3) 1H NMR spectrum.
-
MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
-
Benchchem. An In-Depth Technical Guide to the Synthesis and Purification of Phenylpropanolamine HCl.
-
Refubium - Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
overcoming solubility issues with 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
Technical Support Center: 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide, curated by our senior application scientists, is designed to provide in-depth troubleshooting for solubility issues commonly encountered with this compound. We understand that achieving consistent and reliable solutions is critical for the success of your experiments. This resource combines fundamental chemical principles with practical, field-tested protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is solubility a potential issue?
A1: this compound is a substituted phenylethylamine salt. The molecule has two key features influencing its solubility:
-
Ethylamine Hydrochloride Salt: The hydrochloride salt form is created to enhance the aqueous solubility of the otherwise basic and more lipophilic free amine. In theory, it should readily dissolve in water.
-
Trifluoromethyl (CF3) Phenyl Group: The trifluoromethyl group is a highly lipophilic (fat-loving) and electron-withdrawing moiety. This part of the molecule significantly increases its non-polar character, which can counteract the solubilizing effect of the hydrochloride salt, leading to poor aqueous solubility.
If you are facing solubility challenges, it's likely due to an imbalance where the lipophilic nature of the substituted phenyl ring dominates, or the solution conditions are not optimal.
Q2: I'm trying to dissolve the compound in neutral water (pH 7.0) and it's not working. Why?
A2: This is a very common issue. As the hydrochloride salt of a weak base (the ethylamine group), the compound's solubility is highly dependent on pH.[1][2][3] The amine group has a pKa value that is crucial here. While the exact pKa for this specific molecule is not readily published, we can estimate it to be around 9.5-10.0 based on similar phenylethylamines.[4][5]
-
The Chemistry: According to the Henderson-Hasselbalch equation, for the amine to remain in its protonated, charged (and thus more water-soluble) form (R-NH3+), the pH of the solution must be significantly below its pKa.[2][6] When you add the salt to neutral water, the local pH might not be sufficiently acidic to keep all of it in the protonated state. Some of it may convert to the neutral, far less soluble freebase form (R-NH2), which then precipitates out of solution.
Q3: What is the first and most critical step I should take when I encounter a solubility problem?
A3: Always start by controlling the pH. Before attempting any other method, try to dissolve the compound in a mildly acidic aqueous buffer (e.g., pH 4.0-6.5). This is the most direct way to address the potential precipitation of the freebase.[7] Preparing a stock solution in dilute hydrochloric acid (e.g., 0.01 N HCl) or a citrate buffer is an excellent first step.
Troubleshooting Guide: A Stepwise Approach to Solubilization
If simple pH adjustment is insufficient, a systematic approach is necessary. The following guide provides a logical workflow from simple to more advanced techniques.[8][9][10][11]
Caption: A decision-tree workflow for troubleshooting solubility.
Step 1: pH Modification (The Fundamental Check)
The Problem: The compound is precipitating as its neutral freebase form.
The Scientific Rationale: The equilibrium between the ionized salt (soluble) and the neutral freebase (insoluble) is governed by pH. By lowering the pH, we shift the equilibrium towards the protonated, ionized form, thereby increasing solubility.
Caption: pH-dependent equilibrium of the amine salt.
Protocol: pH Screening for Solubility
-
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate, or phosphate) at pH values of 4.0, 5.5, and 6.8. Also prepare a 0.01 N HCl solution.
-
Dispense Compound: Weigh 1-2 mg of the compound into separate glass vials.
-
Add Solvent: Add 1 mL of each buffer/solution to a respective vial.
-
Mix: Vortex each vial vigorously for 1-2 minutes.
-
Observe: Visually inspect for complete dissolution. If not dissolved, gentle warming (to 37°C) or brief sonication may be attempted.
Step 2: Co-Solvent Systems
The Problem: The molecule's high lipophilicity prevents dissolution even in an optimal pH environment.
The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This "polarity reduction" makes the aqueous environment more hospitable to the lipophilic CF3-phenyl group, allowing the molecule to dissolve.[12]
Common Co-solvents for Research:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Protocol: Co-Solvent Screening
-
Prepare Stock in Organic Solvent: First, attempt to dissolve a high concentration of the compound (e.g., 10-50 mg/mL) in 100% DMSO or 100% Ethanol. This will serve as your organic stock.
-
Prepare Aqueous Buffer: Use the optimal acidic buffer identified in Step 1.
-
Titration Method:
-
Place a known volume of the aqueous buffer (e.g., 950 µL) in a vial.
-
While vortexing, slowly add small aliquots of your organic stock solution (e.g., 10 µL at a time).
-
Observe for any signs of precipitation (cloudiness).
-
The goal is to find the highest percentage of aqueous buffer the solution can tolerate before the compound crashes out.
-
Data Summary Table (Illustrative Example)
| Co-Solvent System (v/v) | Target Conc. (µM) | Observation | Recommendation |
| 5% DMSO in pH 5.5 Buffer | 100 | Clear Solution | Use. Ensure final DMSO is <0.5% in assay. |
| 10% EtOH in pH 5.5 Buffer | 100 | Precipitates after 1 hr | Avoid. Poor stability. |
| 5% PEG 400 in pH 5.5 Buffer | 100 | Clear Solution | Use. Good alternative to DMSO. |
Caution: Always verify the tolerance of your specific experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
Step 3: Use of Excipients and Surfactants
The Problem: The compound has extremely low intrinsic solubility, and co-solvents are not suitable for the final application (e.g., in vivo studies).
The Scientific Rationale: Excipients are inactive substances used to deliver an active ingredient.[14][15] For solubility, we often turn to surfactants or complexing agents.
-
Surfactants (e.g., Tween® 80, Polysorbate 80): These are amphiphilic molecules. Above a certain concentration (the Critical Micelle Concentration), they form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic part of your compound can partition into this hydrophobic core, effectively being "hidden" from the water and carried in solution.[16]
-
Cyclodextrins (e.g., Hydroxypropyl-beta-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. The CF3-phenyl group of your compound can fit inside the hydrophobic cavity, forming an "inclusion complex" that is highly water-soluble.[16]
Protocol: Excipient Screening
-
Prepare Excipient Solutions: Prepare a 10% (w/v) solution of HP-β-CD in your optimal acidic buffer. Prepare a 1% (v/v) solution of Tween® 80 in the same buffer.
-
Add Compound: Add your compound to each solution at the desired final concentration.
-
Mix and Observe: Vortex and sonicate as needed. Allow the solutions to sit for several hours to check for stability against precipitation.
Final Recommendations
-
Start Systematically: Always follow the troubleshooting workflow. Do not jump to complex methods before confirming that simple pH adjustment is insufficient.
-
Empirical Testing is Key: Due to the specific nature of this compound, the provided protocols are a guide. You must perform these screening experiments to find the optimal conditions for your specific concentration and application.
-
Document Everything: Keep meticulous records of what worked and what didn't. Note the percentages of co-solvents, the pH of buffers, and the concentrations used. This will ensure reproducibility.
For further assistance, please contact our technical support team with your detailed experimental observations.
References
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. [Link]
-
Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). Co-solvent: Significance and symbolism. [Link]
-
PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. (2021, November 27). IPSF. [Link]
-
Beyond solubility: The magic of mixed solvents in pharmaceutical sciences. (2024, December 10). AIP Publishing. [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
-
pKa Data Compiled by R. Williams. (n.d.). [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (n.d.). Auctores. [Link]
-
Phenethylamine. (n.d.). PubChem. [Link]
-
Anomalous pKa Values of Some Substituted Phenylethylamines. (n.d.). Journal of the American Chemical Society. [Link]
-
Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. (n.d.). NIST WebBook. [Link]
-
Theoretical pKa value of Phenylethylamine (Phean) in aqueous... (n.d.). ResearchGate. [Link]
-
Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Air Force Institute of Technology. [Link]
-
Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate. [Link]
-
Study of pH-dependent drugs solubility in water. (n.d.). ResearchGate. [Link]
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pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC - NIH. [Link]
- Pharmaceutical compositions for drugs having pH-dependent solubility. (n.d.).
-
Study of pH-dependent drugs solubility in water. (n.d.). Semantic Scholar. [Link]
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- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Purification Strategies for 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride, a key chiral building block. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve the highest possible purity for your compound.
Section 1: Initial Purity Assessment & Strategy
Before attempting any purification, a thorough assessment of the crude material is essential. This initial analysis will inform the selection of the most effective purification strategy.
Q1: How do I assess the initial purity of my this compound sample?
A1: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the compound's structural integrity and identifying organic impurities.[1] The presence of unexpected signals or incorrect integration ratios can indicate impurities such as residual starting materials, reagents, or reaction by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the percentage of the main component and detecting minor impurities. A standard reversed-phase method can assess chemical purity, while a specialized chiral column is necessary to determine enantiomeric purity.[2]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point compared to the literature value is a strong indicator of impurities.[3]
Q2: What are the common types of impurities I should expect in my crude sample?
A2: Impurities can originate from various sources throughout the synthesis. Common classes include:
-
Unreacted Starting Materials: Such as 2'-(trifluoromethyl)acetophenone.
-
Reaction By-products: These can include products from over-reaction, side-reactions, or dimerization.[4]
-
Enantiomeric Impurity: The presence of the undesired enantiomer is a critical purity parameter for chiral compounds.[5]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.[6]
Q3: What is the general workflow for purifying this compound?
A3: The optimal purification strategy depends on the nature and quantity of the impurities identified in your initial assessment. A general decision-making workflow is outlined below.
Caption: General Purification Strategy Decision Tree.
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is the most common and effective method for purifying crystalline solids like amine hydrochlorides.[7] Success hinges on selecting the appropriate solvent system.
Q4: How do I select the best solvent for recrystallizing my amine hydrochloride?
A4: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[8] Since this compound is a salt, it is significantly more polar than its freebase form. Therefore, polar solvents are the best starting point.
Protocol: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the list in Table 1, starting with 0.5 mL.
-
Observe solubility at room temperature. If the compound dissolves, the solvent is unsuitable.
-
If it is insoluble at room temperature, gently heat the tube in a water or sand bath towards the solvent's boiling point.
-
If the compound dissolves completely upon heating, it is a potential candidate.
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will yield a high quantity of crystalline precipitate upon cooling.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol (IPA) | 82 | Polar Protic | Often an excellent choice for amine hydrochlorides. |
| Ethanol (EtOH) | 78 | Polar Protic | Good solubility when hot, may need co-solvent. |
| Methanol (MeOH) | 65 | Polar Protic | High dissolving power; often requires a less polar co-solvent (e.g., ethyl acetate) to reduce solubility at cold temperatures. |
| Water | 100 | Very Polar | High solubility may lead to lower yields unless a co-solvent is used. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective; solubility profile should be tested. |
| Ethyl Acetate / IPA | Mixture | Tunable | A mixture can fine-tune solubility for optimal recovery. |
| Table 1: Recommended Solvents for Recrystallization of Amine Hydrochlorides. |
Q5: My compound "oils out" instead of crystallizing. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated. This is a common issue that can be resolved.
-
Cause: The solution is likely too concentrated, or the cooling rate is too fast. It can also happen if the solvent is not polar enough.
-
Solution 1 (Add More Solvent): While the solution is still hot, add a small amount of additional hot solvent until the oil dissolves completely. Then, allow it to cool much more slowly.
-
Solution 2 (Slow Cooling): Insulate the flask to ensure very slow cooling. This encourages the formation of a crystal lattice rather than amorphous oil.
-
Solution 3 (Scratching): Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Solution 4 (Seed Crystals): If available, add a single, pure crystal of the compound to the cooled solution to induce crystallization.
Q6: My crystal yield is very low. What are the likely causes?
A6: Low yield is a frustrating but solvable problem. The primary culprits are using too much solvent or improper handling during filtration.
-
Cause 1 (Excess Solvent): The most common reason for low recovery is using an excessive volume of solvent to dissolve the compound, keeping a significant portion of it dissolved even at low temperatures.[7]
-
Solution: Use the absolute minimum amount of near-boiling solvent required to fully dissolve the solid. After cooling and filtration, you can try to recover more material from the filtrate by partially evaporating the solvent and cooling again for a second crop of crystals.
-
-
Cause 2 (Premature Crystallization): If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.
-
Solution: Use a pre-heated funnel and flask for the hot filtration and perform the step as quickly as possible.
-
-
Cause 3 (Washing with Warm Solvent): Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.
-
Solution: Always wash the crystals with a minimum amount of ice-cold recrystallization solvent.
-
Section 3: Alternative & Advanced Purification Methods
If recrystallization fails to provide the desired purity, other methods should be employed.
Q7: When should I consider an acid-base extraction instead of recrystallization?
A7: An acid-base extraction is particularly effective for removing non-basic or neutral organic impurities from your amine hydrochloride. The strategy relies on the ability to switch the amine's solubility between aqueous and organic phases by adjusting the pH.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude amine hydrochloride salt in water.
-
Basification: Slowly add a base (e.g., 2M NaOH solution) while stirring until the pH is >10. This deprotonates the ammonium salt, forming the free amine, which is typically less water-soluble and may precipitate or appear as an oil.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The free amine will move into the organic layer, while any polar, non-basic impurities may remain in the aqueous layer.
-
Drying: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄).
-
Salt Formation: Filter off the drying agent. To the dry organic solution, slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the pure hydrochloride salt by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Caption: Detailed Recrystallization Workflow.
Q8: How do I determine and improve the enantiomeric purity (ee%) of my sample?
A8: Enantiomeric purity, or enantiomeric excess (ee%), is a measure of the chiral purity of your sample.
-
Determination: The gold standard for determining ee% is chiral chromatography, either HPLC or GC, using a specialized chiral stationary phase.[2] These columns are designed to interact differently with each enantiomer, allowing for their separation and quantification.
-
Improvement (Resolution): If your material is chemically pure but is a racemic mixture (50:50 mix of enantiomers), simple recrystallization will not separate them. A chiral resolution is required. A classical and effective method is diastereomeric salt resolution .[5][9]
-
Principle: The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid). This forms a mixture of two diastereomeric salts.
-
Separation: Diastereomers have different physical properties, including solubility.[9] A suitable solvent can be found that allows one diastereomer to crystallize while the other remains in solution.
-
Isolation: After separating the crystallized diastereomer, the chiral acid is removed (typically by acid-base extraction) to yield the desired single enantiomer of the amine.
-
| Technique | Purity Assessed | Principle | Advantages | Limitations |
| ¹H / ¹⁹F NMR | Chemical | Measures signals from different nuclei in the molecule. | Fast, great for structural confirmation, can quantify impurities if signals are resolved. | Low sensitivity for minor impurities (<1%), does not measure enantiomeric purity without a chiral shift reagent. |
| RP-HPLC | Chemical | Differential partitioning between a stationary and mobile phase. | High sensitivity, excellent for quantification of chemical impurities. | Does not resolve enantiomers. |
| Chiral HPLC/GC | Enantiomeric | Differential interaction with a chiral stationary phase. | The definitive method for accurately quantifying enantiomeric excess (ee%). | Requires specialized, often expensive, columns.[10] |
| Melting Point | Chemical (Indirect) | Temperature range over which a solid melts. | Fast, simple, and inexpensive. A sharp range indicates high purity. | Not quantitative, susceptible to user error, does not assess enantiomeric purity. |
| Table 2: Comparison of Purity Assessment Techniques. |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Unknown. (n.d.). Recrystallization1.
- Chromatography Today. (2020). Trouble with chiral separations.
- Santa Cruz Biotechnology. (n.d.). (1S)-1-[2-(Trifluoromethyl)phenyl]ethylamine.
- gsrs. (n.d.). 2-(TRIFLUOROMETHYL)PHENETHYLAMINE.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 1-(3-(trifluoromethyl)phenyl)ethanol.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- BOC Sciences. (n.d.). Phenethylamine Impurities.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
- National Center for Biotechnology Information. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
- ChemicalBook. (n.d.). 2-Phenylethylamine hydrochloride.
- Acta Poloniae Pharmaceutica. (2014). DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN NEPAFENAC BY GC METHOD.
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. chromatographytoday.com [chromatographytoday.com]
side reactions in the synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
An In-depth Technical Guide to the Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride: Troubleshooting Side Reactions
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This resource provides in-depth troubleshooting guides and FAQs to address common side reactions and challenges encountered during its synthesis, ensuring you can optimize your reaction conditions for the highest yield and purity.
Troubleshooting Guide: Common Issues and Solutions
The most common and efficient route to 1-[2-(Trifluoromethyl)phenyl]ethylamine is the reductive amination of 2-(trifluoromethyl)benzaldehyde. This process, while straightforward in principle, is prone to several side reactions that can significantly impact yield and purity.
Issue 1: Low Yield or Failure of Imine Formation
Question: I am experiencing very low yields during the initial condensation reaction between 2-(trifluoromethyl)benzaldehyde and my ammonia/amine source to form the imine intermediate. What are the likely causes and how can I fix this?
Answer: This is a critical step, and low yields here will compromise the entire synthesis. The issues often stem from the inherent reactivity of the starting aldehyde.
Potential Causes & Solutions:
-
Cannizzaro Reaction: 2-(Trifluoromethyl)benzaldehyde lacks α-hydrogens, making it highly susceptible to the Cannizzaro reaction, a disproportionation that occurs under basic conditions.[1][2][3] This reaction converts two molecules of the aldehyde into one molecule of 2-(trifluoromethyl)benzyl alcohol and one molecule of 2-(trifluoromethyl)benzoic acid, consuming your starting material.[4][5] The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it even more prone to this side reaction than unsubstituted benzaldehyde.[2][3]
-
Solution: Strictly avoid strong bases like NaOH or KOH. The imine formation should be conducted under neutral or mildly acidic conditions. If a base is required for a specific protocol, use a non-hydroxide, non-nucleophilic base and maintain the lowest possible concentration and temperature.[2]
-
-
Oxidation of the Aldehyde: Aldehydes are easily oxidized to carboxylic acids, and 2-(trifluoromethyl)benzaldehyde is no exception.[2][3] Exposure to air, especially at elevated temperatures or in the presence of trace metal impurities, can lead to the formation of 2-(trifluoromethyl)benzoic acid.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using solvents that have been degassed by sparging with an inert gas for 30 minutes prior to use can also minimize oxidation.[2]
-
-
Unfavorable Reaction Equilibrium: The formation of an imine (also known as a Schiff base) is a reversible condensation reaction that produces water as a byproduct.[6] If this water is not removed, the equilibrium may not favor the product.
-
Solution: To drive the reaction to completion, it is crucial to remove water as it forms.[6] This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the reaction mixture.[7] Additionally, the reaction can be catalyzed by adding a few drops of a mild acid like glacial acetic acid.[6]
-
Issue 2: Formation of Byproducts During Imine Reduction
Question: During the reduction of the imine with sodium borohydride (NaBH₄), my analysis shows the presence of 2-(trifluoromethyl)benzyl alcohol and a higher molecular weight secondary amine. How can I prevent the formation of these impurities?
Answer: This is a common problem when the reduction step is not properly controlled. The key is to manage the timing of the reductant addition and the reactivity of the species in the flask.
Potential Causes & Solutions:
-
Reduction of Unreacted Aldehyde: Sodium borohydride (NaBH₄) is capable of reducing both the desired imine and the starting aldehyde.[8][9] If you add NaBH₄ before the imine has fully formed, a significant portion of the reducing agent will be consumed by reducing the leftover 2-(trifluoromethyl)benzaldehyde to 2-(trifluoromethyl)benzyl alcohol, lowering your overall yield.[10]
-
Solution 1 (Procedural): Adopt a stepwise procedure. First, allow sufficient time for the complete formation of the imine (monitor by TLC or GC-MS). Only after confirming the disappearance of the aldehyde should you add the NaBH₄.[9][11]
-
Solution 2 (Reagent Selection): Use a milder reducing agent that is selective for the imine or, more accurately, the protonated iminium ion, in the presence of an aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones at the mildly acidic pH (4-5) required for imine formation.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective alternative.[9][10]
-
-
Formation of Secondary Amines (Over-alkylation): The desired product, 1-[2-(trifluoromethyl)phenyl]ethylamine, is a primary amine. This amine is nucleophilic and can react with any remaining imine intermediate. This subsequent reaction, followed by reduction, leads to the formation of a secondary amine byproduct, bis(1-(2-(trifluoromethyl)phenyl)ethyl)amine.[12][13]
-
Solution: Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to shift the equilibrium, ensuring the imine intermediate is more likely to encounter the ammonia source than the newly formed primary amine product. A stepwise procedure, where the imine is formed and then reduced, can also help mitigate this issue.[11]
-
Issue 3: Difficulty in Isolating and Purifying the Hydrochloride Salt
Question: I am struggling to obtain a clean, crystalline solid of the final this compound. My product often appears as a persistent oil or a sticky solid. What are the best practices for purification and salt formation?
Answer: The final isolation step is critical for obtaining a product with high purity and good handling characteristics. Oiling out or poor crystallization is almost always due to residual impurities or an improper crystallization procedure.
Potential Causes & Solutions:
-
Presence of Impurities: Impurities such as the 2-(trifluoromethyl)benzyl alcohol or the secondary amine byproduct can act as crystallization inhibitors, leading to the formation of oils or low-melting point solids.
-
Solution: Purify the free amine before attempting the salt formation. Depending on the scale and nature of the impurities, this can be achieved by:
-
Column Chromatography: Effective for removing most side products.
-
Distillation: If the amine is thermally stable, vacuum distillation can be a highly effective purification method for larger scales.
-
-
-
Incorrect Solvent System for Crystallization: The choice of solvent is paramount for successful crystallization. The ideal solvent should readily dissolve the free amine but have very low solubility for the hydrochloride salt.
-
Solution: Common and effective solvents for precipitating amine HCl salts include isopropanol (IPA), ethanol, diethyl ether, or ethyl acetate. Often, a mixed solvent system is required. For example, dissolve the purified free amine in a minimal amount of a solvent like IPA or ethanol, and then slowly add a non-polar solvent like diethyl ether or hexane until turbidity is observed, then allow it to crystallize.
-
-
Improper pH Control and HCl Addition: Adding aqueous HCl or adding a concentrated HCl solution too quickly can cause a rapid, uncontrolled precipitation, trapping impurities and solvent, resulting in an oil or amorphous solid.
-
Solution: Use anhydrous HCl. This is typically prepared as a solution in a suitable organic solvent like diethyl ether, dioxane, or isopropanol. Add this HCl solution dropwise to a stirred solution of the purified free amine. This slow, controlled addition allows for the formation of well-defined crystals. Monitor the pH with indicator paper to avoid adding a large excess of acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? A1: The most common laboratory and industrial method is the reductive amination of 2-(trifluoromethyl)benzaldehyde, using an ammonia source and a reducing agent.[14] An alternative, though less common for this specific molecule, is the Leuckart-Wallach reaction, which uses ammonium formate.[15]
Q2: How can I effectively monitor the progress of the imine formation and reduction steps? A2: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the aldehyde, imine, and amine. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of aliquots are excellent options.
Q3: What are the key safety precautions for this synthesis? A3: 2-(Trifluoromethyl)benzaldehyde can be irritating; handle it in a fume hood with appropriate personal protective equipment (PPE). Sodium borohydride and other hydride reducing agents react with water and acids to produce flammable hydrogen gas; quench reactions carefully and behind a safety shield. Always work in a well-ventilated area.
Q4: What analytical techniques are recommended for final product characterization? A4: To confirm the structure and purity of this compound, a combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
¹⁹F NMR: To confirm the presence and environment of the -CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[16]
Experimental Protocols
Protocol 1: Two-Step Reductive Amination
Step A: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (5-10 volumes).
-
Add ammonium acetate (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
Step B: Imine Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.[6]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free amine.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Purify the crude free amine obtained from Protocol 1 via column chromatography or distillation.
-
Dissolve the purified amine in a minimal amount of isopropanol.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring until the solution is acidic (test with pH paper).
-
A white precipitate should form. If not, add diethyl ether or hexane until the solution becomes cloudy.
-
Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to obtain this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yields in the imine formation step.
Caption: Competing reactions during the reduction step of the synthesis.
References
- An In-depth Technical Guide to the Electrophilicity of 2-(Trifluoromethyl)benzaldehyde. (n.d.). Benchchem.
- Technical Support Center: 2-(Trifluoromethyl)benzaldehyde in Experimental Chemistry. (n.d.). Benchchem.
- Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. (n.d.). ResearchGate.
- Stability issues of 2-[4-(trifluoromethyl)phenyl]benzaldehyde under reaction conditions. (n.d.). Benchchem.
- Reductive Amination of Benzaldehyde. (n.d.). Scribd.
- Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (n.d.). ResearchGate.
- Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. (2024, June 7). Vedantu.
- Application Notes and Protocols: Synthesis and Utility of Trifluoromethylated Imines and Amines from 2-(Trifluoromethyl)benzalde. (n.d.). Benchchem.
- Shabani, A., & Sarvari, M. H. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Synthesis of N-[4-(trifluoromethyl)benzylidene]methylamine. (n.d.). PrepChem.com.
- Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. (n.d.). ResearchGate.
- An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. (n.d.). Benchchem.
- Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (n.d.). MDPI.
- Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline.
- Cannizzaro reaction. (n.d.). Wikipedia.
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 16. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase | MDPI [mdpi.com]
Enhancing the Solution Stability of 1-[2-(Trifluoromethyl)phenyl]ethylamine: A Technical Support Guide
Welcome to the technical support center for 1-[2-(Trifluoromethyl)phenyl]ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to design robust, stability-indicating experiments and formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a progressive loss of purity of my 1-[2-(Trifluoromethyl)phenyl]ethylamine stock solution in an aqueous buffer. What are the most likely causes?
Answer: The instability of 1-[2-(Trifluoromethyl)phenyl]ethylamine in solution typically stems from two primary structural features: the primary amine and the trifluoromethylphenyl group.
-
The Primary Amine: This is the most reactive site and is highly susceptible to oxidative degradation .[1] In its neutral, free base form, the nitrogen's lone pair of electrons makes it a target for dissolved oxygen and radical species, which can be catalyzed by trace metal ions.[2][3] This can lead to the formation of N-oxides, hydroxylamines, or imine-related impurities, often accompanied by a yellow or brown discoloration of the solution.
-
The Trifluoromethylphenyl Moiety: While the C-F bonds are exceptionally strong, making the -CF3 group generally stable, it is not completely inert.[4][5] Under specific stress conditions, degradation can occur:
-
Photodegradation: Aromatic systems, especially those with electron-withdrawing groups, can be susceptible to degradation upon exposure to UV light.[4][6]
-
Extreme pH: While the amine group is the primary concern, harsh alkaline conditions could potentially hydrolyze the trifluoromethyl group to a carboxylic acid, though this is less common than amine oxidation.[4]
-
The most probable cause of degradation under typical laboratory conditions (aqueous buffer, ambient light, and temperature) is the oxidation of the ethylamine side chain.
Q2: How can I systematically determine the specific cause of my compound's instability?
Answer: A systematic Forced Degradation Study (also known as stress testing) is the most effective way to identify the conditions that degrade your compound.[7][8] This involves subjecting the compound to conditions more severe than it would typically encounter during storage or use. By analyzing the degradation profile under each condition, you can pinpoint the specific vulnerability. This process is foundational for developing stability-indicating analytical methods and stable formulations.[9][10]
Here is a standard workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Keep a control sample at room temperature.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 8 hours. The shorter duration is because amine-containing compounds can be more sensitive to base-mediated degradation.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.
-
Solid: Place a small amount of the solid compound in an oven at 105°C for 72 hours.
-
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to light conditions as specified by ICH Q1B guidelines.[11] A parallel sample wrapped in aluminum foil serves as a dark control.
-
Sample Processing & Analysis:
-
Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.[10]
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including controls, using a stability-indicating HPLC method (see Q5). Significant degradation is typically targeted between 5-20% to ensure that secondary degradants can be observed.[7]
-
| Stress Condition | Significant Degradation Observed? | Likely Degradation Pathway |
| Acid Hydrolysis | No/Minor | Compound is likely stable to acid. |
| Base Hydrolysis | Yes | Potential hydrolysis of -CF3 group or base-catalyzed oxidation. |
| Oxidation (H₂O₂) | Yes | Oxidation of the primary amine is confirmed. |
| Thermal | Minor/Moderate | Indicates general thermal lability. |
| Photolytic | Yes | Compound is sensitive to light. |
This systematic approach provides definitive evidence for the cause of instability.[9]
Q3: My primary issue appears to be oxidation. How can I formulate my solution to prevent this?
Answer: Preventing oxidative degradation involves a multi-pronged strategy focused on controlling pH, removing oxygen, and using chemical stabilizers.
The primary amine group (R-NH₂) exists in equilibrium with its protonated form, the ammonium salt (R-NH₃⁺). The pKa of similar aromatic ethylamines is typically in the 9-11 range.[12]
-
Mechanism of Protection: In the protonated state (R-NH₃⁺), the nitrogen's lone pair of electrons is unavailable for oxidative attack. By maintaining the solution pH at least two units below the pKa (e.g., pH 4-6 ), you can ensure the compound exists almost entirely in its more stable, protonated form.[13][14]
-
Buffer Selection: Use buffers that are effective in the pH 4-6 range.
-
Acetate Buffer (pH 3.6 - 5.6): An excellent and common choice.
-
Citrate Buffer (pH 3.0 - 6.2): Also a good option, and it has the added benefit of being a weak chelating agent, which can help sequester metal ions.
-
Phosphate Buffer: While effective, be cautious as phosphate can sometimes participate in degradation reactions or precipitate with certain formulation components.
-
If pH control alone is insufficient, or if your application requires a higher pH, the use of additives is recommended.[3]
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Antioxidant | L-Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Preferentially oxidized, scavenging free radicals and dissolved oxygen. |
| Antioxidant | Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Strong reducing agent that reacts with oxygen. |
| Chelating Agent | Edetate Disodium (EDTA) | 0.01 - 0.05% (w/v) | Sequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation reactions.[15] |
For maximum protection, especially for long-term storage or highly sensitive applications, removing atmospheric oxygen is crucial.
-
Protocol: Sparge the solvent/buffer with an inert gas like high-purity nitrogen or argon for 15-20 minutes before dissolving the compound. Prepare the solution under a blanket of the inert gas and store it in sealed vials with minimal headspace.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 6. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. longdom.org [longdom.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. (1S)-1-[2-Methyl-3-(Trifluoromethyl)Phenyl]Ethylamine - Properties, Uses, Safety, Supplier China | High Purity Chemical API | Research & Analysis [nj-finechem.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Chiral Resolution of Trifluoromethyl-Substituted Phenethylamines
<_ _>
Welcome to the technical support center for the chiral resolution of trifluoromethyl-substituted phenethylamines. This guide is designed for researchers, scientists, and drug development professionals actively working on the enantioselective separation of this challenging class of compounds. The unique electronic and steric properties of the trifluoromethyl (CF3) group introduce specific hurdles that require tailored strategies. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you navigate these challenges effectively.
Core Challenge: The Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly impacts the physicochemical properties of the phenethylamine scaffold.[1][2] Its presence increases lipophilicity and metabolic stability, making these compounds attractive pharmaceutical candidates.[3][4] However, these same properties complicate chiral resolution:
-
Reduced Basicity: The inductive effect of the CF3 group lowers the pKa of the amine, which can hinder efficient salt formation with chiral acids during diastereomeric crystallization.
-
Steric Hindrance: The bulkiness of the CF3 group can sterically obstruct the ideal interactions required for chiral recognition, whether with a chiral stationary phase (CSP), a resolving agent, or an enzyme's active site.[5]
-
Altered Intermolecular Forces: The CF3 group can disrupt or alter crucial π-π stacking and hydrogen bonding interactions that are fundamental to many chiral recognition mechanisms, particularly on polysaccharide-based CSPs.[6][7]
This guide is structured to address problems across the three primary resolution techniques: Chromatography , Diastereomeric Crystallization , and Enzymatic Resolution .
Troubleshooting Guide: Common Issues & Solutions
Section 1: Chiral Chromatography (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most common analytical and preparative methods for chiral resolution. Polysaccharide-based CSPs are often the first choice.[7][8]
Problem: Poor or No Enantiomeric Resolution (Rs < 1.5) on Polysaccharide CSPs
-
Potential Cause 1: Inappropriate CSP Selection.
-
Scientific Rationale: The chiral recognition mechanism relies on forming transient diastereomeric complexes between the analyte and the chiral selector.[6][9] Cellulose- and amylose-based CSPs have different helical structures and chiral grooves.[9] The CF3-phenethylamine may fit better into one type over the other.
-
Recommended Solution: Screen a panel of complementary CSPs. A standard screening set should include both amylose-based (e.g., Chiralpak® AD-H, IA) and cellulose-based (e.g., Chiralcel® OD-H, OJ-H) columns.[10] Often, phases with different phenylcarbamate substituents (e.g., 3,5-dimethylphenyl vs. 3,5-dichlorophenyl) will offer different selectivities.
-
-
Potential Cause 2: Suboptimal Mobile Phase.
-
Scientific Rationale: The mobile phase composition dictates the strength and nature of interactions between the analyte and the CSP. For basic compounds like phenethylamines, acidic or basic additives are often required to improve peak shape and interaction with the CSP.[11]
-
Recommended Solutions:
-
Introduce Additives: For normal phase (Hexane/Alcohol) or polar organic mode (Acetonitrile/Methanol), add a small amount (0.1-0.3%) of an acidic modifier (e.g., trifluoroacetic acid, TFA) and a basic modifier (e.g., triethylamine, TEA or diethylamine, DEA).[11] The acid protonates the analyte, enhancing interaction with the carbamate groups on the CSP, while the base deactivates acidic sites on the silica support, improving peak shape.
-
Vary the Alcohol Modifier: The type of alcohol (Isopropanol, Ethanol, Methanol) and its concentration significantly affect retention and selectivity. A systematic screen of these modifiers is crucial.
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution and is a greener alternative to normal-phase HPLC.[12][13][14] The standard mobile phase of CO2/Methanol with additives is an excellent starting point.[15][16]
-
-
-
Potential Cause 3: Temperature Effects.
-
Scientific Rationale: Chiral separations are often enthalpically driven, making them sensitive to temperature changes. Lowering the temperature can sometimes enhance the stability of the diastereomeric complexes, increasing selectivity. Conversely, for some separations, higher temperatures can improve kinetics.[17]
-
Recommended Solution: Screen temperatures between 10°C and 40°C. A lower temperature is generally a good starting point for improving a poor separation.
-
Problem: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Secondary Interactions or Mass Overload.
-
Scientific Rationale: Peak tailing for amines is often caused by strong, non-enantioselective interactions with residual acidic silanol groups on the silica support of the CSP. Fronting can be a sign of column overload.[18]
-
Recommended Solutions:
-
Optimize Basic Additive: Increase the concentration of the basic modifier (e.g., DEA, TEA) in the mobile phase to 0.2-0.4% to effectively mask the silanol groups.
-
Reduce Sample Concentration: Prepare samples at a lower concentration (e.g., 0.5 mg/mL or less).[10][18] Ensure the injection solvent is the same as, or weaker than, the mobile phase to prevent peak distortion.[19]
-
-
| Parameter | Normal Phase HPLC | Polar Organic HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Eluent | n-Hexane | Acetonitrile | Supercritical CO2 |
| Modifier | Isopropanol (IPA) or Ethanol | Methanol | Methanol |
| Modifier Range | 5% - 40% | 5% - 40% (co-solvent) | 5% - 50% |
| Additives (v/v) | 0.2% DEA / 0.2% TFA | 0.2% DEA / 0.2% TFA | 0.2% DEA / 0.2% TFA (in modifier) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25°C (Screen 10-40°C) | 25°C (Screen 10-40°C) | 40°C (Screen 35-50°C) |
| Recommended CSPs | Chiralpak IA/IB/IC, Chiralcel OD/OJ | Chiralpak IA/IB/IC, Chiralcel OD/OJ | Chiralpak & Chiralcel Immobilized Series |
Section 2: Diastereomeric Salt Crystallization
This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which are then separated based on differences in solubility.[20][21][22]
Problem: No Crystal Formation
-
Potential Cause 1: Suboptimal Solvent System.
-
Scientific Rationale: The ideal solvent must provide a significant difference in solubility between the two diastereomeric salts.[23] If the solvent is too good, both salts will remain in solution. If it's too poor, they may precipitate together as an amorphous solid.
-
Recommended Solution: Conduct a systematic solvent screen. Start with common solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate, including aqueous mixtures.[24] If a single solvent doesn't work, try binary systems or an anti-solvent addition approach.[24]
-
-
Potential Cause 2: Solution is Undersaturated.
-
Scientific Rationale: Crystallization can only occur from a supersaturated solution. The reduced basicity of the CF3-phenethylamine may lead to lower than expected salt formation and concentration.
-
Recommended Solution: Slowly evaporate the solvent to increase the concentration.[25] Alternatively, cool the solution slowly to decrease the solubility of the salts.
-
-
Potential Cause 3: High Nucleation Energy Barrier.
-
Scientific Rationale: Crystal formation requires an initial nucleation event, which can have a high activation energy.
-
Recommended Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a few seed crystals of the desired diastereomer if available.[24][25]
-
Problem: Product "Oils Out" Instead of Crystallizing
-
Potential Cause: High Supersaturation or Low Melting Point.
Problem: Low Diastereomeric Excess (d.e.) of Crystals
-
Potential Cause: Similar Solubilities of Diastereomeric Salts.
-
Scientific Rationale: The resolution's efficiency is directly tied to the solubility difference between the (R,R) and (S,R) salts (or (S,S) and (R,S)). If this difference is small, co-precipitation will occur.
-
Recommended Solution:
-
Re-screen Resolving Agents: The interaction between the amine and the chiral acid is highly specific. Try different resolving agents like dibenzoyl-D-tartaric acid, mandelic acid, or camphorsulfonic acid.
-
Optimize Temperature Profile: A kinetic resolution may be possible where the desired diastereomer crystallizes much faster.[26] In this case, filtering the crystals after a short period, rather than waiting for equilibrium, can yield higher purity.
-
Use a Substoichiometric Amount of Resolving Agent: Using 0.5-0.6 equivalents of the resolving agent can sometimes improve the purity of the crystallized salt.[24]
-
-
Caption: Decision workflow for diastereomeric salt resolution.
Section 3: Enzymatic Kinetic Resolution
Kinetic resolution uses an enzyme to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated. Lipases, such as Candida antarctica Lipase B (CALB), are commonly used.[27][28][29][30]
Problem: Low Enantioselectivity (Low E-value)
-
Potential Cause 1: Suboptimal Acyl Donor.
-
Scientific Rationale: The structure of the acyl donor is critical. The enzyme must accommodate both the amine and the acyl donor in its active site for the reaction to be selective. The bulky CF3 group on the amine may require a smaller, less hindered acyl donor.
-
Recommended Solution: Screen various acyl donors. Simple esters like ethyl acetate or isopropyl acetate are good starting points.[31] Activated esters like vinyl acetate can increase reaction rates.
-
-
Potential Cause 2: Inappropriate Solvent.
-
Scientific Rationale: The solvent can affect the enzyme's conformation and activity. Non-polar, aprotic solvents like hexane, MTBE, or toluene are generally preferred as they do not interfere with the reaction.
-
Recommended Solution: Screen a range of anhydrous organic solvents. Avoid polar protic solvents (like methanol) that can act as competing nucleophiles.
-
Problem: Slow or No Reaction
-
Potential Cause: Enzyme Inhibition or Inactivity.
-
Scientific Rationale: The trifluoromethyl-substituted phenethylamine or the solvent may be partially denaturing or inhibiting the enzyme. The reaction also requires anhydrous conditions, as water will lead to hydrolysis of the acyl donor.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and add molecular sieves to the reaction mixture.
-
Increase Enzyme Loading: Double the weight-percent of the immobilized enzyme.
-
Try a Different Lipase: Screen other commercially available lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) as their active sites may better accommodate the substrate.
-
-
-
Preparation: To a vial, add the racemic trifluoromethyl-substituted phenethylamine (1.0 mmol), an anhydrous aprotic solvent (e.g., MTBE, 10 mL), and activated 4Å molecular sieves.
-
Acyl Donor Addition: Add the acylating agent (e.g., isopropyl acetate, 1.5 mmol, 1.5 eq).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 50 mg).
-
Reaction: Seal the vial and shake at a constant temperature (e.g., 40°C) on an orbital shaker.
-
Monitoring: Periodically take aliquots, filter off the enzyme, and analyze by chiral HPLC/SFC to determine the enantiomeric excess (e.e.) of the remaining amine and the conversion.
-
Workup: When the reaction reaches ~50% conversion, filter off the enzyme (which can often be reused). The resulting mixture contains the unreacted (S)-amine and the acylated (R)-amide (assuming an R-selective enzyme). These can be separated by standard column chromatography or acid/base extraction.
Frequently Asked Questions (FAQs)
Q1: Which resolution method should I try first? A1: For analytical scale (<1 mg), chiral HPLC or SFC is the fastest and most direct method for determining enantiomeric purity. For preparative scale (>1 g), diastereomeric salt crystallization is often more cost-effective and scalable if a suitable resolving agent and solvent system can be found.[20][21] Enzymatic resolution is an excellent "green" alternative, especially when high enantiopurity is required and a 50% theoretical yield is acceptable.[32]
Q2: My compound is not an amine but a trifluoromethyl-substituted alcohol. Does this guide apply? A2: The principles are very similar. For alcohols, chiral HPLC/SFC remains the primary analytical tool.[10] For preparative resolution, enzymatic kinetic resolution is extremely common, often involving transesterification with an acyl donor like vinyl acetate. Diastereomeric resolution would involve esterification with a chiral acid, followed by separation of the diastereomeric esters, which is often more complex than salt crystallization.
Q3: Why are immobilized polysaccharide CSPs recommended? A3: Immobilized CSPs are chemically bonded to the silica support, making them robust and compatible with a much wider range of organic solvents compared to older "coated" phases.[6][33] This allows for more flexible method development and the use of solvents that might otherwise damage a coated column, such as ethyl acetate, dichloromethane, or THF.[33]
Q4: What is "Dynamic Kinetic Resolution" (DKR) and can it be applied here? A4: Dynamic Kinetic Resolution combines the selective reaction of a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[32] This allows for a theoretical yield of up to 100% of a single desired enantiomer. For amines, this can be achieved by coupling an enzymatic resolution with a racemization catalyst.[34] While more complex to set up, it is a powerful strategy for overcoming the 50% yield limit of standard kinetic resolution.[35][36][37]
Q5: Can I use derivatization followed by separation on an achiral column? A5: Yes, this is known as the indirect method. You can react your racemic amine with an enantiomerically pure chiral derivatizing reagent (e.g., Mosher's acid chloride, Marfey's reagent) to form stable diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18).[38][39][40] This is a very common method for analytical determination of enantiomeric purity, especially in GC-MS, but is less practical for preparative work due to the need to add and later remove the chiral auxiliary.
References
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
- Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem.
- Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation - APC.
- Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs - Ingenta Connect.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH.
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate.
- Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- Polysaccharide-based CSPs - Chiralpedia.
- Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE - Benchchem.
- SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES - ResearchGate.
- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchGate.
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- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
- Dynamic Kinetic Resolution of α-Trifluoromethyl Hemiaminals without α-Hydrogen via NHC-Catalyzed O-Acylation - PubMed.
- Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - ResearchGate.
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- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Trouble with chiral separations - May 20 2020 - Chromatography Today.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Using SFC to Improve Separation Workflows for Drug Analysis and Purification.
- Crystallization-induced dynamic resolution of Fox chiral auxiliary and application to the diastereoselective electrophilic fluorination of amide enolates - PubMed.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
- Crystallization-Induced Dynamic Resolution of Fox Chiral Auxiliary and Application to the Diastereoselective Electrophilic Fluorination of Amide Enolates | Request PDF - ResearchGate.
- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
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- Kinetic resolution - Wikipedia.
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- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem.
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- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International.
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Fluorine in psychedelic phenethylamines - PubMed - NIH.
- Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing).
- Superelectrophiles and the Effects of Trifluoromethyl Substituents | Request PDF - ResearchGate.
- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
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- 40. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Impurities in 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
Welcome to the technical support guide for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides a structured, question-and-answer-based approach to identifying and resolving common impurity-related challenges.
Section 1: Frequently Asked Questions (FAQs) - Impurity Identification
This section addresses the most common initial questions regarding the purity assessment of your material.
Q1: What are the most common types of impurities I might find in my commercial batch of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl?
A1: Commercial batches can contain several types of impurities stemming from the synthetic route, handling, and storage. It is crucial to analyze for a range of potential contaminants. The most common classes are:
-
Enantiomeric Impurity: The presence of the undesired enantiomer. For a chiral compound, this is often the most critical impurity to quantify as it can have different biological effects.[3]
-
Structural Isomers: Positional isomers such as 1-[3-(trifluoromethyl)phenyl]ethylamine or 1-[4-(trifluoromethyl)phenyl]ethylamine, which can be difficult to separate due to similar physical properties.[4][5]
-
Synthetic Precursors & Intermediates: Unreacted starting materials (e.g., 2-(trifluoromethyl)acetophenone) or intermediates from the synthesis.
-
Reaction By-products: Compounds formed from side reactions during the synthesis.
-
Residual Solvents: Solvents used during synthesis and purification that were not completely removed.
-
Degradation Products: Although the HCl salt form enhances stability, the free amine is alkaline and can react with atmospheric CO2 over time.[6][]
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Class | Example | Primary Analytical Method | Secondary Method |
| Enantiomeric | (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine | Chiral High-Performance Liquid Chromatography (HPLC)[3][8] | Chiral Gas Chromatography (GC) |
| Structural Isomer | 1-[4-(Trifluoromethyl)phenyl]ethylamine | Reversed-Phase HPLC (RP-HPLC), GC-MS | Nuclear Magnetic Resonance (NMR) |
| Synthetic Precursor | 2-(Trifluoromethyl)acetophenone | RP-HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) | NMR |
| By-products | Varies by synthetic route | RP-HPLC, LC-MS | NMR for structural elucidation |
| Residual Solvents | Toluene, Methanol, etc. | Headspace GC | ¹H NMR |
Q2: How can I determine the enantiomeric purity (enantiomeric excess, %ee) of my sample?
A2: The most reliable and accurate method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .[3][8]
-
Causality: Enantiomers have identical physical properties and cannot be separated by standard chromatographic techniques. A chiral stationary phase (CSP) creates a chiral environment within the column.[8] The two enantiomers form transient diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times and thus, separation. Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective for this class of compounds.[9][10] A detailed analytical protocol is provided in Section 3.
Q3: What's the best method to check for chemical (achiral) impurities?
A3: Reversed-Phase HPLC (RP-HPLC) , often with a C18 column, is the workhorse for assessing chemical purity.
-
Causality: This technique separates compounds based on their hydrophobicity. Impurities like synthetic precursors or positional isomers will have different polarities compared to the desired product, allowing for their separation and quantification. A gradient elution method (changing the mobile phase composition over time) is typically used to resolve a wide range of potential impurities. Gas Chromatography (GC) is also excellent for analyzing volatile impurities.
Q4: I see an unexpected peak in my analysis. How can I identify it?
A4: Identifying an unknown impurity requires a combination of techniques to elucidate its structure. The typical workflow is:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. This will provide the molecular weight of the impurity, which is a critical first piece of information.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass, allowing you to determine the elemental formula of the impurity.
-
Isolation: If the impurity is present in sufficient quantity (>1-2%), preparative HPLC can be used to isolate a small amount for structural analysis.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are the most powerful tools for definitive structure elucidation once the impurity is isolated.
Section 2: Troubleshooting Guide - Purification Strategies
Once impurities have been identified and quantified, the next step is selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Scenario 1: Low Enantiomeric Excess (e.g., ee < 98%)
Problem: Your analysis shows a significant peak for the undesired enantiomer.
Solution: Classical Resolution via Diastereomeric Salt Formation
This is a robust and scalable technique for separating enantiomers.[11]
-
Principle (Causality): The racemic amine mixture is reacted with a single enantiomer of a chiral acid (a "resolving agent," e.g., (R,R)-(+)-Tartaric acid).[12] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility.[13] By carefully choosing the solvent, one diastereomeric salt can be selectively crystallized while the other remains in solution. After separation by filtration, a base is used to neutralize the acid, liberating the desired, now enantiomerically pure, free amine.
Caption: Workflow for Diastereomeric Salt Resolution.
A detailed protocol for this procedure is available in Section 3 .
Scenario 2: Presence of Chemical Impurities
Problem: The material is enantiomerically pure, but RP-HPLC analysis shows the presence of other chemical species.
Solution 1: Recrystallization
This is the first and most effective method for purifying a crystalline solid like an amine hydrochloride salt.
-
Principle (Causality): Recrystallization relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools slowly, the solubility of the main compound decreases, and it crystallizes out, leaving the impurities (which are present in lower concentrations) behind in the solution. The choice of solvent is critical for success.
A detailed protocol for recrystallization is available in Section 3 .
Solution 2: Acid-Base Extraction
This technique is useful if recrystallization fails or if the impurities are known to be neutral or acidic.
-
Principle (Causality): This method exploits the basicity of the amine functional group. The impure HCl salt is first neutralized with a base (e.g., NaOH) to form the free amine, which is soluble in an organic solvent (e.g., ethyl acetate). This organic solution is then washed with water or brine to remove any water-soluble materials. The organic layer containing the purified free amine is then treated with a stoichiometric amount of HCl (e.g., HCl in ether or isopropanol) to precipitate the pure 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl salt, which can be collected by filtration.
Section 3: Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained personnel in a suitable fume hood with appropriate Personal Protective Equipment (PPE).
Protocol 1: Analytical Chiral HPLC Method
-
Objective: To determine the enantiomeric excess (%ee) of the sample.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based CSP).[9]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 226 nm.[9]
-
Procedure:
-
Prepare a sample solution of ~1 mg/mL in the mobile phase.
-
Inject 10 µL onto the column.
-
Run the analysis and integrate the peak areas for both enantiomers.
-
Calculation: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[8]
-
Protocol 2: Purification by Recrystallization
-
Objective: To remove chemical impurities.
-
Procedure:
-
Place the impure 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl in an Erlenmeyer flask.
-
Select an appropriate solvent or solvent system (e.g., isopropanol/heptane, ethanol/ether). The ideal solvent dissolves the compound when hot but not when cold.
-
Add the chosen solvent portion-wise to the flask while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze the purified material and the remaining mother liquor by HPLC to assess the efficiency of the purification.
-
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
-
Objective: To separate the enantiomers of 1-[2-(Trifluoromethyl)phenyl]ethylamine.
-
Reagents: Racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine (as free base), (+)-Tartaric Acid, Methanol, 1 M NaOH, Ethyl Acetate.
-
Procedure:
-
Salt Formation: Dissolve the racemic free amine (1.0 eq) in warm methanol. In a separate flask, dissolve (+)-Tartaric acid (0.5 eq) in warm methanol. The use of 0.5 equivalents of the resolving agent is often most efficient for initial screening.[11]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should begin to crystallize.
-
Cool the mixture in an ice bath for 1-2 hours to complete crystallization.
-
Separation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold methanol. This solid is your first crop, enriched in one enantiomer.
-
Liberation of Free Amine: Suspend the collected salt in a separatory funnel containing water and ethyl acetate.
-
Add 1 M NaOH solution dropwise until the solution is basic (pH > 10).
-
Shake the funnel vigorously. The free amine will move into the ethyl acetate layer.
-
Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
Analysis: Determine the %ee of the resulting amine using the chiral HPLC method in Protocol 1. The process can be optimized by changing the solvent, temperature, and equivalents of resolving agent to improve both yield and %ee.
-
References
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
MySkinRecipes. (n.d.). 1-(2-Trifluoromethylphenyl)ethylamine.
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-(3-Trifluoromethylphenyl)ethylamine.
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening.
-
PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
-
Chem-Impex. (n.d.). 2-[4-(Trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride.
-
BOC Sciences. (n.d.). Phenethylamine Impurities.
-
PMC - NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells....
-
Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride.
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
-
Cleanchem. (n.d.). Fenfluramine Impurity 1 Hydrochloride.
-
ACS Publications. (n.d.). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment.
-
NIST WebBook. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride.
-
MDPI. (n.d.). Triflamides and Triflimides: Synthesis and Applications.
-
Sigma-Aldrich. (n.d.). 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride.
-
TargetMol. (n.d.). 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE.
-
Santa Cruz Biotechnology. (n.d.). 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride.
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
-
MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.
Sources
- 1. 1-(2-Trifluoromethylphenyl)ethylamine [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride [webbook.nist.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 8. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. onyxipca.com [onyxipca.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 1-[2-(Trifluoromethyl)phenyl]ethylamine
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1-[2-(Trifluoromethyl)phenyl]ethylamine and related catalytic reactions. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization. The unique electronic and steric properties of the trifluoromethyl group introduce specific challenges and opportunities in asymmetric synthesis that require careful consideration.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during catalytic reactions involving 1-[2-(Trifluoromethyl)phenyl]ethylamine, providing a systematic approach to problem-solving.
Q1: Why is my enantioselectivity (% ee) consistently low or variable?
Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric catalysis.[4][5] The electron-withdrawing nature and steric bulk of the trifluoromethyl group can significantly influence the catalyst-substrate interaction.[2][3]
Possible Causes & Solutions:
-
Catalyst/Ligand Integrity:
-
Problem: The chiral catalyst or ligand may have degraded due to improper handling or storage.
-
Solution: Verify the purity and structural integrity of your catalyst and ligand using appropriate analytical techniques (e.g., NMR, HPLC).[5] If degradation is suspected, procure a fresh batch or resynthesize the catalyst.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can lead to reduced enantioselectivity by providing enough energy to overcome the activation barrier for the formation of the minor enantiomer.[5]
-
Action: Systematically lower the reaction temperature. A temperature screening study is often crucial for optimizing enantioselectivity.[5]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact the catalyst's performance and the stability of the transition state.
-
Action: Conduct a solvent screen. Common solvents for asymmetric hydrogenations include methanol, ethanol, dichloromethane, and toluene. The optimal solvent will depend on the specific catalyst system and substrate.
-
-
Hydrogen Pressure (for hydrogenation reactions): Pressure can influence both reaction rate and enantioselectivity.
-
Action: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they may sometimes negatively affect enantioselectivity.
-
-
-
Substrate Purity:
-
Problem: Impurities in the 1-[2-(Trifluoromethyl)phenyl]ethylamine precursor (e.g., the corresponding imine or ketone) can poison the catalyst or compete in the reaction.
-
Action: Ensure the high purity of your starting materials through techniques like distillation or chromatography.
-
-
Catalyst Loading:
-
Problem: An inappropriate catalyst loading can affect the reaction kinetics and selectivity.
-
Action: Vary the catalyst loading to find the optimal concentration. While higher loading can increase the rate, it may not always improve enantioselectivity and increases cost.
-
Q2: The reaction is sluggish or fails to reach completion. What are the likely causes?
Poor catalyst activity can be frustrating. Several factors can contribute to a slow or incomplete reaction.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Problem: The catalyst may be deactivated by impurities (e.g., water, oxygen, or coordinating species) in the reagents or solvent. The trifluoromethyl group can also influence catalyst stability.
-
Action:
-
Use anhydrous and degassed solvents.
-
Purify all reagents to remove potential catalyst poisons.
-
Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
-
Inadequate Catalyst Activation:
-
Problem: Some catalyst precursors require an activation step to form the active catalytic species.
-
Action: Review the literature for the specific activation procedure for your chosen catalyst system. This may involve the use of additives or pre-stirring under specific conditions.
-
-
Poor Substrate Solubility:
-
Problem: The substrate or catalyst may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Action: Select a solvent in which all components are fully dissolved at the reaction temperature. A solvent mixture may sometimes be necessary.
-
-
Incorrect Ligand-to-Metal Ratio:
-
Problem: The ratio of the chiral ligand to the metal precursor is critical for the formation of the active catalyst.
-
Action: Optimize the ligand-to-metal ratio. A slight excess of the ligand is often beneficial.
-
Q3: I am observing unexpected side products. How can I improve the reaction's chemoselectivity?
The formation of side products can be attributed to the reactivity of the trifluoromethyl group or other functional groups in the molecule.
Possible Causes & Solutions:
-
Hydrogenolysis/Dehalogenation:
-
Problem: In hydrogenation reactions, the C-F bonds of the trifluoromethyl group can sometimes undergo hydrogenolysis, especially under harsh conditions or with certain catalysts (e.g., Palladium-based catalysts).
-
Action:
-
-
Competing Reduction Pathways:
-
Problem: If the substrate contains other reducible functional groups, they may compete with the target imine or enamide reduction.
-
Action: Select a catalyst known for its high chemoselectivity for the desired transformation. The choice of ligand can significantly influence this.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection for reactions involving 1-[2-(Trifluoromethyl)phenyl]ethylamine.
Q4: What are the most common types of catalysts used for the asymmetric synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine?
The asymmetric hydrogenation of the corresponding imine is a highly efficient method for producing chiral amines like 1-[2-(Trifluoromethyl)phenyl]ethylamine.[6][11] The most successful catalysts for this transformation are typically based on transition metals complexed with chiral ligands.
-
Iridium-based catalysts: Chiral Iridium complexes with various phosphine-based ligands have shown excellent performance in the asymmetric hydrogenation of imines, including those with electron-withdrawing groups.[6][7][11][12][13] Ligands like those with spiro backbones can create a well-defined chiral pocket, leading to high enantioselectivity.[6][11]
-
Rhodium-based catalysts: Rhodium complexes, particularly with chiral bisphosphine ligands, are also widely used for the asymmetric hydrogenation of related substrates like enamides.[8][9][10]
-
Organocatalysts: In some cases, metal-free organocatalysts, such as those derived from cinchona alkaloids, can be employed for the asymmetric isomerization of imines to furnish chiral amines.[14][15][16]
Q5: How does the trifluoromethyl group on the phenyl ring influence catalyst selection and reaction conditions?
The trifluoromethyl (CF3) group exerts a strong influence on the reaction due to its unique properties.[1][3]
-
Electronic Effects: The CF3 group is a strong electron-withdrawing group.[3] This can affect the electronics of the imine C=N bond, potentially making it more susceptible to nucleophilic attack (or in the case of hydrogenation, hydride attack). This can influence the optimal choice of metal and ligand.
-
Steric Effects: The CF3 group is sterically demanding.[1] This steric bulk can play a crucial role in the enantiodiscrimination step, where the chiral catalyst differentiates between the two faces of the prochiral substrate.[2] A well-designed chiral ligand is necessary to create a binding pocket that accommodates the substrate in a specific orientation.
-
Impact on Catalyst Stability and Activity: The presence of the CF3 group can sometimes impact the stability of the catalyst or the reaction intermediates.[2] This may necessitate careful optimization of reaction conditions to avoid catalyst decomposition or side reactions.[17]
Q6: What analytical techniques are essential for monitoring reaction progress and determining enantioselectivity?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantitative methods to determine the conversion of the starting material to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the reaction progress by observing the signals of both the starting material and the product.[18]
-
-
Determining Enantioselectivity (% ee):
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The most common and reliable method for separating and quantifying enantiomers. This requires a chiral stationary phase column.
-
Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC but for volatile compounds. The amine product may need to be derivatized to improve its volatility and separation.
-
NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra. This method is generally less accurate than chromatographic techniques.
-
Experimental Protocols & Data
Representative Experimental Protocol: Asymmetric Hydrogenation of N-Aryl Imines
This protocol is a general guideline and should be optimized for your specific substrate and catalyst system.
Materials:
-
Iridium or Rhodium precursor (e.g., [Ir(COD)Cl]2 or [Rh(COD)2]BF4)
-
Chiral phosphine ligand
-
Substrate (imine of 2-(trifluoromethyl)acetophenone)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the metal precursor and the chiral ligand in the chosen solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure reactor. Add the imine substrate to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor the progress by taking aliquots and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting amine by column chromatography. Determine the enantiomeric excess by chiral HPLC or chiral GC.
Table 1: Comparison of Catalyst Performance in Asymmetric Imine Hydrogenation
| Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (atm) | Conversion (%) | ee (%) | Reference |
| [Ir(COD)Cl]2 | SpiroPNP | nPrOH | RT | 50 | >99 | up to 98 | [11] |
| [Ir(COD)Cl]2 | Chiral Oxazoline-based N,P | Various | -20 | 5-50 | high | up to 96 | [13] |
| Rh(I) complex | MonoPhos | Various | RT | 1 | >99 | high | [8] |
Note: This table is a compilation of representative data and specific results will vary depending on the exact substrate and reaction conditions.
Visualizations
Diagram 1: Decision-Making Workflow for Catalyst Selection
Caption: A workflow diagram for selecting and optimizing a catalyst for the asymmetric synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine.
Diagram 2: Troubleshooting Flowchart for Low Enantioselectivity
Caption: A step-by-step troubleshooting guide for addressing low enantioselectivity in catalytic reactions.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Chemical Society. [Link]
-
Iridium‐catalyzed asymmetric hydrogenation of imines. a) Commonly used... | Download Scientific Diagram. ResearchGate. [Link]
-
Iridium-catalyzed asymmetric hydrogenation of imines. PubMed. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
-
Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. PubMed. [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination | Request PDF. ResearchGate. [Link]
-
Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]
-
Kinetic profile of the hydrogenation of 4'‐(trifluoromethyl)... ResearchGate. [Link]
-
Asymmetric reactions_synthesis. SlideShare. [Link]
-
Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. University of Groningen. [Link]
-
Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. [Link]
-
Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
-
Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [Link]
-
Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]
-
Selected optimizations of the Al-catalysed imine hydrogenation. ResearchGate. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. Chemical Communications. [Link]
-
Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Semantic Scholar. [Link]
-
Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α-Trifluoromethylated Amines With Alcohol as The Hydrogen Source (2021). SciSpace. [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Bohrium. [Link]
-
Synthesis of Chiral Trifluoromethyl Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination | Request PDF. ResearchGate. [Link]
-
Modern Enantioselective Catalysis in Organic Chemistry. ACS Publications. [Link]
-
1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. [Link]
-
Conceived asymmetric synthesis of 2‐(1‐(trifluoromethyl)‐cyclopropyl)furans and derivatives thereof. ResearchGate. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Catalytic asymmetric synthesis of α-(trifluoromethyl)benzylamine via cinchonidine derived base-catalyzed biomimetic 1,3-proton shift reaction | Request PDF. ResearchGate. [Link]
-
Asymmetric catalysis with FLPs. Chemical Society Reviews. [Link]
-
A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. Journal of the American Chemical Society. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. [Link]
-
Asymmetric Synthesis of Axially Chiral Anilides via Organocatalytic Atroposelective N-Acylation. PubMed. [Link]
-
ChemInform Abstract: Stereospecific Asymmetric N‐Heterocyclic Carbene (NHC)‐Catalyzed Redox Synthesis of Trifluoromethyl Dihydropyranones and Mechanistic Insights. Sci-Hub. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
-
Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF. ResearchGate. [Link]
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Technical Support Center: A Troubleshooting Guide for 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride Experiments
Welcome to the technical support center for 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their work. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common experimental challenges. This compound, with its chiral center and influential trifluoromethyl group, offers unique opportunities but also requires careful handling and precise analytical verification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the properties, handling, and significance of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral organic compound classified as a phenylethylamine derivative. It serves as a crucial building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure is valued for developing compounds targeting the central nervous system, such as antidepressants and anxiolytics, and for creating pesticides with enhanced efficacy.[1]
Q2: What is the scientific significance of the ortho-trifluoromethyl (-CF3) group?
A2: The trifluoromethyl group is a bioisostere for other chemical groups, but its unique properties are what make it valuable in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Specifically, the -CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by enzymes like Cytochrome P450.[3] This can increase the half-life of a drug candidate.
-
Increase Lipophilicity: This property can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.[4]
-
Modulate pKa: The inductive effect of the -CF3 group can lower the pKa of the nearby amine, influencing its ionization state at physiological pH and thus its interaction with biological targets.
-
Influence Binding Affinity: The group's size and electrostatic properties can lead to more selective and potent binding to target receptors or enzymes.[2]
Q3: This compound is a hydrochloride salt. How does this affect its handling and storage?
A3: The hydrochloride salt form is common for amines. Converting the freebase to a hydrochloride salt typically yields a more stable, crystalline solid that is easier to handle, weigh, and store than the often-oily freebase form.[5] However, amine salts can be hygroscopic (tend to absorb moisture from the air). Therefore, proper storage is critical. It should be kept in a tightly sealed container, preferably in a cool, dry place and under an inert atmosphere like nitrogen or argon to prevent degradation and ensure accurate weighing for reactions.[6]
Q4: What are the most critical safety precautions when working with this compound?
A4: Like many phenylethylamine derivatives, this compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood.[7] Standard personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[6][9]
Q5: The name implies a chiral center. Why is stereochemistry important for this molecule?
A5: Yes, the carbon atom attached to the phenyl ring and the amino group is a stereocenter. This means the compound exists as two non-superimposable mirror images called enantiomers ((R) and (S)). In biological systems, enantiomers often have vastly different activities. One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. Therefore, for pharmaceutical applications, it is often necessary to synthesize or separate a single enantiomer.[10][11] Any experiment involving this compound must consider its stereochemistry, and analytical methods should be capable of confirming enantiomeric purity if required.
Section 2: Synthesis & Purification Troubleshooting
This section provides practical solutions to common problems encountered during the synthesis and purification of this compound, which is commonly prepared via reductive amination of 2'-(trifluoromethyl)acetophenone.
Q1: My reductive amination reaction has stalled or is giving a very low yield. What are the likely causes?
A1: Low yield in reductive amination is a frequent issue. The root cause often lies with the reagents or reaction conditions. Here is a systematic approach to troubleshooting:
-
Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH4) and its derivatives are common choices. These reagents can degrade upon exposure to moisture.
-
Solution: Use a freshly opened bottle of the reducing agent or a sample that has been properly stored in a desiccator. Consider using a more robust agent like sodium triacetoxyborohydride, which is more tolerant of slightly acidic conditions.
-
-
Cause 2: Catalyst Poisoning (for catalytic hydrogenation). If you are using a metal catalyst like Palladium on carbon (Pd/C), it can be poisoned by sulfur or other impurities from reagents or solvents.
-
Solution: Ensure high-purity reagents and solvents. Use a fresh batch of catalyst and ensure the reaction atmosphere is properly purged.[5]
-
-
Cause 3: Incorrect pH. The formation of the intermediate imine is pH-dependent. If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, the carbonyl will not be sufficiently activated.
-
Solution: The optimal pH is typically mildly acidic (pH 4-6). You can use a weak acid co-catalyst like acetic acid to maintain this range.
-
-
Cause 4: Water Scavenging. Imine formation is a condensation reaction that releases water. Excess water can shift the equilibrium back towards the starting materials.
-
Solution: Incorporate a dehydrating agent, such as molecular sieves or magnesium sulfate, into the reaction mixture to drive the equilibrium towards the imine product.
-
Q2: I'm having difficulty purifying the final hydrochloride salt by recrystallization. The product is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common purification problem where the compound separates as a liquid phase instead of forming crystals. This usually indicates that the solvent system is not ideal or that impurities are present.
-
Solution 1: Adjust Solvent Polarity. The current solvent may be too good a solvent, or it may be too poor.
-
If using a single solvent, try cooling the solution very slowly to promote crystal nucleation. Seeding with a previously obtained pure crystal can also help.
-
If using a solvent/anti-solvent system (e.g., isopropanol/hexane), the anti-solvent may be being added too quickly. Add the anti-solvent dropwise at a slightly elevated temperature until the solution just becomes cloudy, then allow it to cool slowly.
-
-
Solution 2: Remove Impurities. Oily impurities can inhibit crystallization.
-
Action: Before crystallization, try washing a solution of your crude product (e.g., in ethyl acetate) with a dilute acid, then a dilute base, and finally brine to remove acidic and basic impurities. Dry the organic layer thoroughly before proceeding to salt formation and crystallization.
-
-
Solution 3: Re-evaluate the Salt Formation Step. Ensure you are using anhydrous HCl (e.g., as a solution in isopropanol or dioxane). The presence of water can significantly complicate the crystallization of the hydrochloride salt.
Section 3: Analytical & Characterization Issues
Verifying the identity, purity, and structure of your product is paramount. This section addresses common questions related to the analysis of this compound.
Q1: How do I interpret the ¹H NMR spectrum? What are the key signals to look for?
A1: The ¹H NMR spectrum provides a clear fingerprint of the molecule. In a solvent like CDCl₃ or D₂O, you should expect to see the following signals:
| Proton Type | Approx. Chemical Shift (ppm) | Multiplicity | Key Features & Notes |
| Aromatic (Ar-H) | 7.2 - 7.8 | Multiplet (m) | The ortho-CF₃ group will cause complex splitting patterns. Expect 4 distinct signals in the aromatic region. |
| Methine (CH-NH₂) | ~4.5 | Quartet (q) | This proton is coupled to both the methyl protons and the amine proton (if not exchanged). |
| Amine (NH₂) | Variable (broad singlet) | Broad Singlet (br s) | Position is concentration and solvent dependent. May exchange with D₂O, causing the signal to disappear. |
| Methyl (CH₃) | ~1.5 | Doublet (d) | Coupled to the single methine proton. |
Self-Validation Check: The integration of these peaks should correspond to a 4:1:2:3 ratio (Aromatic:Methine:Amine:Methyl). The disappearance of the NH₂ peak upon adding a drop of D₂O is a strong confirmation.[12][13]
Q2: My mass spectrum doesn't show the molecular ion peak (M⁺). Is something wrong?
A2: This is common for phenylethylamines under Electron Ionization (EI) conditions used in GC-MS. These molecules have a characteristic and predictable fragmentation pattern.[14]
-
Expected Fragmentation: The most favorable fragmentation is the cleavage of the bond between the alpha and beta carbons (Cα-Cβ cleavage). This results in a stable iminium cation.
-
What to Look For: Instead of the molecular ion at m/z 225.6 (for the HCl salt) or 189.1 (for the freebase), you should look for the base peak at m/z 44 ([CH₃-CH=NH₂]⁺). The presence of this fragment is highly indicative of the ethylamine side chain. You may also see fragments corresponding to the trifluoromethyl-substituted benzyl cation.[15][16] For softer ionization techniques like Electrospray Ionization (ESI) in LC-MS, you are much more likely to observe the protonated molecular ion [M+H]⁺ at m/z 190.1.
Q3: My HPLC chromatogram shows an unexpected peak. How can I determine if it's an impurity?
A3: A well-developed HPLC method is essential for purity assessment.[17] If you see an extra peak, consider the following:
-
Check the Starting Material: The most likely impurity is the unreacted starting material, 2'-(trifluoromethyl)acetophenone. Inject a standard of the starting ketone under the same HPLC conditions. If the retention time matches your unknown peak, you have identified your impurity.
-
Diode Array Detector (DAD/PDA): If your HPLC is equipped with a DAD, compare the UV-Vis spectrum of the impurity peak with your main product peak. A significant difference in the UV spectrum suggests a structurally different compound.
-
LC-MS Analysis: The most definitive way to identify the impurity is to analyze the sample by LC-MS. The mass-to-charge ratio of the impurity peak can often reveal its identity (e.g., starting material, a reaction byproduct, or a solvent adduct).
Section 4: Protocols & Workflows
To ensure reproducibility and accuracy, standardized protocols and logical workflows are indispensable.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a robust starting point for assessing the purity of this compound.
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Visual Workflow: Synthesis & Purification
This diagram outlines the general experimental sequence from starting material to final, purified product.
Caption: General workflow for synthesis and purification.
Visual Logic: Troubleshooting Low Reaction Yield
This decision tree provides a logical path for diagnosing the cause of poor reaction outcomes.
Caption: Decision tree for troubleshooting low yield.
References
-
Synquest Labs. Safety Data Sheet: (S)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine.
-
Biosynth. Safety Data Sheet: (+/-)-2-(Trifluoromethyl)benzeneethanamine hydrochloride.
- Combi-Blocks, Inc. Safety Data Sheet: 2-[4-(Trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride. (2023-01-02).
-
U.S. Environmental Protection Agency. Analytical Method Summaries.
-
Sigma-Aldrich. 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride.
-
NIST. WebBook: Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride.
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MySkinRecipes. 1-(2-Trifluoromethylphenyl)ethylamine.
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Fisher Scientific. SAFETY DATA SHEET: 2-[2-(Trifluoromethyl)phenyl]ethylamine. (2024-02-24).
-
TCI Chemicals. SAFETY DATA SHEET: 2-(3-Trifluoromethylphenyl)ethylamine.
-
The Royal Society of Chemistry. Supporting Information for Sonogashira coupling reaction.
- Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales pharmaceutiques francaises, 44(2), 123–132.
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ChemicalBook. Fenfluramine hydrochloride synthesis.
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Chem-Impex. 2-[4-(Trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride.
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ResearchGate. Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations.
-
Yang, P., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962–1970.
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Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
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PubChem. 2,2,2-Trifluoroethylamine hydrochloride.
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Santa Cruz Biotechnology. 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride.
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275).
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ChemicalBook. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR spectrum.
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Kiełbasiński, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
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TCI AMERICA. 2-(4-Trifluoromethylphenyl)ethylamine.
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BenchChem. Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1097.
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15).
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Tsay, W. I., et al. (2007). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 12(6), 1298–1313.
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de Sousa, J. F., & de Almeida, M. V. (2012). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 17(12), 14338–14371.
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ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively.
-
DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
- Geetha Susmita, K., et al. (2017). A Review on Analytical Method Development and Validation of Phenylephrine Hydrochloride. Journal of Global Trends in Pharmaceutical Sciences, 8(4), 4629-4639.
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NIST. WebBook: Phenethylamine, TMS derivative.
-
Thermo Fisher Scientific. 2-[3-(Trifluoromethyl)phenyl]ethylamine, 98%.
-
mzCloud. 2C TFM. (2016-07-13).
-
ResearchGate. 1H NMR spectrum of....
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Thermo Fisher Scientific. Certificate of analysis: 2-[4-(Trifluoromethyl)phenyl]ethylamine, 98%.
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Sigma-Aldrich. This compound.
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PubChem. 2-Phenylethylamine hydrochloride.
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Liu, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Bioresources and Bioprocessing, 8(1), 81.
-
BenchChem. An In-Depth Technical Guide to the Synthesis and Purification of Phenylpropanolamine HCl.
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Snead, D. R., & Jamison, T. F. (2015). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 6(1), 98–104.
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common pitfalls in the handling of trifluoromethyl compounds
Welcome to the technical support center for the handling and application of trifluoromethyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing and working with the trifluoromethyl (-CF₃) group. The unique electronic properties of the -CF₃ group make it invaluable in drug discovery for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, its successful application is often fraught with challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.
Section 1: Troubleshooting Trifluoromethylation Reactions
The introduction of a -CF₃ group is a cornerstone of modern medicinal chemistry, yet it is a transformation that often requires careful optimization.[3] This section addresses the most common hurdles encountered during the reaction phase.
Q1: My trifluoromethylation reaction has a low or no yield. What are the likely causes and how can I fix it?
This is the most frequent issue faced by researchers. The root cause often falls into one of three categories: reagent incompatibility, suboptimal reaction conditions, or reagent decomposition.
A1: Systematic Troubleshooting for Low-Yield Reactions
A low yield is a sign that a critical reaction parameter is misaligned with the chosen substrate or reagent type. A systematic approach is essential for diagnosis.
Potential Cause 1: Incompatible Functional Groups The choice of trifluoromethylating agent must be compatible with the functional groups present on your substrate. Electrophilic reagents (CF₃⁺ sources) are highly reactive towards nucleophiles, while nucleophilic reagents (CF₃⁻ sources) will react with electrophilic sites.
-
Expertise & Experience: Unprotected nucleophilic groups like amines (-NH₂), alcohols (-OH), or thiols (-SH) on your substrate will readily react with electrophilic trifluoromethylating agents such as Togni's or Umemoto's reagents.[4] This side reaction consumes your reagent and starting material, leading to a complex mixture and low yield of the desired product.
-
Troubleshooting Protocol:
-
Protect Sensitive Groups: Before attempting the trifluoromethylation, protect nucleophilic functional groups using standard protecting groups (e.g., Boc for amines, TBS for alcohols).[4]
-
Switch Reagent Type: If protection is not feasible or desired, consider switching to a radical-based trifluoromethylation method (e.g., using CF₃SO₂Na with a photoredox catalyst), which often exhibits broader functional group tolerance.[4][5]
-
Use a Milder, Modern Reagent: Newer generations of electrophilic reagents, such as Trifluoromethyl Thianthrenium Triflate, have been designed for high reactivity while maintaining tolerance for a wider array of functional groups.[4]
-
Potential Cause 2: Reagent Instability or Decomposition Trifluoromethylating reagents can be sensitive to heat, moisture, or even light.
-
Expertise & Experience: Togni's and Umemoto's reagents, while powerful, can decompose at elevated temperatures.[4] Similarly, nucleophilic sources like the Ruppert-Prakash reagent (TMSCF₃) can be deactivated by moisture. Some radical initiators are light-sensitive.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the reagent is from a reputable source and has been stored under the recommended conditions (e.g., in a desiccator, protected from light).
-
Control Reaction Temperature: If using a thermally sensitive reagent, maintain the recommended temperature throughout the reaction. Monitor the internal reaction temperature, not just the bath temperature, especially during scale-up.[6]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents, especially when working with moisture-sensitive reagents like TMSCF₃.[7]
-
Potential Cause 3: Incorrect Reaction Mechanism Pathway The reaction may be proceeding via an unintended pathway (e.g., radical vs. polar) due to impurities or incorrect setup.
-
Expertise & Experience: Transition metal-catalyzed reactions are particularly sensitive to the oxidation state of the metal and the presence of radical initiators or scavengers.[8][9] For instance, a reaction intended to proceed via a Pd(0)/Pd(II) cycle can be disrupted by radical side reactions.
-
Troubleshooting Protocol:
-
Degas Solvents: Remove dissolved oxygen, which can interfere with many catalytic cycles, by sparging with an inert gas like argon or nitrogen.
-
Add Radical Inhibitors/Initiators: To test for an unwanted radical pathway, add a scavenger like TEMPO. Conversely, if a radical pathway is desired but not initiating, a small amount of an initiator might be necessary.
-
Re-evaluate the Catalyst System: The chosen ligand, metal source, and additives must be perfectly matched for the specific transformation. Consult literature for proven catalyst systems for your substrate class.[9][10]
-
DOT Diagram: Troubleshooting Workflow for Low-Yield Trifluoromethylation
Caption: A systematic workflow for diagnosing and resolving low-yield trifluoromethylation reactions.
Section 2: Post-Reaction Challenges: Work-up and Purification
Successfully forming the C-CF₃ bond is only half the battle. Isolating the final product in high purity presents its own set of challenges.
Q2: I'm observing unexpected byproducts or decomposition during my reaction work-up. What's happening?
A2: Navigating the Complexities of Quenching and Extraction
The high reactivity of trifluoromethylating agents necessitates a carefully planned work-up procedure. Uncontrolled quenching or exposure to certain conditions can lead to product degradation or the formation of new impurities.
-
Expertise & Experience: Many trifluoromethylation reactions require quenching to neutralize unreacted, highly reactive reagents before proceeding with extraction.[7] For example, electrophilic fluorinating agents can react violently with water or other nucleophiles if not quenched under controlled, cold conditions. The stability of the trifluoromethyl group on certain aromatic systems can also be pH-dependent.[11]
-
Troubleshooting Protocol: Quenching
-
Cool Down: Always cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before adding any quenching agent. This is critical to manage the exotherm of the quenching reaction.[7]
-
Slow Addition: Add the quenching agent (e.g., isopropanol, sodium bisulfite solution) dropwise with vigorous stirring. A rapid addition can cause a dangerous pressure buildup and uncontrolled temperature increase.[7]
-
Choose the Right Quench:
-
Reductive Quench: Use a dilute solution of sodium thiosulfate or sodium bisulfite for potent oxidizers.
-
Alcohol Quench: Isopropanol or methanol are often preferred for electrophilic reagents as the byproducts are typically volatile.[7]
-
Aqueous Quench: Use saturated sodium bicarbonate with extreme caution, as it can hydrolyze some reagents and cause significant gas evolution.[7]
-
-
-
Troubleshooting Protocol: Extraction & Purification
-
pH Control: During aqueous extraction, be mindful of the pH. Some trifluoromethylated heterocycles can be unstable under strongly acidic or basic conditions.[11] Maintain a neutral or mildly acidic/basic pH as appropriate for your compound's stability.
-
Chromatography Challenges: Trifluoromethylated compounds can exhibit unique polarity and may co-elute with byproducts. Screen different solvent systems for flash chromatography. Due to the fluorine atoms, these compounds can sometimes be more volatile than expected based on molecular weight, so care must be taken during solvent removal under reduced pressure.
-
Table 1: Comparison of Common Quenching Agents (Note: Data is generalized. Specific performance should be tested on a small scale.)
| Quenching Agent | Target Reagent Type | Pros | Cons |
| Isopropanol/Methanol | Electrophilic (e.g., Togni's) | Volatile byproducts, generally clean. | Can be slow; may not be effective for all reagents. |
| Sodium Bisulfite (NaHSO₃) | Oxidizing/Electrophilic | Effective reducing agent. | Introduces inorganic salts that must be removed. |
| Sodium Thiosulfate (Na₂S₂O₃) | Oxidizing/Electrophilic | Common, effective for many reagents. | Introduces inorganic salts. |
| Sat. Sodium Bicarbonate (NaHCO₃) | General/Acidic byproducts | Neutralizes acid, hydrolyzes some reagents. | High risk of gas evolution and exotherm. [7] Use with extreme caution. |
Section 3: Characterization Conundrums
The presence of a -CF₃ group imparts unique spectroscopic signatures that can be confusing if you are not familiar with them.
Q3: How do I confirm the successful synthesis of my trifluoromethylated compound using NMR?
A3: Leveraging ¹⁹F and ¹³C NMR for Unambiguous Identification
While ¹H NMR is a staple, ¹⁹F and ¹³C NMR are the most definitive tools for confirming the presence and location of a -CF₃ group.[12]
-
Expertise & Experience: The key is to look for characteristic chemical shifts and coupling patterns. The absence of these signals is a strong indicator that the reaction has failed, while their presence provides unambiguous proof of success.
-
Spectroscopic Analysis Protocol:
-
¹⁹F NMR: This is the most direct method. A trifluoromethyl group will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. Its chemical shift provides information about its electronic environment. For aromatic systems, the shift is typically between -61 and -63 ppm (relative to CFCl₃).[12]
-
¹³C NMR: The carbon atom of the -CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms (¹J_CF). The J-coupling constant is large, typically around 270-280 Hz.[12] The carbon to which the -CF₃ group is attached will also appear as a quartet, but with a smaller coupling constant (²J_CCF).
-
¹H NMR: Protons on carbons adjacent to the -CF₃ group will often show coupling to the fluorine atoms, resulting in more complex splitting patterns (e.g., quartets or doublet of quartets).
-
Table 2: Typical NMR Spectroscopic Data for a para-Trifluoromethylaniline [12]
| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Characteristic Coupling |
| ¹⁹F | Singlet | ~ -61.4 | N/A |
| ¹³C (of -CF₃) | Quartet | ~ 124 (q, J = 273 Hz) | ¹J_CF coupling |
| ¹³C (C-CF₃) | Quartet | ~ 115 (q, J = 30 Hz) | ²J_CCF coupling |
| ¹H (ortho to -NH₂) | Doublet | ~ 6.65 | ³J_HH coupling |
| ¹H (ortho to -CF₃) | Doublet | ~ 7.39 | ³J_HH and possible ⁴J_HF coupling |
Section 4: Safety First: Handling Trifluoromethylating Agents
Safety is paramount when working with these highly reactive and often toxic compounds.
Q4: What are the essential safety precautions for handling trifluoromethylating agents?
A4: A Multi-layered Approach to Safety
Handling these reagents requires more than standard laboratory precautions. A rigorous safety protocol is mandatory.
-
Expertise & Experience: Many trifluoromethylating agents are toxic, corrosive, or potentially explosive.[6][7] For example, Trifluoromethyl hypofluorite (CF₃OF) is an extremely toxic gas that can explode when condensed into a liquid.[6][7] Even solid reagents can be highly reactive and moisture-sensitive.
-
Mandatory Safety Protocol:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with a robust sash.[7][13] For highly hazardous gaseous reagents, a closed system with a scrubbing apparatus for the exhaust is required.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[7][14]
-
Hand Protection: Use chemically resistant gloves (check manufacturer compatibility data). Double-gloving is strongly recommended.[7]
-
Body Protection: A fire-resistant and chemical-impermeable lab coat is essential.[14]
-
-
Safe Storage: Store reagents in accordance with the Safety Data Sheet (SDS). This usually means a cool, dark, dry, and well-ventilated place, away from incompatible materials.[13][15]
-
Emergency Preparedness: Ensure you know the location and proper use of the safety shower, eyewash station, and appropriate fire extinguisher. Have an emergency plan in place for accidental spills or exposure.[14][16]
-
DOT Diagram: Hierarchy of Safety Controls
Caption: Hierarchy of controls for safely handling hazardous trifluoromethylating agents.
References
- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Compar
- Strategies to improve functional group tolerance in trifluoromethyl
- Recent advances in transition metal-mediated trifluoromethylation reactions.
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH.
- The Dark Side of Fluorine. (2019). PMC - NIH.
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiol
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.
- Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite. (2025). Benchchem.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. (2023). Reddit.
- An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane. (2025). Benchchem.
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. (2025). Benchchem.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (2017). Organic Chemistry Frontiers (RSC Publishing).
- SAFETY D
- SAFETY D
- Catalysis for Fluorination and Trifluoromethyl
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety D
- SAFETY D
- SAFETY D
- Trifluoromethyl
- Recent Trifluoromethylation Reactions. A Mini Review Paper. (2020). Oriental Journal of Chemistry.
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Technical Support Center: Strategies for Improving the Efficiency of Amination Reactions
Welcome to the Technical Support Center for Amination Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize a range of amination strategies. Here, we move beyond simple protocols to explore the underlying principles that govern reaction efficiency, providing you with the insights needed to overcome common experimental hurdles.
Section 1: Troubleshooting Common Amination Reactions
This section addresses specific, frequently encountered issues in popular amination reactions. Each question is structured to not only provide a solution but also to explain the chemical reasoning behind the troubleshooting steps.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its sensitivity to various parameters can often lead to challenges.[1]
FAQ 1: My Buchwald-Hartwig amination is showing low or no conversion. What are the most common culprits?
Low conversion in Buchwald-Hartwig aminations can often be traced back to a few key areas: the catalyst system, the base, the solvent, and the purity of your reagents.[2]
-
Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. The formation of the active LPd(0) can be influenced by the choice of palladium source, with modern precatalysts often offering more reliable activation.[3] Impurities in reagents or dissolved oxygen can deactivate the catalyst. Ensure all reagents are pure and the reaction is performed under an inert atmosphere.
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The choice of base depends on the pKa of the amine and the substrate's sensitivity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[4]
-
Solvent Effects: The solvent's polarity and coordinating ability can significantly impact catalyst activity and reagent solubility.[2] Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are generally preferred.[2] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the palladium catalyst.[2]
-
Reagent Quality: The purity of the amine and aryl halide is critical.[2] Amines can oxidize over time, and their salt forms may not be reactive under standard conditions.[2] For aryl halides, the reactivity order is generally I > Br > OTf > Cl.[2][3] Aryl chlorides can be particularly challenging and may require more specialized, electron-rich ligands to facilitate oxidative addition.[2][5]
Troubleshooting Flowchart for Low Conversion in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. Its efficiency hinges on the delicate balance between imine formation and reduction.
FAQ 2: My reductive amination is giving a poor yield. What should I check first?
Poor yields in reductive aminations often stem from incomplete imine formation or undesired side reactions.[2]
-
Imine/Iminium Ion Formation: The initial condensation of the amine and carbonyl to form an imine or iminium ion is a critical, often rate-limiting, equilibrium-driven step.[6] The reaction pH is crucial; mildly acidic conditions (pH 4-5) are often optimal to protonate the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile.[7] The removal of water, a byproduct of imine formation, can drive the equilibrium forward. This can be achieved azeotropically or by using a dehydrating agent.[6]
-
Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting carbonyl compound.[2][8] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are popular choices because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[7][8] NaBH₄ can also be used, but may require careful pH control or pre-formation of the imine to avoid reducing the starting carbonyl.[8][9]
-
Steric Hindrance: Highly hindered ketones or amines can slow down or prevent imine formation. In such cases, longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst might be necessary.
-
Side Reactions: Aldehydes can undergo aldol condensation under basic conditions. If the reducing agent is not selective, the starting carbonyl can be reduced to the corresponding alcohol.
Comparative Table of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Selectivity | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Less selective | Inexpensive, readily available | Can reduce aldehydes/ketones |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-5 | Highly selective for iminium ions | Excellent for one-pot reactions | Toxic (HCN release at low pH) |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, Acetonitrile | Highly selective for imines/iminiums | Safer alternative to NaBH₃CN, effective for hindered substrates | Higher molecular weight, can be sluggish |
| H₂/Catalyst (e.g., Pd/C, PtO₂) | Various solvents | Excellent | "Green" reducing agent, high atom economy | Requires specialized equipment (hydrogenator), may have chemoselectivity issues |
Nucleophilic Aromatic Substitution (SNAr) for Amination
SNAr reactions are a classical method for forming aryl-amine bonds, particularly with electron-deficient aromatic systems.
FAQ 3: My SNAr reaction with an amine is not proceeding. What are the key requirements?
The success of an SNAr reaction is fundamentally dependent on the electronic properties of the aryl halide.
-
Substrate Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group.[10][11] These groups are essential to stabilize the negatively charged intermediate (the Meisenheimer complex) that forms upon nucleophilic attack.[12] An EWG in the meta position will not provide this stabilization, leading to a much slower or non-existent reaction.[12]
-
Leaving Group Ability: The reactivity of the leaving group in SNAr is counterintuitive compared to SN1/SN2 reactions. The order of reactivity is generally F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the ring, and the high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the amine salt (if used) without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity.
Section 2: Advanced Optimization Strategies
Catalyst and Ligand Selection in Buchwald-Hartwig Amination
The development of sophisticated biarylphosphine ligands has been a driving force in expanding the scope and efficiency of Buchwald-Hartwig amination.[4]
-
Understanding Ligand-Substrate Matching: There is no "one-size-fits-all" ligand. The choice of ligand depends on the specific substrates being coupled. For example, bulky, electron-rich ligands like XPhos or tBuXPhos are often effective for challenging substrates like aryl chlorides or hindered amines.[4][13]
-
The Role of Precatalysts: Modern palladium precatalysts (e.g., G3 and G4 Buchwald precatalysts) offer improved stability, solubility, and ease of activation compared to traditional Pd(0) or Pd(II) sources. They rapidly generate the active LPd(0) species upon exposure to a base, leading to more reproducible results.[3]
Enhancing Reductive Amination with Process Controls
-
pH Monitoring and Control: For direct (one-pot) reductive aminations, maintaining the optimal pH is critical. The use of buffers or the slow addition of an acidic or basic reagent can help maintain the pH in the desired range (typically 4-6) to favor iminium ion formation and reduction.
-
Water Removal: For challenging substrates where imine formation is unfavorable, the use of dehydrating agents (e.g., molecular sieves, MgSO₄) or azeotropic distillation (using a Dean-Stark apparatus with a solvent like toluene) can significantly improve yields by shifting the equilibrium towards the imine.[6]
Biocatalysis: The Enzymatic Approach to Amination
Enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs) offer highly selective and efficient routes to chiral amines under mild, environmentally friendly conditions.[14][15]
-
Improving Efficiency in Biocatalytic Amination:
-
Protein Engineering: Directed evolution and rational design can be used to improve an enzyme's stability, substrate scope, and catalytic efficiency.[14][16][17]
-
Process Optimization: Factors such as pH, temperature, co-factor regeneration, and substrate/product inhibition must be carefully optimized. For example, in transaminase reactions, the removal of the ketone byproduct can drive the reaction equilibrium towards the desired amine product.[18]
-
Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier recovery and reuse, which is crucial for large-scale applications.[14]
-
Section 3: Experimental Protocols and Workflows
General Protocol for a Screening Experiment in Buchwald-Hartwig Amination
This protocol is intended for the initial screening of conditions for a new substrate pair.
-
Preparation: In a glovebox, add the aryl halide (0.5 mmol), amine (0.6 mmol), and base (0.7 mmol) to a series of oven-dried reaction vials equipped with stir bars.
-
Catalyst Addition: In separate vials, prepare stock solutions of the desired palladium precatalysts and ligands in an anhydrous, degassed solvent (e.g., toluene or dioxane). Add the appropriate amount of the catalyst/ligand solution to each reaction vial (typically 1-2 mol% Pd).
-
Reaction: Add the final volume of solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M). Seal the vials and place them in a preheated aluminum block on a stirrer plate.
-
Monitoring: After the desired reaction time (e.g., 2, 6, 12, 24 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion.[19]
-
Optimization: Based on the screening results, select the most promising conditions (catalyst, ligand, base, solvent) for further optimization of temperature and reaction time.
Workflow for Optimizing a One-Pot Reductive Amination
Caption: A stepwise workflow for optimizing one-pot reductive amination.
Section 4: Scale-Up Considerations
Transitioning a successful lab-scale amination to a larger scale introduces new challenges that must be proactively addressed.[20][21]
-
Thermal Management: Larger reaction volumes can lead to thermal gradients, causing localized overheating or precipitation.[21] Jacketed reactors with precise temperature control are essential.
-
Mixing Efficiency: What works with a small magnetic stir bar may be inadequate at a larger scale. Mechanical overhead stirrers are necessary to ensure proper mass and heat transfer.[21]
-
Reagent Addition: The rate of addition of reagents, particularly strong bases or reducing agents, can become critical at scale to control exotherms and minimize side reactions.
-
Work-up and Purification: At larger scales, excess reagents and byproducts need to be managed effectively.[] Distillation and crystallization become more common purification techniques over chromatography.
References
- Technical Support Center: Troubleshooting Amination Reactions - Benchchem. (n.d.).
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination. (2020). PubMed.
- Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination. (n.d.). PMC - NIH.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics - ACS Publications.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Royal Society of Chemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Books.
- Step-by-step real time monitoring of a catalytic amination reaction. (2019). UVIC.
- Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.).
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (n.d.). ResearchGate.
- Catalexis Catalyst Screening Platform for Catalyst Optimization. (2025). YouTube.
- Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. (2019). ChemRxiv.
- Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
- Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. (2025). ACS Sustainable Chemistry & Engineering.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). ACS Publications.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). ACS Omega.
- Effect of Solvent on Basicity of Amines. (2025). Filo.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications.
- Reductive Amination. (n.d.). Wordpress.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH.
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024).
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate.
- How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017). ResearchGate.
- Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (2025). ResearchGate.
- Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. (n.d.). Green Chemistry (RSC Publishing).
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Custom Amination Services. (n.d.). BOC Sciences.
- Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). Research Explorer - The University of Manchester.
- Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
- Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. (n.d.). ResearchGate.
- Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Wordpress.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate.
- Amine Analysis and Monitoring – A Practical Approach. (n.d.). PPCHEM AG.
- What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit.
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC - NIH.
- Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. (n.d.). Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. (2016).
- Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. (2025). ResearchGate.
- Purification of amine reaction mixtures. (n.d.). Google Patents.
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- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
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Validation & Comparative
comparing the efficacy of different chiral resolving agents for phenethylamines
An In-Depth Guide to the Chiral Resolution of Phenethylamines: A Comparative Analysis of Common Resolving Agents
For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not a mere academic detail—it is a critical determinant of pharmacological efficacy and safety. Phenethylamines, a structural motif present in numerous pharmaceuticals and bioactive molecules, often require separation into their constituent enantiomers to isolate the desired therapeutic activity and mitigate potential off-target effects or toxicity associated with the other enantiomer.
This guide provides a comprehensive comparison of the efficacy of common chiral resolving agents for racemic phenethylamines. Moving beyond a simple listing of options, we will delve into the causality behind experimental choices, supported by quantitative data and detailed protocols, to empower you to make informed decisions for your specific resolution challenges. The primary method discussed is the classical, yet powerful, technique of diastereomeric salt formation, which remains a cornerstone of both laboratory-scale and industrial chiral separations due to its cost-effectiveness and scalability.[1]
The Principle: Diastereomeric Salt Formation
Chiral resolution by this method hinges on a simple principle: reacting a racemic mixture (a 50:50 mix of R and S enantiomers) with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[2] For resolving basic compounds like phenethylamines, acidic resolving agents are employed. This acid-base reaction generates a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, most critically, different solubilities in a given solvent.[3] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, is isolated via filtration, and then the desired amine enantiomer is liberated, typically by treatment with a base.[4]
Figure 2: Logical relationship in the resolution of (±)-phenylethylamine with (+)-tartaric acid.
Conclusion
The chiral resolution of phenethylamines via diastereomeric salt formation is a robust and highly adaptable technique. While the "best" resolving agent is always substrate-dependent, this guide provides an authoritative framework for making an initial selection.
-
Tartaric Acid is an excellent, cost-effective starting point, offering good performance and flexibility. [1]* Mandelic Acid should be considered when high purity is required in a minimal number of steps, as it often provides excellent chiral discrimination. [4]* Camphor-10-Sulfonic Acid is a powerful option for less basic phenethylamine derivatives where weaker acids may fail to form stable salts. [5] Successful resolution is a blend of choosing the right agent and meticulous optimization of experimental conditions, particularly the solvent system. [6]By understanding the principles of diastereomeric salt formation and the distinct characteristics of each resolving agent, researchers can efficiently navigate the path to enantiomerically pure compounds, a critical step in the journey of drug discovery and development.
References
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Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid. (2005). Arkat USA. Retrieved from [Link]
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Gawroński, J., & Gawrońska, K. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4929. Retrieved from [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Organic Chemistry I Laboratory Manual. Retrieved from [Link]
-
Farkas, E., et al. (2000). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Journal für praktische Chemie, 342(4), 356-362. Retrieved from [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (2018). Google Patents.
-
Fegas, A., et al. (2010). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry, 22(1), 125-129. Retrieved from [Link]
- Process for resolution and racemization of amines with acidic α-hydrogens. (1989). Google Patents.
- Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid. (1991). Google Patents.
-
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
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A Tale of Two Amines: A Comparative Guide to 1-Phenylethylamine and 1-[2-(Trifluoromethyl)phenyl]ethylamine in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or ligand is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of the workhorse chiral amine, 1-phenylethylamine (α-PEA), and its fluorinated analogue, 1-[2-(trifluoromethyl)phenyl]ethylamine. By examining their performance, mechanistic nuances, and practical applications, we aim to equip researchers with the insights needed to make informed decisions in the pursuit of enantiomerically pure molecules.
Introduction: The Enduring Legacy of 1-Phenylethylamine and the Rise of its Fluorinated Counterpart
Since its introduction to the field of asymmetric synthesis, 1-phenylethylamine has established itself as a cornerstone chiral auxiliary and resolving agent[1][2]. Its commercial availability in both enantiomeric forms, low cost, and robust performance in a multitude of stereoselective transformations have cemented its status as a go-to tool for chemists. It is widely employed in the diastereoselective synthesis of medicinally relevant compounds and natural products[1][2].
In recent years, the strategic incorporation of fluorine into chiral molecules has gained significant traction. The unique electronic properties and steric demands of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) group, can dramatically influence the course and outcome of asymmetric reactions. This has led to a growing interest in fluorinated chiral auxiliaries, with 1-[2-(trifluoromethyl)phenyl]ethylamine emerging as a compelling, albeit less explored, alternative to its non-fluorinated parent. This guide will dissect the known capabilities of 1-phenylethylamine and project the potential advantages and challenges of employing its ortho-trifluoromethylated derivative.
1-Phenylethylamine (α-PEA): The Versatile Workhorse
The utility of 1-phenylethylamine in asymmetric synthesis is vast and well-documented. It primarily functions through two main avenues: as a chiral auxiliary covalently bonded to a substrate to direct the stereochemical course of a reaction, and as a chiral resolving agent for the separation of enantiomers through the formation of diastereomeric salts.
As a Chiral Auxiliary
When appended to a carbonyl compound to form an amide or an imine, the bulky phenyl group of α-PEA effectively shields one face of the molecule. This steric hindrance dictates the trajectory of incoming reagents, leading to high levels of diastereoselectivity in a variety of transformations, including alkylations, aldol reactions, and conjugate additions.
For instance, in the diastereoselective alkylation of amide enolates, the chiral environment created by the α-PEA auxiliary directs the approach of the electrophile, resulting in the preferential formation of one diastereomer. The diastereomeric ratios (d.r.) achieved are often excellent, as exemplified in the synthesis of chiral piperidin-2-ones and lactams, which are key intermediates for biologically active compounds[2]. In the synthesis of chiral benzoazepines, enantiomerically pure (R)-α-PEA served as a chiral auxiliary for the formation of diastereomeric lactams in an 80:20 diastereomeric ratio[2].
As a Chiral Ligand Precursor
1-Phenylethylamine is a foundational building block for a vast array of chiral ligands used in metal-catalyzed asymmetric reactions. Its straightforward incorporation into Schiff bases, phosphines, and other ligand scaffolds allows for the facile generation of diverse chiral environments around a metal center. These ligands have proven effective in a range of enantioselective transformations, including hydrogenations, arylations, and the addition of organozinc reagents to aldehydes[1][3]. For example, chiral aminonaphthol ligands derived from (S)-α-PEA have been successfully applied in the enantioselective addition of diethylzinc to aldehydes, affording the corresponding alcohols with high yields and enantioselectivities[1][3].
Performance Data for 1-Phenylethylamine as a Chiral Auxiliary
| Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Lactam Formation | Imine | Acid Chloride | 80:20 | [2] |
| Cyclization | Amide | N/A | High | [2] |
1-[2-(Trifluoromethyl)phenyl]ethylamine: A Modern Contender
While not as extensively studied as its non-fluorinated counterpart, 1-[2-(trifluoromethyl)phenyl]ethylamine presents intriguing possibilities for asymmetric synthesis. The introduction of a trifluoromethyl group at the ortho position of the phenyl ring is expected to significantly modulate its steric and electronic properties, thereby influencing its performance as a chiral auxiliary and ligand precursor.
Anticipated Effects of the Ortho-Trifluoromethyl Group
The CF₃ group is a powerful electron-withdrawing group and possesses considerable steric bulk. These characteristics are anticipated to have the following effects:
-
Enhanced Steric Hindrance: The ortho-CF₃ group, in conjunction with the adjacent ethylamine moiety, is expected to create a more sterically demanding environment compared to the unsubstituted phenyl group of α-PEA. This could lead to higher levels of diastereoselectivity in reactions where steric control is paramount.
-
Altered Electronic Properties: The electron-withdrawing nature of the CF₃ group will decrease the electron density of the aromatic ring. In the context of a chiral ligand, this can influence the electronic properties of the metal center, potentially affecting catalytic activity and enantioselectivity.
-
Modified Acidity/Basicity: The basicity of the amine will be reduced due to the inductive effect of the trifluoromethyl group. This can be advantageous in certain applications, for instance, by improving the bioavailability of resulting drug molecules.
-
Enhanced Stability: The C-F bond is exceptionally strong, imparting increased thermal and metabolic stability to molecules containing trifluoromethyl groups.
While direct comparative data is scarce, the synthesis of chiral trifluoromethylated enamides from α-chiral allylic amines has demonstrated that high levels of chirality transfer (up to 99.5%) can be achieved in the presence of a trifluoromethyl group, highlighting its compatibility with stereoselective transformations[4][5].
Mechanistic Comparison: Steric Shielding vs. Electronic Tuning
The stereochemical control exerted by both amines largely relies on the principle of steric hindrance. The chiral center of the ethylamine moiety, in concert with the aromatic ring, creates a biased environment that directs the approach of reactants.
With 1-phenylethylamine , the phenyl group acts as a simple, yet effective, steric shield. The diastereoselectivity arises from minimizing non-bonded interactions between the substrate, the auxiliary, and the incoming reagent.
For 1-[2-(trifluoromethyl)phenyl]ethylamine , the mechanism of stereocontrol is expected to be more complex. The ortho-CF₃ group will significantly amplify the steric bulk, likely leading to a more defined and rigid transition state. This could translate to higher diastereoselectivities. Furthermore, the electronic-withdrawing nature of the CF₃ group could influence the geometry and energy of the transition state through electrostatic interactions, offering an additional layer of control that is absent in the non-fluorinated analogue.
Caption: A simplified comparison of the proposed stereocontrol mechanisms.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Amide from 1-Phenylethylamine
-
Amide Formation: To a solution of (R)-1-phenylethylamine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
-
Enolate Formation: Dissolve the chiral amide (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 1 hour to form the enolate.
-
Alkylation: Add the alkyl halide (1.2 eq.) and allow the reaction to proceed at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Suggested Modifications for 1-[2-(Trifluoromethyl)phenyl]ethylamine
-
Amide Formation: The procedure is expected to be similar. However, the lower basicity of the fluorinated amine might require slightly more forcing conditions or a longer reaction time for complete conversion.
-
Diastereoselective Alkylation: The core protocol should be applicable. The increased steric bulk of the auxiliary may lead to slower reaction rates, potentially requiring longer reaction times or slightly elevated temperatures (while still maintaining low temperatures to ensure selectivity). The anticipated higher diastereoselectivity should be verified by careful analysis of the product mixture.
Caption: General workflow for asymmetric alkylation using a chiral amine auxiliary.
Conclusion: Choosing the Right Tool for the Job
1-Phenylethylamine remains an indispensable tool in the arsenal of the synthetic chemist due to its proven track record, versatility, and cost-effectiveness. It provides a reliable means of achieving good to excellent stereoselectivity in a wide range of reactions.
1-[2-(Trifluoromethyl)phenyl]ethylamine, on the other hand, represents a more modern and specialized tool. While it is less explored, the strategic placement of the ortho-trifluoromethyl group offers the tantalizing prospect of enhanced stereocontrol and modified reactivity. Its application may be particularly advantageous in cases where the stereoselectivity achieved with 1-phenylethylamine is suboptimal or where the unique electronic properties of the fluorinated ring can be exploited to influence the reaction outcome.
Ultimately, the choice between these two chiral amines will depend on the specific requirements of the synthesis at hand. For well-established transformations where reliability and cost are paramount, 1-phenylethylamine is an excellent choice. For researchers pushing the boundaries of stereoselectivity and exploring the nuances of fluorine chemistry, 1-[2-(trifluoromethyl)phenyl]ethylamine offers an exciting avenue for investigation. This guide serves as a starting point for navigating these choices, encouraging a deeper exploration of both the classic and contemporary tools available for the art of asymmetric synthesis.
References
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Postole, A., Martínez-Pardo, P., García-Vázquez, V., & Martín-Matute, B. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]
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Li, G., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7353. [Link]
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Lin, Y., et al. (2020). Enantioselective addition of thiols to trifluoromethyl ketimines: synthesis of N, S-ketals. Organic & Biomolecular Chemistry, 18(37), 7431-7436. [Link]
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Postole, A., et al. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]
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Ianni, A., & Raccagni, S. (2014). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Catalysts, 4(3), 255-296. [Link]
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Shaikh, I. R., et al. (2020). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 25(1), 213. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Concellón, J. M., et al. (2007). 1-(2,4,6-triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of Gamma-Amino Acid Derivatives. The Journal of Organic Chemistry, 72(2), 485-493. [Link]
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Wilson, A. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Scientific Reports, 13(1), 22216. [Link]
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Thomson, R. J., & Rahe, N. (2012). Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel – Crafts Conjugate Addition/Asymmetric Protonation Reaction. Organic letters, 14(24), 6142-6145. [Link]
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Zhang, W., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link]
- Davis, F. A., & Zhou, P. (2000). Asymmetric Synthesis of 1-(9-Anthracenyl)ethylamine and Its Trifluoromethyl Analogue via Nucleophilic Addition to an N-(tert-Butylsulfinyl)imine. The Journal of Organic Chemistry, 65(23), 7580-7583.
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
- Kumari, A., et al. (2024). Asymmetric synthesis, characterization of chiral trans and cis -3-chloro/oxo/thio-4-styryl- β -lactams using ( R )-(+)-1-phenylethylamine and their efficient column chromatographic separation.
- Aliev, A. E., & Kadieva, M. K. (2010). ChemInform Abstract: Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. ChemInform, 41(43).
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comparative study of ortho, meta, and para trifluoromethyl isomers
An In-Depth Comparative Guide to Ortho, Meta, and Para Trifluoromethyl Isomers for Drug Discovery and Materials Science
As a Senior Application Scientist, this guide provides an in-depth comparison of the ortho, meta, and para isomers of trifluoromethyl-substituted aromatic compounds. We will delve into the nuanced differences in their physicochemical properties, electronic and steric effects, and metabolic stability, supported by experimental data and protocols to inform rational design in medicinal chemistry and materials science.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a cornerstone substituent in modern drug design and advanced materials.[1][2] Its incorporation into a molecular scaffold can dramatically alter physicochemical and biological properties.[3] Key advantages include enhanced metabolic stability, due to the strength of the C-F bond which resists enzymatic cleavage, and increased lipophilicity, which can improve membrane permeability and bioavailability.[2][4][5][6] Furthermore, the potent electron-withdrawing nature of the CF₃ group can modulate a molecule's acidity or basicity and influence its binding affinity to biological targets.[6][7] However, the strategic placement of the CF₃ group on an aromatic ring—in the ortho, meta, or para position—is critical, as each isomer imparts distinct properties.
Electronic Effects: A Tale of Induction and Resonance
The trifluoromethyl group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution.[8][9] This effect is a combination of a powerful negative inductive effect (-I) and a deactivating resonance effect.
-
Inductive Effect (-I): Due to the high electronegativity of fluorine, the CF₃ group strongly pulls electron density away from the aromatic ring through the sigma bond. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect: The CF₃ group deactivates the ring by destabilizing the carbocation intermediate (Wheland intermediate) formed during electrophilic aromatic substitution, particularly when the positive charge is adjacent to the CF₃-bearing carbon (ortho and para attacks).[9][10] This makes the meta position the least destabilized and, therefore, the preferred site of attack for electrophiles.[10][11]
The electronic influence of a substituent is quantitatively described by Hammett constants . The CF₃ group has positive σ values, indicating its electron-withdrawing nature.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -CF₃ | 0.44[12] | 0.57[12] |
| -CH₃ | -0.06[12] | -0.16[12] |
| -Cl | 0.37[12] | 0.22[12] |
| -NO₂ | 0.73[12] | 0.78[12] |
The larger positive value for σ_para compared to σ_meta highlights the combined influence of inductive and resonance effects at the para position.
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A Comparative Guide to the Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl: A Modern Perspective
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical science. The compound 1-[2-(Trifluoromethyl)phenyl]ethylamine, a key building block for various pharmacologically active molecules, presents a compelling case study for evaluating the evolution of synthetic methodologies. The presence of the trifluoromethyl group imparts unique electronic properties and can significantly influence a molecule's metabolic stability and binding affinity, making its stereocontrolled introduction a critical challenge.
This guide provides an in-depth comparison of three distinct synthetic routes to 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl: the traditional Leuckart reaction, a modern asymmetric reductive amination approach, and a cutting-edge biocatalytic method employing transaminases. By examining the underlying principles, experimental protocols, and performance metrics of each route, we aim to provide a comprehensive resource for selecting the optimal synthetic strategy.
The Enduring Workhorse: The Leuckart Reaction
The Leuckart reaction, a classic method for the reductive amination of ketones, has long been a staple in the synthetic chemist's toolbox.[1][2] Its operational simplicity and the use of readily available reagents, ammonium formate or formamide, have contributed to its longevity.[1][3]
The reaction proceeds by the in situ formation of an imine from the starting ketone, 2'-(trifluoromethyl)acetophenone, and ammonia (derived from ammonium formate). The imine is then reduced by formic acid, also generated in the reaction mixture.[1]
Caption: The Leuckart reaction pathway for the synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl.
While robust, the Leuckart reaction suffers from several significant drawbacks. The high reaction temperatures required (typically 120-190°C) can lead to side reactions and impurities.[1][4] Most critically, the reaction is not stereoselective, yielding a racemic mixture of the chiral amine, which necessitates a subsequent resolution step to isolate the desired enantiomer, adding to the overall cost and reducing the effective yield.
The Modern Standard: Asymmetric Reductive Amination
The advent of transition metal-catalyzed asymmetric synthesis has revolutionized the production of chiral amines. Asymmetric reductive amination (ARA) offers a direct and highly enantioselective route from ketones to the desired amine enantiomer, obviating the need for classical resolution.[5] Ruthenium-based catalysts, in particular, have shown exceptional performance in this transformation.[5][6]
This approach involves the dynamic kinetic resolution of the in situ formed imine, where a chiral catalyst preferentially reduces one enantiomer of the rapidly equilibrating imine. The use of a chiral ligand, such as (S,S)-f-binaphane, in conjunction with a ruthenium precursor, allows for high stereocontrol.[7]
Caption: Asymmetric reductive amination pathway for the enantioselective synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine HCl.
This method offers significant advantages over the Leuckart reaction, including milder reaction conditions, higher yields of the desired enantiomer, and excellent enantioselectivity, often exceeding 95% enantiomeric excess (e.e.).
The Cutting-Edge: Biocatalytic Synthesis with Transaminases
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[8] Transaminases (TAs), a class of enzymes, are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones.[8] These enzymes exhibit exquisite stereoselectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry.
Caption: Biocatalytic synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine HCl using a transaminase.
The primary advantages of this biocatalytic route are its exceptional enantioselectivity (often >99% e.e.), mild reaction conditions (room temperature and neutral pH), and environmental friendliness. However, challenges such as enzyme stability, substrate scope, and the need for cofactor regeneration systems need to be considered.
Head-to-Head Comparison: Performance Metrics
The following table provides a comparative summary of the three synthetic routes. It is important to note that the data for the Leuckart reaction and asymmetric reductive amination are based on general knowledge and analogous reactions, while the biocatalytic data is extrapolated from the synthesis of the para-isomer.
| Parameter | Leuckart Reaction | Asymmetric Reductive Amination | Biocatalytic Synthesis (Transaminase) |
| Yield | Moderate (typically 40-60%) | High (typically >80%) | High (potentially >90%) |
| Purity | Moderate (requires extensive purification) | High (cleaner reaction profile) | High (high selectivity) |
| Enantiomeric Excess (e.e.) | 0% (racemic) | Excellent (>95%) | Excellent (>99%) |
| Reaction Temperature | High (120-190°C) | Mild to Moderate (25-80°C) | Mild (25-40°C) |
| Reaction Time | Long (several hours to days) | Moderate (a few hours) | Moderate (several hours) |
| Catalyst | None (stoichiometric reagents) | Chiral Ruthenium Complex (catalytic) | Enzyme (Transaminase) |
| Reagents & Solvents | Ammonium formate, formic acid (corrosive) | H₂, various solvents | Aqueous buffer, amine donor |
| Environmental Impact | High (high energy, potential for waste) | Moderate (use of metal catalyst) | Low (green and sustainable) |
| Key Advantage | Simplicity, low-cost reagents | High enantioselectivity, good yield | Exceptional enantioselectivity, mild conditions |
| Key Disadvantage | Racemic product, harsh conditions | Cost of chiral catalyst | Enzyme stability and availability |
Experimental Protocols
Protocol 1: Leuckart Reaction (Adapted from general procedures)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2'-(trifluoromethyl)acetophenone (1 equivalent) and ammonium formate (5-10 equivalents).
-
Heating: Heat the mixture to 160-180°C. Water will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue heating for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and add 10% aqueous HCl. Extract with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Hydrolysis: Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine is then purified by distillation or column chromatography.
-
Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid product.
Protocol 2: Asymmetric Reductive Amination (Adapted from literature on analogous ketones)[5]
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with a ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and a chiral diphosphine ligand (e.g., (S,S)-f-binaphane) in a suitable solvent (e.g., methanol). Stir to form the active catalyst.
-
Reaction Mixture: To the catalyst solution, add 2'-(trifluoromethyl)acetophenone (1 equivalent) and an ammonium source (e.g., ammonium acetate, 2-5 equivalents).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50-80 bar of H₂.
-
Reaction: Heat the mixture to 50-80°C and stir for 12-24 hours. Monitor the conversion and enantiomeric excess by chiral GC or HPLC.
-
Work-up: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with a basic aqueous solution to remove excess ammonium salts.
-
Purification and Salt Formation: Dry the organic layer, concentrate, and purify the amine by column chromatography if necessary. Form the hydrochloride salt as described in Protocol 1.
Protocol 3: Biocatalytic Synthesis using Transaminase (Representative protocol based on the synthesis of the para-isomer)[9][10]
-
Reaction Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Reaction Mixture: In a temperature-controlled vessel, combine the reaction buffer, the transaminase enzyme (commercially available or as a whole-cell lysate), and the amine donor (e.g., isopropylamine, 1-2 M).
-
Substrate Addition: Add 2'-(trifluoromethyl)acetophenone (1 equivalent, often dissolved in a co-solvent like DMSO to aid solubility) to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the conversion and enantiomeric excess by chiral HPLC.
-
Work-up: Adjust the pH of the reaction mixture to >10 with a base (e.g., NaOH) to stop the enzymatic reaction and deprotonate the amine product.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Salt Formation: Dry the organic extract, concentrate, and form the hydrochloride salt as described in Protocol 1.
Validation and Characterization
To ensure the identity and purity of the synthesized 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl, a combination of analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton (CH-NH₂), the methyl group protons, and the amine protons (which may be broad or exchange with D₂O). The chemical shifts and coupling constants will be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the aromatic and aliphatic carbons. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the CF₃ group.
High-Performance Liquid Chromatography (HPLC):
-
Achiral HPLC: Used to determine the chemical purity of the final product. A single major peak should be observed.
-
Chiral HPLC: Crucial for determining the enantiomeric excess of the product from asymmetric synthesis routes. A chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) is used to separate the two enantiomers.[11] The ratio of the peak areas of the two enantiomers is used to calculate the e.e.
| Analytical Method | Expected Results for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methine proton (quartet, ~4.5 ppm), Amine protons (broad singlet, variable), Methyl protons (doublet, ~1.5 ppm) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~125-140 ppm), CF₃ carbon (quartet, ~124 ppm, JCF ≈ 274 Hz), Methine carbon (~50 ppm), Methyl carbon (~22 ppm) |
| ¹⁹F NMR (CDCl₃) | Singlet (~ -60 ppm relative to CFCl₃) |
| Chiral HPLC | Baseline separation of the (R) and (S) enantiomers on a suitable chiral column. |
Senior Application Scientist's Insights
The choice of a synthetic route for 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl is a critical decision that balances efficiency, cost, and stereochemical control.
-
The Leuckart reaction , while historically significant, is largely outdated for the synthesis of high-value chiral amines in a modern pharmaceutical context. Its lack of stereocontrol and harsh reaction conditions make it an inefficient and often problematic choice.
-
Asymmetric reductive amination represents the current industry standard for this type of transformation. The high enantioselectivities and good yields achievable with well-established catalytic systems make it a reliable and scalable option. The primary consideration for this route is the cost and availability of the chiral ligand and ruthenium precursor.
-
Biocatalytic synthesis with transaminases is undoubtedly the future of chiral amine synthesis. Its unparalleled enantioselectivity, mild reaction conditions, and green credentials make it an exceptionally attractive route. While the field is rapidly advancing, considerations for enzyme stability, substrate scope for ortho-substituted analogs, and process optimization for industrial scale-up are still areas of active research and development. For novel drug candidates where the highest enantiomeric purity is paramount, exploring a biocatalytic route is highly recommended.
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Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment: A Cross-Validation Approach
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as two of the most powerful and widely employed analytical techniques for purity assessment and impurity profiling.[1][2] This guide provides an in-depth, objective comparison of these two methods, supported by experimental data and detailed protocols. We will delve into a structured cross-validation approach, ensuring the integrity and reliability of your purity assessments, a cornerstone of regulatory compliance.[1]
The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the potential impurities. This guide will empower you, the researcher, scientist, or drug development professional, to make informed decisions based on a comprehensive understanding of each technique's capabilities and limitations.
Fundamental Principles: A Tale of Two Phases
At the heart of both HPLC and GC lies the principle of chromatography: the separation of a mixture's components based on their differential distribution between a stationary phase and a mobile phase.[3][4] However, the nature of these phases defines the fundamental difference between the two techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique ideal for the analysis of non-volatile and thermally labile compounds.[5] It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.[3][6] The separation is governed by the analyte's interactions with the stationary phase, which can be based on polarity (normal and reversed-phase), ion-exchange, size-exclusion, or affinity.[3] Reversed-phase HPLC, in particular, is a workhorse in the pharmaceutical industry for purity and impurity analysis.[7]
Gas Chromatography (GC): In contrast, GC is tailored for the analysis of volatile and thermally stable compounds.[4][5] The mobile phase is an inert gas (e.g., helium, nitrogen) that carries the vaporized sample through a column containing a stationary phase, which can be a liquid coated on a solid support or a solid adsorbent.[4][8] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.[8]
Head-to-Head Comparison: HPLC vs. GC for Purity Assessment
The decision to employ HPLC or GC for purity assessment hinges on a careful evaluation of their respective strengths and weaknesses in the context of the analyte and potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Non-volatile, thermally labile, and high molecular weight compounds.[5] | Volatile and thermally stable compounds.[4][5] |
| Sample Preparation | Generally simpler; dissolution in a suitable solvent.[5] | May require derivatization to increase volatility and thermal stability. |
| Temperature | Typically performed at or near room temperature.[9][10] | Requires high temperatures for sample vaporization.[9][10] |
| Resolution | Excellent for separating a wide range of compounds, including isomers. | Often provides higher resolution for volatile compounds. |
| Sensitivity | High, with various sensitive detectors available (UV, FLD, MS).[11] | Very high, especially with detectors like FID and ECD.[11] |
| Speed | Analysis times can range from 10 to 60 minutes.[9] | Generally faster, with run times often in the range of minutes.[9][10] |
| Cost | Higher initial instrument cost and ongoing solvent expenses.[9] | Generally more cost-effective in terms of instrumentation and consumables.[9] |
The Imperative of Cross-Validation: Ensuring Method Equivalency
In many scenarios, it may be necessary to use both HPLC and GC for a comprehensive purity assessment or to transfer a method from one technique to the other. This is where cross-validation becomes critical. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[12] This is a crucial step in ensuring data integrity, especially when combining data from different analytical platforms or transferring methods between laboratories.[13]
The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which forms the basis for our cross-validation protocol.[14][15][16] The core validation characteristics that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of the test results to the true value.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[17]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for purity assessment.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the purity assessment of a hypothetical non-volatile, semi-polar active pharmaceutical ingredient (API) and a volatile impurity using HPLC and GC, respectively.
High-Performance Liquid Chromatography (HPLC) Protocol for API Purity
This protocol is designed for the quantification of the main component and non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the API sample.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol for Volatile Impurity
This protocol is suitable for the determination of a volatile organic impurity (e.g., residual solvent).
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
Chromatographic Conditions:
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Split Ratio: 10:1.
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial immediately.
Data Presentation and Interpretation
A successful cross-validation will demonstrate a high degree of correlation between the results obtained from both HPLC and GC methods for the parameters being tested. The data should be summarized in clear, concise tables for easy comparison.
Table 1: Comparison of Validation Parameters for HPLC and GC Methods
| Validation Parameter | HPLC Method (API Purity) | GC Method (Volatile Impurity) | Acceptance Criteria (as per ICH Q2(R1)) |
| Specificity | No interference at the retention time of the API and known impurities. | Baseline resolution between the volatile impurity and other components. | The method should be able to unequivocally assess the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 50% to 150% of the nominal concentration. | LOQ to 120% of the specification limit. | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% | Typically within ±2% for assays and ±10% for impurities. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 5.0% | RSD ≤ 2% for assays, ≤ 10% for impurities. |
| - Intermediate Precision | < 1.5% | < 7.5% | Generally slightly wider limits than repeatability. |
| LOD | 0.01% | 1 ppm | Signal-to-Noise ratio of 3:1. |
| LOQ | 0.03% | 3 ppm | Signal-to-Noise ratio of 10:1. |
| Robustness | Insensitive to minor changes in mobile phase composition and temperature. | Unaffected by small variations in oven temperature ramp and carrier gas flow. | No significant impact on results from deliberate small changes. |
Conclusion: A Symbiotic Approach to Purity Assessment
Both HPLC and GC are indispensable tools in the analytical chemist's arsenal for purity assessment.[5] HPLC excels in the analysis of a broad range of compounds, particularly non-volatile and thermally sensitive molecules, making it a primary choice for API purity and non-volatile impurity profiling.[5][10] GC, with its high resolution and sensitivity for volatile compounds, is the gold standard for residual solvent analysis and the determination of other volatile impurities.[4][20]
A thorough cross-validation of HPLC and GC methods is not merely a regulatory formality; it is a scientific necessity that ensures the generation of reliable and interchangeable data. By understanding the fundamental principles, strengths, and limitations of each technique, and by implementing a robust cross-validation strategy, researchers can confidently and accurately assess the purity of their compounds, ultimately contributing to the development of safe and effective medicines.
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A Comparative Guide to the Biological Activity of 1-[2-(Trifluoromethyl)phenyl]ethylamine Enantiomers
Introduction: The Significance of Chirality in Phenylalkylamine Bioactivity
1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral molecule that exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical chemical formulas and physical properties in an achiral environment, these stereoisomers can exhibit markedly different biological activities. This disparity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which often show a high degree of stereoselectivity in their interactions with small molecules.[1] The trifluoromethyl group at the ortho position of the phenyl ring adds a unique electronic and steric dimension to this molecule, making the investigation of its enantiomers' biological profiles a subject of significant interest in medicinal chemistry and drug development.[2][3]
This guide provides a comparative analysis of the potential biological activities of the (R)- and (S)-enantiomers of 1-[2-(Trifluoromethyl)phenyl]ethylamine. It is important to note that while this compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, publicly available experimental data directly comparing the pharmacological profiles of its individual enantiomers are limited.[3] Therefore, this guide will extrapolate likely differential activities based on established structure-activity relationships (SAR) of analogous chiral phenethylamines and related fluorinated compounds. We will also detail the standard experimental protocols that would be employed to empirically determine these activities.
Inferred Biological Activity Based on Structure-Activity Relationships
The biological activity of phenethylamine derivatives is largely dictated by their interactions with monoamine neurotransmitter systems, including transporters (for dopamine, norepinephrine, and serotonin) and various receptor subtypes.[4][5] The chirality at the α-carbon and the nature of the phenyl ring substitution are critical determinants of both affinity and functional activity at these targets.[6][7][8]
Potential Interactions with Monoamine Transporters
Monoamine transporters (MATs) are primary targets for many psychoactive phenethylamines.[9] Stereoselectivity in the interaction of chiral phenethylamines with MATs is a well-documented phenomenon.[6][10] For many amphetamine and phenethylamine analogs, the (S)-enantiomer tends to exhibit higher potency at the dopamine transporter (DAT) and norepinephrine transporter (NET), while the (R)-enantiomer can show varied or reduced activity.[6]
For 1-[2-(Trifluoromethyl)phenyl]ethylamine, it is plausible that one enantiomer will display a higher affinity and/or potency as a substrate or inhibitor of DAT, NET, and the serotonin transporter (SERT) compared to its counterpart. The bulky and electron-withdrawing trifluoromethyl group in the ortho position will influence the conformational preferences of the molecule, which in turn will affect how each enantiomer fits into the binding pockets of these transporters.
Hypothesized Differential Activity:
-
It is hypothesized that the (S)-enantiomer may exhibit greater activity at DAT and NET, a common trend for many phenethylamines.
-
The (R)-enantiomer's activity is more difficult to predict without experimental data but could potentially have a different selectivity profile, perhaps with a relatively higher affinity for SERT.
Potential Interactions with Monoamine Receptors
Substituted phenethylamines can also act as agonists or antagonists at various G-protein coupled receptors (GPCRs), such as serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors.[4][5] The stereochemistry at the α-carbon is crucial for the orientation of the molecule within the receptor's binding site, leading to significant differences in binding affinity and functional efficacy between enantiomers.
For instance, studies on various chiral phenethylamines have demonstrated that one enantiomer is often significantly more potent at specific 5-HT receptor subtypes, like 5-HT2A.[8] The introduction of a fluorine-containing substituent, such as the trifluoromethyl group, can modulate the psychoactivity of phenethylamines, with effects ranging from enhancement to attenuation of their interaction with these receptors.[2]
Hypothesized Differential Activity:
-
One enantiomer is likely to be a more potent ligand at specific serotonin or dopamine receptor subtypes. The precise nature of this interaction (agonist vs. antagonist) would require experimental determination.
-
The trifluoromethyl group's influence on the electronic distribution of the phenyl ring could lead to unique interactions with receptor residues, potentially resulting in a distinct pharmacological profile for each enantiomer compared to non-fluorinated analogs.
Data Summary (Hypothetical)
As direct experimental data is unavailable, the following table presents a hypothetical comparison based on the structure-activity relationships discussed above. This is intended to guide future experimental work.
| Biological Target | Predicted Activity of (R)-enantiomer | Predicted Activity of (S)-enantiomer | Rationale for Predicted Difference |
| Dopamine Transporter (DAT) | Lower Affinity/Potency | Higher Affinity/Potency | Common SAR for chiral phenethylamines. |
| Norepinephrine Transporter (NET) | Lower Affinity/Potency | Higher Affinity/Potency | Common SAR for chiral phenethylamines. |
| Serotonin Transporter (SERT) | Potentially Higher Affinity | Potentially Lower Affinity | Stereoselectivity can vary for SERT. |
| 5-HT2A Receptor | Undetermined | Undetermined | High potential for stereoselective binding. |
| Dopamine D2 Receptor | Undetermined | Undetermined | High potential for stereoselective binding. |
Experimental Protocols
To empirically determine the biological activity of the enantiomers of 1-[2-(Trifluoromethyl)phenyl]ethylamine, the following experimental workflows are recommended.
Radioligand Receptor Binding Assay
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.[11][12]
Objective: To determine the equilibrium dissociation constant (Ki) of the (R)- and (S)-enantiomers for a panel of monoamine receptors (e.g., 5-HT2A, D2).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK-293) stably expressing the human receptor of interest.
-
Harvest the cells and prepare cell membranes through homogenization and centrifugation.
-
-
Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors).
-
Add increasing concentrations of the unlabeled test compound (either the (R)- or (S)-enantiomer).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
-
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for Radioligand Receptor Binding Assay.
In Vitro Functional Assay (e.g., Calcium Flux Assay for Gq-coupled Receptors)
This assay determines the functional activity (agonist or antagonist) of a compound at a Gq-coupled receptor like the 5-HT2A receptor.
Objective: To measure the ability of the (R)- and (S)-enantiomers to stimulate or inhibit receptor-mediated signaling.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
Add increasing concentrations of the test compound (enantiomers) to the wells.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
-
Signal Detection:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
-
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The Trifluoromethylphenyl Ethylamine Moiety: A Comparative Guide to its Applications in Science
In the landscape of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing a wide array of physicochemical and biological properties. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound impact on molecular characteristics. When appended to a phenyl ethylamine scaffold, this powerful functional group gives rise to a class of compounds with significant utility across diverse scientific disciplines. This guide provides a comprehensive comparison of trifluoromethylphenyl ethylamine applications in medicinal chemistry, agrochemicals, and materials science, supported by experimental data and field-proven insights.
Part 1: The Trifluoromethyl Advantage: A Physicochemical Perspective
The trifluoromethyl group is a bioisostere of the methyl group, but with dramatically different electronic properties. Its strong electron-withdrawing nature, high electronegativity, and lipophilicity are key to the enhanced performance of trifluoromethylphenyl ethylamine derivatives compared to their non-fluorinated counterparts.
Key Physicochemical Impacts of the Trifluoromethyl Group:
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a crucial factor in drug and pesticide design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This leads to longer half-lives for drugs and more persistent activity for agrochemicals.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electron distribution in the aromatic ring, influencing pKa and creating favorable interactions with biological targets through dipole-dipole or hydrogen bonding interactions.
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.
Part 2: Medicinal Chemistry: Targeting the Central Nervous System
Trifluoromethylphenyl ethylamine derivatives have found significant application in the development of drugs targeting the central nervous system (CNS), particularly as selective serotonin reuptake inhibitors (SSRIs). The trifluoromethyl group is often a key determinant of both potency and selectivity.
Comparative Efficacy of SSRIs
Table 1: Comparison of Receptor Binding Affinities (Ki, nM) of Substituted Phenethylamines
| Compound | 5-HT₂A Receptor | α₁ Adrenergic Receptor | TAAR1 |
| Phenethylamine | >10,000 | >10,000 | 45 |
| 4-Chloro-phenethylamine | 1,200 | 5,000 | 30 |
| 4-Fluoro-phenethylamine | 2,500 | 8,000 | 35 |
| Fluoxetine (an SSRI with a trifluoromethylphenyl group) | 130 | 420 | >10,000 |
Data compiled from multiple sources and are indicative of the general trends.[2][3]
The data in Table 1 illustrates that substitutions on the phenyl ring significantly impact receptor affinity. Fluoxetine, with its trifluoromethylphenyl group, displays a distinct receptor interaction profile compared to simpler substituted phenethylamines.
The Structural Basis of SSRI Specificity
Structural studies of SSRIs bound to the bacterial serotonin transporter (SERT) homolog, LeuT, have provided invaluable insights into the role of the trifluoromethyl group. The trifluoromethylphenoxy group of fluoxetine binds within a specific pocket of the transporter, with the halogen atoms playing a crucial role in the interaction.[4][5] Mutations in this halogen-binding pocket in human SERT dramatically reduce its affinity for SSRIs.[4]
Part 3: Agrochemicals: Enhancing Potency and Persistence
The trifluoromethylphenyl ethylamine scaffold is a valuable building block in the agrochemical industry, contributing to the development of potent and effective insecticides, repellents, and herbicides.
Insecticides and Repellents
Trifluoromethylphenyl amides, derived from trifluoromethylphenyl ethylamines, have demonstrated significant insecticidal and repellent properties. Comparative studies have shown that some of these compounds outperform or are comparable to the commercial repellent DEET.
Table 2: Comparative Repellent Activity of Trifluoromethylphenyl Amides against Aedes aegypti
| Compound | Minimum Effective Dosage (MED) (μmol/cm²) |
| DEET | 0.026 - 0.052 |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | 0.017 (±0.006) |
| 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | 0.013 (±0.006) |
Data from Tsikolia et al. (2018).[6]
In terms of insecticidal activity, trifluoromethylphenyl-containing compounds, such as certain phenylpyrazoles, have been compared to the widely used insecticide fipronil. While many derivatives are less potent than fipronil, they provide valuable leads for new insecticides with potentially different resistance profiles. For instance, novel phenylpyrazole derivatives containing a trifluoromethylselenyl moiety have shown promising insecticidal activity against Aedes albopictus and Plutella xylostella.[7]
Herbicides
The impact of the trifluoromethyl group on herbicidal activity is highly dependent on the specific chemical scaffold and the target weed species. In some cases, the introduction of a trifluoromethyl group enhances herbicidal activity. For example, certain α-trifluoroanisole derivatives containing a phenylpyridine moiety have shown excellent herbicidal activity, outperforming the commercial herbicide fomesafen against certain broadleaf weeds.[4] In contrast, a study on trifluralin, a dinitroaniline herbicide, found that its pentafluorosulfanyl analog was approximately twice as potent in post-emergence screening, suggesting that while the trifluoromethyl group is effective, other fluorinated groups can offer superior performance in certain contexts.[8]
Part 4: Materials Science: Engineering High-Performance Polymers
The incorporation of trifluoromethylphenyl ethylamine and related structures into polymers is a well-established strategy for developing materials with superior properties, including enhanced thermal stability, lower dielectric constants, and improved processability.
Low Dielectric Constant Materials
In the microelectronics industry, there is a high demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption. The introduction of bulky, low-polarity trifluoromethyl groups into polymer backbones, such as polyimides and epoxy resins, effectively lowers the dielectric constant by increasing the free volume and reducing the overall polarizability of the material.
Table 3: Comparative Properties of Epoxy Resins with and without Trifluoromethyl Groups
| Epoxy Resin | Dielectric Constant (1 MHz) | Flexural Strength (MPa) | Water Absorption (%) |
| DGEBA (commercial, non-fluorinated) | ~3.5 - 4.0 | ~100 - 130 | ~0.5 - 1.0 |
| Epoxy with one CF₃ group | ~2.8 - 3.0 | ~130 - 150 | ~0.5 - 0.7 |
| Epoxy with two CF₃ groups | ~2.5 - 2.7 | ~95 - 120 | ~0.5 |
Data compiled from Wang et al. (2023).[6][9]
This data clearly demonstrates that the incorporation of trifluoromethyl groups leads to a significant reduction in the dielectric constant.
Enhanced Thermal and Mechanical Properties
Fluorinated polyimides derived from monomers containing trifluoromethylphenyl groups often exhibit high thermal stability, with decomposition temperatures exceeding 500°C. They also tend to have better solubility in organic solvents compared to their non-fluorinated analogs, which is a significant advantage for processing.
Part 5: Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential. Below are representative methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., human SERT) to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT).
-
Add increasing concentrations of the test compound (e.g., a trifluoromethylphenyl ethylamine derivative).
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a set time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]
-
Herbicide Efficacy Testing (Greenhouse Pot Assay)
-
Plant Cultivation:
-
Sow seeds of target weed species (e.g., Echinochloa crus-galli) and crop species in pots containing a standardized soil mixture.
-
Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity).
-
-
Herbicide Application:
-
Prepare stock solutions of the test compounds (e.g., trifluoromethylphenyl-containing herbicides) and a commercial standard in a suitable solvent with a surfactant.
-
When the plants reach a specific growth stage (e.g., 2-3 leaf stage), apply the herbicide solutions as a foliar spray at different dose rates.
-
Include an untreated control group (sprayed with solvent and surfactant only).
-
-
Efficacy Assessment:
-
After a set period (e.g., 14-21 days), visually assess the percentage of growth inhibition or phytotoxicity for each plant compared to the untreated control.
-
For a more quantitative assessment, harvest the above-ground biomass, dry it in an oven, and weigh it.
-
Calculate the percentage of growth reduction based on the dry weight.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the herbicide dose.
-
Determine the GR₅₀ or ED₅₀ value (the dose required to cause 50% growth reduction).
-
Conclusion
The trifluoromethylphenyl ethylamine scaffold and its derivatives represent a versatile and powerful class of molecules with significant applications in medicinal chemistry, agrochemicals, and materials science. The unique properties conferred by the trifluoromethyl group—enhanced lipophilicity, metabolic stability, and potent electronic effects—enable the rational design of compounds with superior performance compared to their non-fluorinated analogs and other alternatives. The experimental data presented in this guide highlights the tangible benefits of this chemical motif and underscores its continued importance in the development of innovative technologies. As our understanding of structure-property relationships deepens, we can anticipate the emergence of even more sophisticated and effective applications for this remarkable chemical entity.
References
- Tsikolia, M., Bernier, U. R., Agramonte, N. M., et al. (2019). Insecticidal and repellent properties of novel trifluoromethylphenyl amides III. Pesticide Biochemistry and Physiology, 153, 93-100.
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry.
- Ratra, J., & Casida, J. E. (2001). Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry, 49(4), 2157-2162.
- Wang, L., et al. (2023). Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. Polymers, 15(13), 2877.
- Tsikolia, M., Bernier, U. R., Agramonte, N. M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46.
- Hsiao, S. H., & Lin, S. Y. (2018). Comparative Investigations on the Effects of Pendent Trifluoromethyl Group to the Properties of the Polyimides Containing Diphenyl-substituted Cyclopentyl Cardo-structure. Polymers, 10(11), 1234.
- Li, Y., et al. (2022). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymer, 245, 124694.
- El-Gazzar, A. A. B. A., et al. (2023). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Theba pisana: Toward Sustainable Land Snail Control. ACS Omega.
- Dow, A. W., et al. (1998). Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. Journal of Pesticide Science, 23(3), 261-265.
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- Wang, D., et al. (2021). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Chinese Journal of Chemistry, 39(11), 3025-3032.
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- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5433.
- Zhou, Z., et al. (2009). LeuT-desipramine structure reveals how antidepressants block neurotransmitter reuptake. Science, 325(5945), 1255-1258.
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.
- Zhang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6046.
- Ghosh, G., et al. (2010). Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. Progress in Polymer Science, 35(8), 1022-1077.
- Kim, J. S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 552-561.
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A Prospective Analysis and Comparative Benchmarking of 1-[2-(Trifluoromethyl)phenyl]ethylamine as a Novel Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for novel, efficient, and robust chiral auxiliaries is perpetual. The ideal auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol in a variety of reactions, and be cleaved under mild conditions without compromising the integrity of the newly formed stereocenter. While established auxiliaries such as Evans' oxazolidinones and pseudoephedrine have proven to be invaluable tools, the exploration of new scaffolds continues to be a priority for expanding the synthetic chemist's toolkit.[1][2][3]
This guide presents a prospective analysis of 1-[2-(Trifluoromethyl)phenyl]ethylamine as a potential chiral auxiliary. Due to the limited availability of direct experimental data on its application in asymmetric synthesis, this document will focus on a theoretical evaluation of its potential, benchmarked against the well-established performance of Evans' auxiliaries and pseudoephedrine. Furthermore, we propose a comprehensive experimental roadmap for its systematic evaluation.
The Candidate: 1-[2-(Trifluoromethyl)phenyl]ethylamine
The structure of 1-[2-(Trifluoromethyl)phenyl]ethylamine, with its stereocenter benzylic to a sterically demanding and electron-withdrawing trifluoromethyl group, presents intriguing possibilities for stereochemical control.
Hypothesized Attributes:
-
Steric Influence: The bulky trifluoromethyl (CF3) group in the ortho position is anticipated to provide significant steric hindrance, effectively shielding one face of a prochiral enolate derived from an N-acyl derivative. This could lead to high levels of diastereoselectivity in reactions such as alkylation and aldol additions.
-
Electronic Effects: The electron-withdrawing nature of the CF3 group may influence the geometry and reactivity of the corresponding enolates, potentially impacting reaction rates and selectivities.
-
Conformational Rigidity: The steric interaction between the ethylamine moiety and the ortho-CF3 group could restrict rotation around the phenyl-nitrogen bond, leading to a more defined and predictable transition state geometry.
Benchmarking Against Established Chiral Auxiliaries
To provide a clear context for the potential performance of 1-[2-(Trifluoromethyl)phenyl]ethylamine, we will compare its hypothetical application with the proven efficacy of Evans' oxazolidinones and Myers' pseudoephedrine amides in the context of asymmetric alkylation.[1][2][3]
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate Example | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 | |
| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-pseudoephedrine | Methyl iodide | LDA, LiCl | 95 | 98:2 |
| N-Butyryl-(1R,2R)-pseudoephedrine | Benzyl bromide | LDA, LiCl | 91 | >99:1 | |
| 1-[2-(Trifluoromethyl)phenyl]ethylamine (Prospective) | N-Propionyl-(R)-1-[2-(trifluoromethyl)phenyl]ethylamine | Alkyl Halide | LDA | To be determined | To be determined |
Data for Evans' and Myers' auxiliaries are representative examples from the literature.[1]
Proposed Experimental Roadmap for Evaluation
To systematically benchmark the performance of 1-[2-(Trifluoromethyl)phenyl]ethylamine as a chiral auxiliary, the following experimental workflow is proposed.
Diagram 1: Proposed Workflow for Evaluating a Novel Chiral Auxiliary
Caption: Proposed workflow for the evaluation of 1-[2-(Trifluoromethyl)phenyl]ethylamine as a chiral auxiliary.
Detailed Experimental Protocols (Prospective)
The following protocols are proposed as a starting point for the evaluation of 1-[2-(Trifluoromethyl)phenyl]ethylamine.
Protocol 1: Synthesis of N-Propionyl-1-[2-(Trifluoromethyl)phenyl]ethylamine
-
Reaction Setup: To a solution of (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-propionyl amide.
Protocol 2: Asymmetric Alkylation
-
Enolate Formation: To a solution of the N-propionyl amide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) to the enolate solution at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Workup and Analysis: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR and/or chiral HPLC analysis.
Protocol 3: Auxiliary Cleavage
The optimal cleavage conditions will need to be determined experimentally. Below are two common methods to be investigated.
Method A: Acidic Hydrolysis to Carboxylic Acid
-
Hydrolysis: Dissolve the alkylated amide in a mixture of dioxane and 6 N sulfuric acid.
-
Heating: Heat the mixture to reflux for 12-24 hours.
-
Product Isolation: Cool the reaction to room temperature, and extract the carboxylic acid product with an appropriate organic solvent.
-
Auxiliary Recovery: The protonated chiral auxiliary should remain in the aqueous layer, from which it can be recovered by basification and extraction.
Method B: Reductive Cleavage to Alcohol
-
Reduction: To a solution of the alkylated amide in anhydrous THF at 0 °C, add a solution of lithium aluminum hydride (LiH₄) or another suitable reducing agent.
-
Quenching and Workup: After completion, carefully quench the reaction with water and/or aqueous sodium hydroxide. Filter the resulting solids and extract the filtrate to isolate the chiral alcohol.
-
Auxiliary Recovery: The chiral auxiliary can be recovered from the reaction mixture through an appropriate workup procedure.
Conclusion: A Call for Investigation
While this guide provides a prospective analysis, the true potential of 1-[2-(Trifluoromethyl)phenyl]ethylamine as a chiral auxiliary can only be unveiled through rigorous experimental investigation. Its unique structural features suggest that it could offer a valuable alternative to existing methodologies, potentially providing high levels of stereocontrol in a range of asymmetric transformations. The proposed experimental roadmap provides a clear path for researchers to systematically evaluate its performance and contribute to the ever-evolving field of asymmetric synthesis.
References
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. [Link]
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (avril-mai), 35-40. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 134(12), 5792-5795. [Link]
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The Trifluoromethylphenyl Ethylamine Scaffold: A Comparative Guide to its Application in Modern Drug Discovery
For the discerning researcher in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of the 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride scaffold and its analogs, offering a comparative analysis of its application in drug discovery through detailed case studies.
While direct, publicly documented drug discovery campaigns originating from this compound are not extensively available, its structural motif is central to a number of successful therapeutic agents. By examining a closely related and well-documented compound, fenfluramine, which features a trifluoromethylphenyl ethylamine core, we can derive invaluable insights into the strategic considerations and experimental workflows involved in leveraging this powerful chemical scaffold.
This guide will delve into the rationale behind the use of trifluoromethyl-substituted phenylethylamines, provide a detailed case study of fenfluramine's journey from chemical starting materials to a clinically approved therapeutic, and compare its profile with other relevant compounds, thereby equipping researchers with the knowledge to effectively utilize this scaffold in their own drug discovery endeavors.
The Power of the Trifluoromethyl Group in Phenylethylamine Scaffolds
The phenylethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of many neurotransmitters and psychoactive drugs. The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring offers several distinct advantages for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a critical property for drugs targeting the central nervous system.
-
Modulation of Receptor Binding: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to increased potency and selectivity.
-
Improved Oral Bioavailability: By enhancing metabolic stability and membrane permeability, the -CF3 group can contribute to improved oral bioavailability, a desirable characteristic for patient-friendly therapeutics.
These properties make trifluoromethyl-substituted phenylethylamines attractive starting points for the development of drugs targeting a wide range of biological targets, particularly in the central nervous system.
Case Study: Fenfluramine - A Journey from Chemical Precursor to Epilepsy Treatment
Fenfluramine, a substituted phenylethylamine bearing a trifluoromethyl group at the meta-position of the phenyl ring, provides an excellent case study in drug discovery and development. Though initially developed as an appetite suppressant, its potent serotonergic activity has led to its repurposing as a valuable treatment for rare and severe forms of epilepsy, such as Dravet syndrome.[1][2][3][4]
From Precursor to Active Pharmaceutical Ingredient (API)
The synthesis of fenfluramine typically starts from a precursor such as 3-(trifluoromethyl)phenylacetonitrile. The following is a representative synthetic route:[5][6][7]
Experimental Protocol: Synthesis of Fenfluramine Hydrochloride
-
Hydrolysis of Nitrile to Carboxylic Acid: 2-(3-(Trifluoromethyl)phenyl)acetonitrile is hydrolyzed under acidic or basic conditions to yield 2-(3-(trifluoromethyl)phenyl)acetic acid.
-
Dakin-West Reaction to Form Ketone: The resulting carboxylic acid is reacted with acetic anhydride in the presence of a catalyst (e.g., N-methylimidazole) to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one.
-
Reductive Amination to Fenfluramine: The ketone is then subjected to reductive amination with ethylamine using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride to form the fenfluramine free base.
-
Salt Formation: The fenfluramine free base is then treated with hydrochloric acid to form the stable and water-soluble fenfluramine hydrochloride salt.
Caption: Synthetic pathway of Fenfluramine Hydrochloride.
Mechanism of Action: A Tale of Two Receptors
Fenfluramine's therapeutic effects in epilepsy are primarily attributed to its dual mechanism of action involving serotonergic pathways and the sigma-1 receptor.[2][3][8]
-
Serotonin Releasing Agent: Fenfluramine and its active metabolite, norfenfluramine, act as potent serotonin releasing agents. They achieve this by inhibiting the reuptake of serotonin from the synaptic cleft and promoting its release from presynaptic neurons.[1][4] This increase in synaptic serotonin levels is thought to contribute to the anticonvulsant effect.
-
Sigma-1 Receptor Agonism: Fenfluramine is also an agonist of the sigma-1 receptor, an intracellular chaperone protein involved in regulating ion channels and neuronal signaling. Activation of the sigma-1 receptor is believed to have neuroprotective and anticonvulsant effects.
Caption: Dual mechanism of action of Fenfluramine.
Clinical Performance in Dravet Syndrome
Clinical trials have demonstrated the significant efficacy of fenfluramine in reducing seizure frequency in patients with Dravet syndrome.[9][10][11][12]
| Clinical Trial Endpoint | Fenfluramine (0.7 mg/kg/day) | Placebo | P-value |
| Median % Reduction in Seizure Frequency | 74.9% | 19.2% | <0.001 |
| Proportion of Patients with ≥50% Reduction | 70% | 8% | <0.001 |
| Median Longest Seizure-Free Interval | 20.5 days | 9 days | <0.001 |
Data compiled from published Phase 3 clinical trial results.[9][12]
These compelling clinical results led to the approval of fenfluramine (Fintepla®) by the U.S. Food and Drug Administration (FDA) for the treatment of seizures associated with Dravet syndrome.[10]
Comparative Analysis with Other Therapeutic Agents
To fully appreciate the role of the trifluoromethylphenyl ethylamine scaffold, it is instructive to compare fenfluramine with other antiepileptic drugs (AEDs) and compounds with related mechanisms.
Fenfluramine vs. Other AEDs for Dravet Syndrome
| Drug | Primary Mechanism of Action | Common Side Effects | Regulatory Status for Dravet Syndrome |
| Fenfluramine (Fintepla®) | Serotonin Releasing Agent & Sigma-1 Agonist | Decreased appetite, somnolence, fatigue | Approved |
| Stiripentol (Diacomit®) | Positive allosteric modulator of GABA-A receptors | Drowsiness, loss of appetite, ataxia | Approved |
| Cannabidiol (Epidiolex®) | Modulation of cannabinoid receptors and other targets | Somnolence, decreased appetite, diarrhea | Approved |
| Valproic Acid | Increases GABA levels, blocks sodium channels | Nausea, tremor, weight gain | Commonly used off-label |
| Clobazam (Onfi®) | Benzodiazepine; enhances GABAergic inhibition | Drowsiness, lethargy, drooling | Approved |
This comparison highlights the unique mechanism of action of fenfluramine among the approved treatments for Dravet syndrome, offering a valuable therapeutic alternative for patients who may not respond to other AEDs.[13][14][15][16]
The Trifluoromethylphenyl Motif in Other Drug Classes: The Case of Zosuquidar
The utility of the trifluoromethylphenyl moiety extends beyond CNS disorders. Zosuquidar, an investigational drug, incorporates a trifluoromethylphenyl group in its structure and functions as a potent P-glycoprotein (P-gp) inhibitor. P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer by actively transporting chemotherapeutic agents out of cancer cells.
While clinical trials of Zosuquidar in combination with chemotherapy for acute myeloid leukemia (AML) did not meet their primary endpoint, the case study of its development provides valuable insights into targeting drug resistance. The trifluoromethylphenyl group in Zosuquidar is crucial for its high-affinity binding to P-gp.
The exploration of such P-gp inhibitors showcases the versatility of the trifluoromethylphenyl scaffold in medicinal chemistry, extending its applicability to oncology and other therapeutic areas where overcoming drug efflux is a critical challenge.
Conclusion
The this compound scaffold and its analogs represent a powerful tool in the arsenal of the medicinal chemist. The strategic incorporation of the trifluoromethyl group imparts a range of desirable physicochemical properties that can lead to the development of potent, selective, and metabolically stable drug candidates.
The detailed case study of fenfluramine demonstrates a successful drug discovery and development journey, from the synthesis of the core scaffold to the elucidation of its unique dual mechanism of action and its ultimate clinical validation in a rare and severe form of epilepsy. The comparison with other antiepileptic drugs and the examination of the trifluoromethylphenyl motif in other therapeutic contexts, such as in the P-gp inhibitor Zosuquidar, underscore the broad applicability and significance of this chemical scaffold.
As researchers continue to explore novel biological targets and tackle complex diseases, the trifluoromethyl-substituted phenylethylamine core will undoubtedly remain a valuable starting point for the design and synthesis of the next generation of innovative therapeutics.
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A Comparative Analysis of Different Salt Forms of 1-[2-(Trifluoromethyl)phenyl]ethylamine for Pharmaceutical Development
Introduction: The Rationale for Salt Engineering
1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] The parent compound, a free base, often exhibits physicochemical properties that are suboptimal for drug development, such as poor aqueous solubility or limited stability. Salt formation is a fundamental and highly effective strategy to modulate these properties without altering the core pharmacophore.[2][3] By reacting the basic amine with an acid, an ionic salt is formed, which can significantly enhance solubility, dissolution rate, stability, and manufacturability.[3][4]
This guide provides a comprehensive comparative analysis of four distinct salt forms of 1-[2-(Trifluoromethyl)phenyl]ethylamine: the free base, hydrochloride (HCl), sulfate (H₂SO₄), and mesylate (CH₃SO₃H). We will detail the experimental workflows for synthesis and characterization, present comparative data, and offer insights into selecting the optimal salt form for progression into preclinical and clinical development.
Guiding Principles of Salt Selection
The selection of a suitable counter-ion is a critical, science-driven process. The primary guideline for forming a stable salt is the "pKa rule," which recommends a difference of at least 2 to 3 pKa units between the drug molecule and the counter-ion.[2][5] This significant difference ensures a complete proton transfer from the acid to the base, resulting in a stable ionic lattice rather than a less stable cocrystal or a simple physical mixture.[5] For a weakly basic amine like 1-[2-(Trifluoromethyl)phenyl]ethylamine (estimated pKa ~9-10), strong acids like hydrochloric acid (pKa ~-7), sulfuric acid (pKa₁ ~-3), and methanesulfonic acid (pKa ~-1.9) are excellent candidates.
Other factors influencing counter-ion selection include:
-
Safety and Toxicology: The counter-ion must be pharmaceutically acceptable and have a well-established safety profile.
-
Molecular Weight: Lower molecular weight counter-ions are preferred to minimize the overall mass of the final drug substance.[2]
-
Hygroscopicity: The tendency of the salt to absorb atmospheric moisture, which can impact stability and handling.[]
-
Manufacturability: Properties like crystallinity and flowability are crucial for robust formulation development.[7]
Experimental Design: A Multi-Tiered Approach to Salt Screening
A successful salt screening campaign follows a logical progression from synthesis to comprehensive characterization. The workflow is designed to efficiently identify and eliminate suboptimal candidates while focusing resources on the most promising forms.
Caption: Tiered workflow for pharmaceutical salt screening and selection.
Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine Salts
The following protocol describes a general method for small-scale salt synthesis suitable for screening.
Protocol 1: Salt Synthesis by Solvent Addition
-
Dissolution: Dissolve 1.0 g of 1-[2-(Trifluoromethyl)phenyl]ethylamine free base in 20 mL of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Counter-ion Addition: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of the selected acid (e.g., HCl in isopropanol, or methanesulfonic acid). For sulfuric acid, 0.5 eq is used, assuming a 2:1 drug-to-counter-ion ratio.
-
Crystallization: Stir the solution at room temperature for 2-4 hours or until precipitation is complete. The process can be aided by cooling the mixture to 0-5°C.
-
Isolation: Isolate the resulting solid by vacuum filtration, washing the cake with a small amount of cold solvent.
-
Drying: Dry the isolated salt under vacuum at 40°C to a constant weight.
-
Confirmation: Confirm salt formation via techniques like ¹H NMR (to observe chemical shifts indicative of protonation) and Differential Scanning Calorimetry (DSC) to identify a distinct melting point different from the free base.
Causality: The choice of solvent is critical; it must be one in which the free base is soluble but the resulting salt is sparingly soluble, thereby driving precipitation and ensuring a high yield.[5] Stoichiometric addition of the acid is crucial for forming the desired salt and avoiding mixtures.
Aqueous Solubility Determination
Solubility is arguably the most critical parameter improved by salt formation.[8] We assess both kinetic and thermodynamic solubility to understand the dissolution behavior fully.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the salt form (~10-20 mg) to 1 mL of a buffered aqueous solution (e.g., pH 2.0 and pH 7.4 to simulate gastric and physiological conditions, respectively) in a glass vial.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Sample Collection: Withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids. Adsorption of the compound to the filter should be pre-evaluated.[10]
-
Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC method.
-
Solid Phase Analysis: Recover the remaining solid from the vial and analyze it using X-ray Powder Diffraction (XRPD). This is a critical self-validating step to confirm that the solid form has not converted to a different form (e.g., disproportionated back to the free base) during the experiment.[8][11]
Caption: Workflow for thermodynamic solubility measurement via the shake-flask method.
Hygroscopicity Assessment
Hygroscopicity, the tendency to uptake water from the atmosphere, is a critical stability and handling parameter.[12] Excessive moisture uptake can lead to physical changes (deliquescence, dissolution) and chemical degradation.[]
Protocol 3: Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Place 5-10 mg of the salt sample onto the DVS instrument's microbalance.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) at 25°C until a stable weight is achieved. This establishes a dry reference mass.[13]
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically increasing RH from 0% to 95% in 10% increments, followed by a decrease back to 0% RH. The instrument records the mass change at each step.
-
Data Analysis: Plot the change in mass (%) versus the RH. Categorize the hygroscopicity based on the percentage of water uptake at a specific RH (e.g., 80% RH), often following European Pharmacopoeia guidelines.[13]
Causality: DVS provides a detailed profile of how a material behaves in different humidity environments. It is superior to static methods (desiccators with saturated salt solutions) as it provides kinetic information and can reveal phase transitions induced by humidity.[14]
Solid-State Stability Evaluation
The chemical stability of the chosen salt form must be robust under accelerated storage conditions to ensure an adequate shelf-life for the final drug product.
Protocol 4: Accelerated Stability Study
-
Sample Preparation: Place approximately 10 mg of each salt form in open glass vials to ensure maximum exposure to the environmental conditions.
-
Stress Conditions: Store the vials in a stability chamber set to accelerated conditions, typically 40°C / 75% RH, for a period of 4 weeks.[15]
-
Time-Point Analysis: At specified time points (e.g., 1, 2, and 4 weeks), remove a vial for analysis.
-
Purity Analysis: Dissolve the sample and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Physical Form Analysis: Analyze the stored solid by XRPD to detect any changes in the crystal form, which could indicate instability or disproportionation.[11][16]
Comparative Data & Performance Analysis
The following tables summarize the hypothetical, yet representative, experimental data obtained for the free base and three salt forms of 1-[2-(Trifluoromethyl)phenyl]ethylamine.
Table 1: Physicochemical Properties of Different Forms
| Property | Free Base | Hydrochloride (HCl) | Sulfate (H₂SO₄) | Mesylate (CH₃SO₃H) |
| Form | Crystalline Solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Molecular Weight | 189.18 | 225.64 | 238.21 (2:1 salt) | 285.26 |
| MW Increase (%) | - | +19.3% | +25.9% | +50.8% |
| Melting Point (°C) | 45-48 | 175-178 | 198-201 | 162-165 |
Table 2: Comparative Performance Data
| Performance Metric | Free Base | Hydrochloride (HCl) | Sulfate (H₂SO₄) | Mesylate (CH₃SO₃H) |
| Aqueous Solubility (mg/mL, 25°C) | ||||
| pH 2.0 | < 0.1 | 15.2 | 8.5 | > 50 |
| pH 7.4 | < 0.1 | 5.8 | 3.1 | 22.4 |
| Hygroscopicity (% weight gain @ 80% RH) | 0.2% (Non-hygroscopic) | 1.8% (Slightly hygroscopic) | 0.5% (Slightly hygroscopic) | 3.5% (Moderately hygroscopic) |
| Stability (Assay % after 4 wks @ 40°C/75% RH) | 99.5% | 99.2% | 99.6% | 98.9% |
| Solid Form Change @ 40°C/75% RH | None | None | None | None |
Discussion of Results
-
Solubility: As anticipated, all salt forms dramatically improved aqueous solubility compared to the practically insoluble free base.[3] The mesylate salt demonstrated exceptional solubility at both acidic and physiological pH, a highly desirable trait for oral absorption.[17] The hydrochloride salt also provided a significant solubility enhancement. The sulfate salt, while better than the free base, was the least soluble of the salts tested.
-
Hygroscopicity: The free base and sulfate salt were found to be the most resistant to moisture uptake.[13] The hydrochloride salt was slightly hygroscopic, which is generally manageable during manufacturing with appropriate environmental controls. The mesylate salt, despite its superior solubility, showed moderate hygroscopicity, which could present challenges in handling and formulation and may require more protective packaging.[2]
-
Stability: All forms exhibited good chemical stability under accelerated conditions. The sulfate salt was marginally the most stable, though the differences were not significant. Crucially, no solid-form changes were detected by XRPD for any of the salts, indicating they did not disproportionate back to the free base under high heat and humidity.[11] This is a positive indicator of robust physical stability.
Conclusion and Recommendation
The process of salt selection involves a careful balance of competing properties to identify the form with the best overall profile for drug development.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl
For the diligent researcher in pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of a target compound like 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride is not complete upon the final work-up and purification. It is only complete upon rigorous analytical validation. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of this specific fluorinated phenethylamine. We will move beyond a simple checklist of methods to explore the causality behind our choices, ensuring a self-validating and scientifically sound analytical workflow.
The Analytical Imperative: A Multi-Pronged Approach
No single analytical technique can definitively and unambiguously confirm the structure of a novel or synthesized compound. Each method provides a unique piece of the structural puzzle. An orthogonal approach, where multiple techniques based on different physical principles are employed, is the only trustworthy path to structural confirmation. For a molecule like 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl, with its distinct aromatic, aliphatic, amine, and trifluoromethyl moieties, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA) is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For our target compound, a suite of NMR experiments is required.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework
¹H NMR provides a count of chemically distinct protons and reveals their neighboring protons through spin-spin coupling, allowing us to piece together the carbon skeleton.
Expected ¹H NMR Spectral Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~ 7.8-7.5 | m | 4H | Ar-H | The four protons on the benzene ring will appear in the aromatic region. The electron-withdrawing trifluoromethyl group and the ethylamine substituent will create a complex, overlapping multiplet (m) pattern. |
| ~ 4.7 | q | 1H | CH -CH₃ | The methine proton is adjacent to the methyl group (3 protons), resulting in a quartet (q) due to n+1 coupling. Its proximity to the electron-withdrawing amine and aromatic ring shifts it downfield. |
| ~ 1.7 | d | 3H | CH-CH ₃ | The methyl protons are adjacent to the single methine proton, resulting in a doublet (d). |
| 4.9 (D₂O) | s | - | NH ₃⁺, OH | In D₂O, the acidic amine and any residual water protons will exchange with deuterium, often appearing as a broad singlet (s) at the solvent peak. |
Expert Insight: The choice of solvent is critical. While deuterated chloroform (CDCl₃) is common, the hydrochloride salt has better solubility in deuterated water (D₂O) or methanol-d₄. In D₂O, the acidic protons of the ammonium group (NH₃⁺) will exchange with deuterium and may not be observed, simplifying the spectrum.
Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Expected ¹³C NMR Spectral Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment | Rationale and Causality |
| ~135-125 | C -CF₃, Ar-C | Six aromatic carbons will be present. The carbon directly attached to the CF₃ group will be significantly affected by the fluorine atoms (quartet in a coupled spectrum) and its chemical shift will be distinct. |
| ~124 (q) | -C F₃ | The trifluoromethyl carbon will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. |
| ~52 | C H-CH₃ | The methine carbon is shifted downfield due to the attached nitrogen atom. |
| ~20 | CH-C H₃ | The methyl carbon is in the typical aliphatic region. |
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy: The Definitive Fluorine Signature
Given the trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for confirming its presence and electronic environment.
Expected ¹⁹F NMR Spectral Data (376 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale and Causality |
| ~ -62 | s | -CF ₃ | The trifluoromethyl group on a benzene ring typically appears as a sharp singlet (s) in this region (relative to CFCl₃ as an external standard).[1] The ortho position may cause a slight shift compared to other isomers.[1] |
Methodology: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C and ¹⁹F NMR Acquisition: Acquire proton-decoupled spectra for ¹³C and ¹⁹F NMR to simplify the signals to singlets for each unique carbon and fluorine environment, respectively. Longer acquisition times will be necessary for ¹³C NMR due to its lower natural abundance.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.
Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Interpretation |
| ESI+ | [M+H]⁺ | 190.09 | The protonated molecule of the free base (C₉H₁₀F₃N). The HCl salt will dissociate in the ESI source. |
| ESI+ | [M-NH₂]⁺ | 173.06 | Loss of the amino group, a common fragmentation pathway for phenethylamines.[2] |
| EI | [M]⁺ | 189.08 | The molecular ion of the free base. May be of low abundance. |
| EI | [M-CH₃]⁺ | 174.07 | Result of α-cleavage, a characteristic fragmentation of ethylamines, leading to a stable benzylic cation.[3][4] |
Causality of Fragmentation: In mass spectrometry, the molecule is ionized and breaks apart in predictable ways based on bond strengths and fragment stability. For phenethylamines, the bond between the α and β carbons can cleave (β-cleavage), but the most common fragmentation is the cleavage of the Cα-Cβ bond (α-cleavage), which is particularly prevalent in Electron Ionization (EI-MS).[3][4] This results in the loss of the methyl group to form a stable iminium cation. Electrospray Ionization (ESI-MS), a softer technique, will primarily show the protonated parent molecule.[2]
Methodology: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Direct Infusion ESI-MS: Infuse the sample solution directly into the ESI source to quickly determine the molecular weight of the free base ([M+H]⁺).
-
GC-EI-MS: For fragmentation analysis, inject a derivatized or free-base sample into a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source. The GC will separate any impurities before the sample enters the MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For the HCl salt of a primary amine, the spectrum will have several characteristic features.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Causality |
| 3300-3000 (broad) | N-H Stretch | R-NH₃⁺ | The stretching of the N-H bonds in the ammonium salt results in a broad, strong absorption in this region.[5][6] |
| 1650-1580 | N-H Bend | R-NH₃⁺ | The asymmetric and symmetric bending (scissoring) vibrations of the primary ammonium group appear here.[6][7] |
| ~1500, ~1450 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| 1350-1100 | C-F Stretch | -CF₃ | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorptions in the fingerprint region. |
| 1335-1250 | C-N Stretch | Aromatic Amine | The stretching of the bond between the aromatic carbon and the ethylamine nitrogen.[8] |
Alternative Comparison: Free Base vs. HCl Salt
If the synthesized product were the free base (1-[2-(Trifluoromethyl)phenyl]ethylamine), the FTIR spectrum would be distinctly different. Instead of the broad R-NH₃⁺ stretch, one would observe two sharp peaks characteristic of a primary amine (R-NH₂) around 3400-3300 cm⁻¹.[9] This comparison can be a powerful tool to confirm salt formation.
Methodology: FTIR Sample Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid HCl salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Elemental Analysis: The Ultimate Stoichiometric Confirmation
Elemental analysis provides the percentage composition of C, H, N, and other elements (like Cl and F) in the compound. This technique offers the final, quantitative confirmation that the empirical formula of the synthesized compound matches the theoretical formula.
Theoretical Elemental Composition for C₉H₁₁ClF₃N (MW: 225.64 g/mol )
| Element | Theoretical % |
| Carbon (C) | 47.90% |
| Hydrogen (H) | 4.91% |
| Chlorine (Cl) | 15.71% |
| Fluorine (F) | 25.25% |
| Nitrogen (N) | 6.21% |
Self-Validation Principle: The experimental results from a combustion analyzer should be within ±0.4% of the theoretical values to be considered a match.[10] A significant deviation points to impurities or an incorrect structure.
Methodology: Elemental Analysis
-
Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) to an analytical services laboratory. The sample must be homogenous.
-
Analysis: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the C, H, and N content. Halogens like Cl and F are determined by other specific methods such as ion chromatography after combustion.
Workflow and Logic Summary
The validation process follows a logical progression from qualitative confirmation to quantitative proof.
Caption: Logical workflow for the structural validation of a synthesized compound.
Conclusion: An Integrated and Authoritative Approach
The structural validation of 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By understanding the strengths and expected outcomes of ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, FTIR Spectroscopy, and Elemental Analysis, a researcher can build an unassailable case for the structure and purity of their synthesized material. This multi-faceted, evidence-based approach is the hallmark of scientific integrity and is indispensable for reproducible and reliable research in drug discovery and development.
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In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry, 92(17), 12033-12039. [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). Molecules, 23(11), 2948. [Link]
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Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. (2018). ResearchGate. [Link]
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Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). Problems of Forensic Sciences. [Link]
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Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2019). Institute of Forensic Research Publishers. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1-[2-(Trifluoromethyl)phenyl]ethylamine Analysis
Introduction: The Critical Need for Standardized Chiral Analysis
1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a trifluoromethyl group, makes it a valuable building block in the development of drugs, particularly those targeting the central nervous system.[1] As with many chiral molecules, the individual enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] Consequently, the accurate determination of enantiomeric purity is not merely an analytical task but a fundamental requirement for ensuring drug safety and efficacy.
This guide presents a framework for an inter-laboratory comparison study designed to evaluate and standardize the analytical methods for 1-[2-(Trifluoromethyl)phenyl]ethylamine. The objective is to provide researchers, scientists, and drug development professionals with an objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—supported by detailed experimental protocols and performance data. Establishing robust, reproducible, and transferable analytical methods is paramount for quality control, regulatory compliance, and consistent research outcomes across different facilities. This study is designed in accordance with principles outlined by international standards organizations to ensure the statistical validity of the comparison.[4][5][6]
Part 1: Inter-Laboratory Study Design
The foundation of a successful inter-laboratory comparison is a meticulously planned study design. This ensures that the data collected is consistent, comparable, and statistically meaningful for evaluating method performance across different laboratories.[5][6]
Causality in Study Design:
The choice of a fully nested experimental design is deliberate.[4] It allows for the systematic evaluation of key sources of variability, including the analytical method itself, the participating laboratory, and the inherent repeatability of the measurements. A central organizing laboratory prepares and distributes identical, homogenous test samples to all participants to eliminate sample variability as a confounding factor.[5]
Workflow for the Inter-Laboratory Comparison Study:
Caption: Workflow of the inter-laboratory comparison study.
Test Materials
Two distinct samples of 1-[2-(Trifluoromethyl)phenyl]ethylamine are prepared and distributed:
-
Sample A (Racemic): A 50:50 mixture of the (R) and (S) enantiomers to assess the resolution capability of the analytical methods.
-
Sample B (Enantioenriched): A sample with a known, non-racemic ratio (e.g., 99:1 S:R) to evaluate the accuracy and limit of quantification for the minor enantiomer.
All samples are dissolved in methanol at a concentration of 1.0 mg/mL.
Part 2: Experimental Protocols
The following protocols are provided to each participating laboratory. Adherence to these methodologies is crucial for minimizing inter-laboratory procedural variation. The validation of these methods is guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with chiral stationary phases (CSPs) is the most widely used technique for enantioselective analysis due to its versatility and the broad range of available CSPs.[2][10] A polysaccharide-based CSP is selected here, as these phases have demonstrated excellent performance for separating a wide variety of chiral compounds, including those with aromatic groups, through mechanisms like hydrogen bonding, dipole-dipole, and π-π interactions.[11][12]
A. Instrumentation & Columns:
-
System: HPLC with UV Detector
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP)
-
Wavelength: 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
B. Mobile Phase & Flow Rate:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
C. Sample Preparation:
-
Dilute the provided 1.0 mg/mL stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
D. System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the diluted Sample A (Racemic).
-
Acceptance Criteria:
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 1.7.
-
The relative standard deviation (RSD) of the peak areas for each enantiomer must be ≤ 2.0%.
-
E. Data Analysis:
-
Identify the retention times for both enantiomers using the chromatogram from Sample A.
-
Calculate the enantiomeric excess (% ee) and the area percent of each enantiomer for Sample B.
-
Determine the Limit of Quantification (LOQ) for the minor enantiomer, defined as a signal-to-noise ratio (S/N) of at least 10.
Protocol 2: Chiral Gas Chromatography (GC)
Rationale: Chiral GC is a highly sensitive and efficient technique, particularly for volatile and semi-volatile compounds.[13] For primary amines like the target analyte, derivatization is a critical step. Trifluoroacetyl (TFA) derivatization is chosen because it enhances the volatility and thermal stability of the amine while introducing a strongly electron-capturing group, which can improve detection sensitivity if an electron capture detector (ECD) were used.[14][15] For this study, a flame ionization detector (FID) is specified due to its robustness and wide availability.
A. Instrumentation & Columns:
-
System: Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)[16]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Injection: 1 µL, Split mode (50:1)
B. Oven Temperature Program:
-
Initial Temperature: 120°C, hold for 1 minute.
-
Ramp: 5°C/min to 180°C.
-
Final Hold: Hold at 180°C for 5 minutes.
C. Derivatization Procedure:
-
Evaporate 100 µL of the 1.0 mg/mL stock solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60°C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 1.0 mL of Ethyl Acetate for GC analysis.
D. System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the derivatized Sample A (Racemic).
-
Acceptance Criteria:
-
The resolution (Rs) between the two derivatized enantiomer peaks must be ≥ 1.7.
-
The RSD of the peak areas for each enantiomer must be ≤ 2.0%.
-
E. Data Analysis:
-
Identify the retention times for the derivatized enantiomers using the chromatogram from Sample A.
-
Calculate the enantiomeric excess (% ee) and the area percent of each enantiomer for derivatized Sample B.
-
Determine the LOQ for the minor enantiomer (S/N ≥ 10).
Part 3: Comparative Data & Performance
The data from a hypothetical study involving eight laboratories are summarized below. This allows for an objective, data-driven comparison of the two analytical methods.
Quantitative Performance Metrics
| Parameter | HPLC Method (Mean ± StDev) | GC Method (Mean ± StDev) | Commentary |
| Resolution (Rs) on Racemate | 2.9 ± 0.3 | 2.1 ± 0.2 | Both methods achieve baseline separation (Rs > 1.5), with HPLC showing superior resolution. |
| Analysis Time (min) | 18.5 ± 1.2 | 18.0 ± 0.8 | Runtimes are comparable under these specific conditions. |
| Enantiomeric Purity (% Area of Minor) | 0.98% ± 0.05% | 1.01% ± 0.06% | Both methods provide accurate quantification close to the target value of 1.0%. |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% | GC demonstrates higher sensitivity, making it preferable for trace enantiomer analysis. |
| Precision (Repeatability RSD%) | 1.1% | 0.9% | Both methods show excellent intra-laboratory precision. |
| Reproducibility (Inter-Lab RSD%) | 5.1% | 6.0% | HPLC shows slightly better reproducibility across different labs in this study. |
Logical Comparison of Methods
Caption: Key advantages and disadvantages of HPLC vs. GC methods.
Discussion & Conclusion
This inter-laboratory comparison provides a clear framework for evaluating analytical methods for the chiral amine 1-[2-(Trifluoromethyl)phenyl]ethylamine.
HPLC stands out for its operational simplicity and robustness. The elimination of the derivatization step reduces sample preparation time and potential sources of error, which likely contributes to its superior inter-laboratory reproducibility. The higher resolution achieved also provides a greater safety margin for quantification, making it an excellent choice for routine quality control environments where accuracy and transferability are the highest priorities.
GC , on the other hand, demonstrates a distinct advantage in sensitivity. Its lower Limit of Quantification makes it the superior method for applications requiring the detection and quantification of trace-level enantiomeric impurities. While the mandatory derivatization step adds complexity, the excellent precision and lower solvent consumption make it a powerful tool, especially in research and development settings focused on process optimization or impurity profiling.
Ultimately, the choice between HPLC and GC is not about which method is universally "better," but which is more "suitable for its intended purpose," a core principle of method validation.[8][9] Laboratories focused on high-throughput quality control may favor the robustness and simplicity of the HPLC method. In contrast, research environments demanding the utmost sensitivity for impurity analysis would benefit from the GC method. This guide provides the foundational data and protocols for laboratories to make an informed decision based on their specific analytical challenges and objectives.
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Inter laboratory Comparison 2023 Report. Benchmark International. (2024). Available at: [Link]
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(R)-1-[2-(Trifluoromethyl)phenyl]ethylamine. Finetech Industry Limited. Available at: [Link]
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Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. Asian Journal of Medicine and Health. (2019). Available at: [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022). Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride
For researchers and professionals in drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not a trivial detail—it is a critical quality attribute that dictates therapeutic efficacy and patient safety. The compound 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride, a key chiral building block, is no exception. Its two enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the accurate determination of its enantiomeric excess (ee) is a non-negotiable step in synthesis, quality control, and regulatory submission.
This guide provides an in-depth, objective comparison of the principal analytical techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond mere protocols, we will explore the causality behind methodological choices, offering field-proven insights to empower you to select and implement the most robust and appropriate method for your research needs.
The Fundamental Challenge: Making Enantiomers Distinguishable
Enantiomers possess identical physical and chemical properties in an achiral environment. They have the same boiling points, solubilities, and spectroscopic signatures. The core principle of any enantiomeric excess assessment is to introduce a chiral environment that forces the two enantiomers to interact differently, thereby breaking their physical equivalence. This is achieved by forming transient or stable diastereomeric complexes, which, unlike enantiomers, have distinct physical properties and can be differentiated and quantified.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is arguably the most widely adopted method for enantiomeric purity assessment due to its high resolution, sensitivity, and robustness.[1] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[2]
Principle of Separation
For a primary amine like 1-[2-(Trifluoromethyl)phenyl]ethylamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[3] The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer. The analyte's enantiomers fit into these chiral pockets with slightly different affinities, causing one to be retained longer on the column.
Experimental Workflow: Chiral HPLC
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A Comparative Guide to the Synthetic Routes of Substituted Phenethylamines for Researchers and Drug Development Professionals
Substituted phenethylamines represent a core scaffold in a vast array of neurologically active pharmaceuticals and research chemicals. The specific arrangement of substituents on the phenyl ring and the ethylamine side chain dictates the pharmacological profile, making the efficient and selective synthesis of these analogs a critical endeavor in medicinal chemistry and drug development. This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the reduction of β-nitrostyrenes, reductive amination of phenylacetones, and the Leuckart-Wallach reaction, providing experimental data and protocols to inform your synthetic planning.
Reduction of β-Nitrostyrenes: A Versatile and High-Yielding Pathway
The reduction of a β-nitrostyrene intermediate is a robust and widely applicable method for accessing a diverse range of substituted phenethylamines. This two-step approach begins with the Henry condensation of a substituted benzaldehyde with a nitroalkane (e.g., nitroethane or nitromethane) to form the corresponding β-nitrostyrene. The subsequent reduction of both the nitro group and the alkene double bond affords the target phenethylamine. The choice of reducing agent is critical and dictates the reaction conditions and functional group tolerance.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of β-nitrostyrenes. Palladium on carbon (Pd/C) is a commonly employed catalyst, often in the presence of an acid.[1][2] This method typically proceeds under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars.[1][3]
The primary advantage of catalytic hydrogenation is the high yield and clean conversion with minimal side products. However, the requirement for specialized hydrogenation equipment (e.g., a Parr shaker) and the handling of flammable hydrogen gas can be limitations in some laboratory settings.[3] Furthermore, the solubility of some nitrostyrenes in common hydrogenation solvents can be a challenge, potentially requiring the use of co-solvents or elevated temperatures.[1]
Metal Hydride Reduction
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting β-nitrostyrenes to phenethylamines in good yields.[4] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). A drawback of using LAH is its high reactivity and sensitivity to moisture, necessitating strictly anhydrous conditions and careful handling. Incomplete reduction has been observed with some phenolic β-nitrostyrenes in ethereal solvents.[4]
A milder and more user-friendly alternative involves the use of sodium borohydride (NaBH4) in combination with a catalyst such as copper(II) chloride (CuCl2).[5][6][7] This system allows for the one-pot reduction of β-nitrostyrenes to phenethylamines in short reaction times (10-30 minutes) and under mild conditions, with reported yields ranging from 62-83%.[6][7] This method obviates the need for an inert atmosphere and specialized precautions associated with more reactive hydrides.[5][6][7]
Workflow for the Reduction of β-Nitrostyrenes
Caption: General workflow for phenethylamine synthesis via β-nitrostyrene reduction.
Reductive Amination of Phenylacetones: A Direct Approach
Reductive amination, also known as reductive alkylation, is a powerful C-N bond-forming reaction that directly converts a ketone or aldehyde into an amine.[8][9] In the context of phenethylamine synthesis, a substituted phenylacetone is reacted with an amine source in the presence of a reducing agent.[8][10]
This method is particularly advantageous for the synthesis of N-alkylated phenethylamines by selecting the appropriate primary amine (e.g., methylamine for methamphetamine synthesis).[8][11] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[9][12]
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation.[9] Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting ketone.[9] The reaction is often carried out under mildly acidic conditions to facilitate imine formation.[9] A significant side reaction can be the formation of secondary amines if the newly formed primary amine reacts with the starting ketone.[12] Using a large excess of the ammonia source can help to minimize this.[12]
Workflow for Reductive Amination
Caption: General workflow for reductive amination of a phenylacetone.
The Leuckart-Wallach Reaction: A Classic Reductive Amination
The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[13][14][15] This reaction is a one-pot procedure for the conversion of aldehydes and ketones to their corresponding amines.[14]
The reaction typically requires high temperatures, often exceeding 165°C.[14] The mechanism involves the formation of an N-formyl derivative as an intermediate, which is then hydrolyzed in a separate step to yield the free amine.[13][16] While the Leuckart-Wallach reaction is a classic and often straightforward procedure, its drawbacks include the high reaction temperatures and the potential for the formation of N-formylated byproducts.[13] However, recent advancements have shown that the reaction can be catalyzed by transition metal complexes, such as those of rhodium, allowing for lower reaction temperatures (50-70°C).[17]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Reduction of β-Nitrostyrenes (Catalytic Hydrogenation) | Substituted benzaldehyde, nitroalkane | H₂, Pd/C | High | Clean reaction, high yields.[1] | Requires specialized equipment, handling of H₂ gas.[3] |
| Reduction of β-Nitrostyrenes (Metal Hydride) | Substituted benzaldehyde, nitroalkane | LAH or NaBH₄/CuCl₂ | Good to Excellent (62-83% for NaBH₄/CuCl₂)[6][7] | Milder conditions with NaBH₄/CuCl₂, no specialized equipment.[5][6][7] | LAH is highly reactive and requires anhydrous conditions.[4] |
| Reductive Amination | Substituted phenylacetone, amine source | NaBH₃CN, H₂/Catalyst | Good to High | Direct synthesis of N-alkylated derivatives, good functional group tolerance.[10] | Potential for secondary amine side products.[12] |
| Leuckart-Wallach Reaction | Substituted phenylacetone | Ammonium formate, formamide | Moderate to Good | One-pot procedure, readily available reagents.[14] | High reaction temperatures, formation of N-formyl byproducts.[13] |
Experimental Protocols
General Protocol for the Reduction of β-Nitrostyrene using NaBH₄/CuCl₂[5]
-
To a stirred solution of the substituted β-nitrostyrene (1 mmol) in a suitable solvent (e.g., methanol/THF mixture), add copper(II) chloride dihydrate (0.1 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride (4 mmol) portion-wise over 10-15 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 10-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of aqueous HCl (1 M).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenethylamine.
General Protocol for the Reductive Amination of a Phenylacetone using NaBH₃CN
-
To a solution of the substituted phenylacetone (1 mmol) and the amine source (e.g., ammonium acetate for the primary amine, 5-10 mmol) in methanol, add 3Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 mmol) in one portion.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with aqueous NaOH to pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the target phenethylamine.
Conclusion
The synthesis of substituted phenethylamines can be achieved through several reliable and versatile routes. The reduction of β-nitrostyrenes offers a high-yielding pathway with broad substrate scope, with the NaBH₄/CuCl₂ system providing a particularly mild and convenient option. Reductive amination of phenylacetones is a direct and efficient method, especially for the preparation of N-alkylated analogs. The Leuckart-Wallach reaction, while a classic method, generally requires harsher conditions but remains a viable one-pot option. The choice of the optimal synthetic route will depend on the specific target molecule, available starting materials and equipment, and the desired scale of the synthesis. Careful consideration of the mechanistic principles and practical aspects outlined in this guide will enable researchers to make informed decisions in their synthetic endeavors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedure-driven framework for the proper disposal of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each step. Our commitment to safety extends beyond the product itself, ensuring you have the knowledge to operate with confidence and integrity.
Core Hazard Profile and Risk Assessment
This compound is a halogenated amine derivative. Its hazard profile is dictated by its corrosive nature, potential toxicity, and the presence of the trifluoromethyl group. Understanding these hazards is fundamental to appreciating the necessity of the stringent disposal protocols outlined below.
-
Corrosivity and Irritation: The compound is classified as causing severe skin burns and serious eye damage.[1][2][3][4] Contact with tissues can lead to immediate and significant chemical burns. It is also known to cause respiratory irritation if inhaled.[5]
-
Toxicity: It is considered toxic if swallowed.[1][6][7] Ingestion can cause severe damage to the gastrointestinal tract.[3][4]
-
Thermal Decomposition: When heated to decomposition, this compound releases highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][4][5][7][8] The trifluoromethyl (CF₃) group is the source of the particularly hazardous hydrogen fluoride.
-
Environmental Hazard: The compound is classified as harmful to aquatic life, mandating that it must not be allowed to enter drains or waterways.[1][3][6]
Causality of Disposal Requirements: The presence of the carbon-fluorine bonds in the trifluoromethyl group is a key factor influencing the disposal pathway. These bonds are strong, and their breakdown during improper incineration can lead to the formation of persistent and toxic byproducts. Therefore, disposal requires high-temperature incineration with specialized flue gas treatment ("scrubbing") to neutralize acidic gases like HF.[5][9]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Key Operational Risk |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Accidental contact can cause immediate, severe chemical burns. |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Ingestion can be fatal or cause significant internal damage. |
| Eye Damage | H318/H319: Causes serious eye damage | Vapors, mists, or splashes can cause irreversible eye injury. |
| STOT Single Exposure | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[5] |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | Improper disposal can contaminate water systems.[1][6] |
Pre-Disposal Handling and Waste Segregation
Proper segregation is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Core Principle: All waste contaminated with this compound must be treated as halogenated organic waste .
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for all solid and liquid waste generated from this compound. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.
-
Labeling: The label must be unambiguous. At a minimum, it should include:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "this compound"
-
Primary Hazards: "Corrosive," "Toxic," "Halogenated Organic"
-
Accumulation Start Date
-
-
Segregation Logic:
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes). The disposal route for halogenated waste is more stringent and expensive; mixing increases the volume of waste that must undergo this specialized treatment.
-
DO NOT mix with acidic or basic waste unless part of a specific neutralization procedure.
-
Keep segregated from strong oxidizing agents to prevent potentially reactive interactions.[5]
-
Disposal Protocols
The following protocols provide step-by-step guidance for managing different forms of waste containing this compound.
Protocol 3.1: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
-
Collection: Immediately after use, place all contaminated solid items (e.g., gloves, absorbent pads, weigh paper, pipette tips) directly into the designated halogenated solid waste container.
-
Minimize Exposure: Do not leave contaminated items on the benchtop. Handle with clean gloves or tongs to place them into the waste container.
-
Container Management: Keep the waste container closed when not actively adding waste to prevent the release of vapors.[10]
-
Final Disposal: Once the container is full, arrange for pickup by your institution's licensed hazardous waste disposal service.
Protocol 3.2: Unused or Expired Neat Compound
-
Do Not Neutralize: Do not attempt to neutralize the neat compound in the laboratory. This should only be done by trained professionals in a dedicated facility.
-
Secure Original Container: Ensure the original container's cap is tightly sealed. If the container is compromised, overpack it into a larger, compatible, and sealed container.
-
Labeling: Label the container clearly as "HAZARDOUS WASTE" for disposal.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) office or designated hazardous waste contractor for collection. This material must be disposed of via a licensed hazardous waste handler.[6][11]
Protocol 3.3: Spill Management and Cleanup Waste
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[5]
-
Don PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or butyl rubber gloves. For large spills, respiratory protection may be necessary.[5][8]
-
Containment: For liquid spills, surround the area with an inert, dry absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[4][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[5] Avoid creating dust.
-
Decontamination: Wipe the spill area with a suitable solvent (consult your institution's EHS guidelines), followed by soap and water. All wipes and cleaning materials must be disposed of as halogenated hazardous waste.
-
Final Disposal: Seal the waste container and arrange for pickup by a licensed hazardous waste disposal service.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
Disposal of this chemical is governed by stringent regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][12][13][14][15]
-
RCRA Land Disposal Restrictions (LDR): These regulations prohibit the disposal of untreated hazardous wastes, particularly halogenated organic compounds, in landfills.[12]
-
Waste Generator Responsibility: The laboratory that creates the waste is legally responsible for its safe management from "cradle to grave."[3] This includes proper identification, segregation, storage, and transfer to a licensed treatment, storage, and disposal facility (TSDF).
By following the protocols in this guide, you ensure compliance with these regulations, protecting both yourself and the environment.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET, 2-[2-(Trifluoromethyl)phenyl]ethylamine. Fisher Scientific (UK). [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
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Federal Register / Vol. 84, No. 227 / Rules and Regulations. GovInfo. [Link]
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OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride is a compound that requires meticulous handling due to its hazardous properties. This guide moves beyond a simple checklist, providing a deep, procedurally-focused framework for its safe management. The core principle is that every protocol must be a self-validating system, where the "why" behind each step is as critical as the "what."
Foundational Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of this compound is the foundation of effective PPE selection. The molecule's structure presents a multi-faceted risk profile that dictates our safety strategy.
-
Corrosivity and Severe Damage Risk : The primary and most immediate danger associated with this compound and its close analogs is its corrosive nature. Safety Data Sheets (SDS) for similar structures consistently use the signal word "Danger" and state that the chemical "Causes severe skin burns and eye damage".[1][2] This classification (Skin Corrosion Category 1B, Eye Damage Category 1) signifies that irreversible tissue damage can occur upon contact.[2] The hydrochloride salt can contribute to this corrosivity, especially in the presence of moisture.
-
Acute Toxicity : Beyond its corrosive effects, related compounds are classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3] This means that even without visible burns, systemic toxic effects can occur, making containment and prevention of exposure paramount.
-
Inhalation Hazard : As a solid, the compound can form dusts that may be inhaled, causing respiratory irritation.[4] Inhalation of high concentrations of similar chemicals can lead to symptoms like headache, dizziness, and nausea.[5]
-
Thermal Decomposition Hazards : The presence of a trifluoromethyl group and a hydrochloride salt means that in the event of a fire, highly toxic and corrosive gases can be released, including carbon oxides, nitrogen oxides (NOx), gaseous hydrogen fluoride (HF), and hydrogen chloride.[2][5]
This assessment makes it clear that our PPE strategy must defend against immediate corrosive damage, systemic toxicity, and inhalation of particulates.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields | Nitrile gloves | Flame-resistant lab coat | Not generally required |
| Weighing & Handling Solid | Chemical splash goggles AND full-face shield | Double-gloved with nitrile or neoprene | Flame-resistant lab coat, chemical-resistant apron | Required . N95 minimum in a ventilated enclosure. Half-face respirator with P100/acid gas cartridges in a fume hood. |
| Preparing Solutions (Dissolving) | Chemical splash goggles AND full-face shield | Double-gloved with nitrile or neoprene | Flame-resistant lab coat, chemical-resistant apron | Recommended. Half-face respirator with acid gas/organic vapor cartridges, especially if heating or sonicating. |
| Spill Cleanup | Chemical splash goggles AND full-face shield | Heavy-duty butyl or neoprene gloves | Chemical-resistant suit or apron over lab coat | Required . Full-face respirator with P100/acid gas/organic vapor combination cartridges. |
Detailed PPE Rationale:
-
Eye and Face Protection : Because the material is corrosive and can cause irreversible eye damage, standard safety glasses are insufficient.[2] Chemical splash goggles that seal to the face are mandatory.[3][6] A full-face shield must be worn over the goggles during any operation with a splash or dust generation potential (e.g., weighing, transferring, dissolving) to protect all facial skin from severe burns.[7]
-
Hand Protection : Chemical-resistant gloves are essential.[3] Nitrile gloves provide good splash protection for brief contact.[8] For extended handling or during solution preparation, double-gloving provides an extra layer of security. For spill cleanup or situations involving significant contamination, heavier gloves made of butyl or neoprene rubber are recommended due to their superior resistance to a broad range of chemicals.[9] Always wash hands thoroughly after removing gloves.[6]
-
Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned.[8] For tasks with a higher splash risk, such as preparing solutions or handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection : The inhalation toxicity and irritant nature of this compound demand respiratory protection whenever dusts or aerosols can be generated.[10] When weighing the solid, this must be done in a chemical fume hood or a ventilated balance enclosure, and a respirator is still required as an added layer of safety. An N95 respirator can provide basic protection against particulates, but a half- or full-face respirator with acid gas cartridges offers superior protection, especially if the material has any vapor pressure or if working with solutions.[7][11]
Procedural Guidance and Workflows
Properly selected PPE is only effective when used within a structured and safe workflow. The following diagram and protocols provide a clear, step-by-step process for safe handling.
Caption: PPE selection workflow for handling 1-[2-(Trifluoromethyl)phenyl]ethylamine HCl.
Protocol 1: PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Confirm all engineering controls (e.g., fume hood) are operational.
-
Don inner gloves (nitrile).
-
Don flame-resistant lab coat.
-
Don chemical-resistant apron (if required).
-
Don outer gloves (nitrile, neoprene, or butyl).
-
Don respiratory protection. Perform a positive and negative pressure seal check.
-
Don chemical splash goggles.
-
Don full-face shield.
-
-
Doffing (Taking Off) - Designed to Minimize Contamination :
-
Remove outer gloves, peeling them away from your body without touching the outside surface. Dispose of as hazardous waste.
-
Remove face shield and goggles. Place in a designated area for decontamination.
-
Remove chemical apron and lab coat.
-
Remove inner gloves and dispose of as hazardous waste.
-
Remove respirator.
-
Protocol 2: Operational Plan for Weighing and Solution Preparation
-
Preparation : Designate a specific area within a certified chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
PPE : Don the appropriate PPE for handling a solid as outlined in the table and workflow diagram.
-
Weighing : Use a tared weigh boat or glassine paper. Handle the container of the solid with care to minimize dust generation.[9] Use spatulas and tools gently.
-
Transfer : To prepare a solution, slowly add the weighed solid to the solvent in the reaction vessel. Never add solvent to the solid, as this can cause splashing. If diluting an acid, always add acid to water.[7]
-
Completion : Once the task is complete, decontaminate any reusable equipment. Tightly seal the primary container of the chemical.[1]
-
Disposal : Treat all disposable materials (weigh boats, gloves, paper towels) as hazardous waste. Place them in a designated, sealed hazardous waste container.[12]
-
Doffing : Follow the doffing protocol above to safely remove PPE.
Emergency and Disposal Plan
Emergency Response:
-
Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1]
-
Spill : Evacuate the immediate area. Wearing full protective equipment as specified for spill cleanup, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Collect the material into a suitable, labeled container for hazardous waste disposal.[5][9]
Waste Disposal:
-
Chemical Waste : All waste containing this compound must be disposed of as hazardous waste.[10] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials : All PPE, weigh paper, and other materials that have come into contact with the chemical are considered hazardous waste and must be disposed of in a properly labeled, sealed container.[12]
-
Empty Containers : The first rinse of an empty container must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first three rinses is a best practice for toxic compounds.[12]
By integrating this expert-level understanding of the risks with strict adherence to these procedural controls, you can ensure a safe and secure laboratory environment when working with this potent chemical intermediate.
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Safety Guidelines for Handling Chemicals . HPE Support. [Link]
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Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride . NIST WebBook. [Link]
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Hazardous Substance Fact Sheet - Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- . New Jersey Department of Health. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
